molecular formula C30H42N2O15S2 B192387 Sinalbin CAS No. 20196-67-2

Sinalbin

Cat. No.: B192387
CAS No.: 20196-67-2
M. Wt: 734.8 g/mol
InChI Key: NUXXPTJGCLKPIG-VDHCZMMKSA-N
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Description

structure

Properties

CAS No.

20196-67-2

Molecular Formula

C30H42N2O15S2

Molecular Weight

734.8 g/mol

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

InChI

InChI=1S/C16H23NO5.C14H19NO10S2/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h6-7,10-11H,8-9H2,1-5H3;1-4,9,11-14,16-20H,5-6H2,(H,21,22,23)/t;9-,11-,12+,13-,14+/m.1/s1

InChI Key

NUXXPTJGCLKPIG-VDHCZMMKSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O

melting_point

191 - 192 °C

physical_description

Solid

Synonyms

sinalbin
sinapine p-hydroxybenzylglucosinolate

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Sinalbin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Analysis of Sinalbin

Introduction

This compound is a prominent glucosinolate found in the seeds of white mustard (Sinapis alba) and various other wild plant species.[1] As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms.[2] When the plant tissue is damaged, this compound is hydrolyzed by the enzyme myrosinase, leading to the formation of pungent and biologically active compounds.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound, tailored for researchers and professionals in drug development and life sciences.

Chemical Structure of this compound

This compound is technically a salt. It consists of a p-hydroxybenzylglucosinolate anion and a sinapine (B1681761) cation. The sinapine component is an alkaloid ester of sinapic acid and choline. However, the term "this compound" is often used to refer specifically to the p-hydroxybenzylglucosinolate anion, which is the precursor to the characteristic mustard oil.

  • Molecular Formula (as a salt): C30H42N2O15S2[3][4][5]

  • Molecular Formula (glucosinolate anion only): C14H19NO10S2[1]

  • IUPAC Name (glucosinolate anion): [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate[1]

  • CAS Registry Number: 20196-67-2[6]

The core structure, depicted below, features a β-D-thioglucose group, a sulfonated oxime, and a p-hydroxybenzyl side chain derived from the amino acid tyrosine.[2]

sinalbin_structure cluster_glucose β-D-Thioglucose Group cluster_aglycone Aglycone Side Chain O1 O C1 C O1->C1 C2 C C1->C2 S S C1->S C3 C C2->C3 OH C4 C C3->C4 OH C5 C C4->C5 OH C5->O1 C6 CH₂OH C5->C6 C_aglycone C S->C_aglycone β-thioglycosidic bond N_aglycone N C_aglycone->N_aglycone CH2_benzyl CH₂ C_aglycone->CH2_benzyl O_sulfate O N_aglycone->O_sulfate S_sulfate S(=O)₂O⁻ O_sulfate->S_sulfate Benzene C₆H₄OH (p-hydroxyphenyl) CH2_benzyl->Benzene

Figure 1: Chemical structure of the this compound (p-hydroxybenzylglucosinolate) anion.

Physicochemical and Quantitative Data

The following table summarizes key quantitative properties of this compound. It is important to distinguish between the properties of the complete salt and the isolated glucosinolate anion.

PropertyValue (this compound Salt)Value (Glucosinolate Anion)Reference(s)
Molecular Weight 734.79 g/mol 425.42 g/mol [1][3][6]
Melting Point 100-102°C (anhydrous), 83-84°C (hydrated)Not specified[6]
Optical Rotation [α]D20 -8.76° (c = 0.29)Not specified[6]
Solubility Soluble in cold water and hot alcoholNot specified[6]
Content in Mustard Seed Up to 87.9 mg/g; up to 250 µmol/gNot applicable[7][8]
LOD (IC Method) ≤ 0.04 mMNot applicable[9][10]
LOQ (IC Method) 0.10 mMNot applicable[7]

Biochemical and Signaling Pathways

Enzymatic Hydrolysis by Myrosinase

Upon tissue disruption, this compound comes into contact with the enzyme myrosinase (a β-thioglucosidase), initiating a hydrolysis reaction. This process cleaves the thioglucose group, leading to the formation of an unstable aglycone. This intermediate promptly rearranges to produce 4-hydroxybenzyl isothiocyanate (4-HBITC), the compound responsible for the mild pungency of white mustard.[1][8] However, 4-HBITC is unstable and quickly degrades, particularly at neutral or alkaline pH, into non-pungent 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion.[1]

hydrolysis_workflow This compound This compound Aglycone Unstable Aglycone This compound->Aglycone Hydrolysis Myrosinase Myrosinase (enzyme) Myrosinase->Aglycone catalyzes Isothiocyanate 4-Hydroxybenzyl Isothiocyanate (4-HBITC) Aglycone->Isothiocyanate Rearrangement Degradation Degradation (pH dependent) Isothiocyanate->Degradation Products 4-Hydroxybenzyl Alcohol + Thiocyanate Ion (SCN⁻) Degradation->Products

Figure 2: Enzymatic hydrolysis pathway of this compound.
Regulation by Plant Defense Signaling

The biosynthesis and accumulation of glucosinolates, including this compound, are integral to plant defense against herbivores and are regulated by complex signaling networks. The jasmonic acid (JA) pathway is a primary regulator.[11] Mechanical damage, such as that caused by chewing insects, triggers the synthesis of JA, which in turn activates transcription factors that upregulate genes involved in glucosinolate biosynthesis, leading to increased this compound levels in the plant tissues.[11]

signaling_pathway Insect Insect Herbivory (Chewing) Wounding Tissue Wounding Insect->Wounding JA_synthesis Jasmonic Acid (JA) Synthesis Wounding->JA_synthesis triggers JA_signal JA Signaling Cascade JA_synthesis->JA_signal leads to TFs Activation of Transcription Factors JA_signal->TFs GS_genes Upregulation of Glucosinolate (GS) Biosynthesis Genes TFs->GS_genes Sinalbin_acc Increased this compound Accumulation GS_genes->Sinalbin_acc results in

Figure 3: Jasmonic acid (JA) signaling pathway regulating this compound accumulation.

Experimental Protocols

Accurate quantification of this compound is essential for quality control in food science and for research into plant biochemistry and defense. The following are summaries of established analytical methods.

Quantification by Ion Chromatography (IC)

This method allows for the simultaneous quantification of this compound, its precursor sinigrin (B192396) (from other mustard species), and its anionic hydrolysis products.[9][10][12]

  • Objective: To quantify this compound in mustard seed extracts.

  • Instrumentation: Ion chromatography system with a hydroxide-selective anion-exchange column.

  • Methodology:

    • Sample Preparation: Extract glucosinolates from lyophilized and ground seed tissue using boiling 70% (v/v) methanol. Centrifuge the extract and combine supernatants. An internal standard may be added at this stage.[11]

    • Chromatographic Separation:

      • Column: 4 × 210 mm hydroxide-selective anion-exchange column.[9][10]

      • Eluent: Isocratic elution with 100 mM Sodium Hydroxide (NaOH).[9][10]

      • Flow Rate: 0.9 mL/min.[9][10]

    • Detection: Suppressed conductivity detection is typically used for ion chromatography.

    • Quantification: Calculate the concentration of this compound based on the peak area relative to a calibration curve generated from certified this compound standards. The method demonstrates good recoveries (83-102%) with minimal interference from the plant matrix.[9][10]

Quantification by High-Performance Liquid Chromatography–Time-of-Flight Mass Spectrometry (HPLC–TOF-MS)

This method offers high sensitivity and specificity for the quantification of this compound and related glucosinolates.[7]

  • Objective: To achieve sensitive and rapid quantification of this compound in mustard seed.

  • Instrumentation: HPLC system coupled to a Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Methodology:

    • Sample Preparation: Simple aqueous extraction of mustard seed is sufficient, requiring virtually no sample cleanup prior to analysis.[7]

    • Chromatographic Separation: A suitable reversed-phase C18 column is typically used for separating glucosinolates. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape and ionization.

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative Electrospray Ionization (ESI) mode is preferred for detecting intact glucosinolates.[7]

      • Analysis: High-resolution mass analysis by TOF-MS allows for precise mass determination, confirming the identity of this compound and distinguishing it from other matrix components.

    • Quantification: Quantification is achieved by integrating the peak area from the extracted ion chromatogram corresponding to the exact mass of the deprotonated this compound molecule ([M-H]⁻). The method is more sensitive than HPLC-UV and IC methods.[7]

Conclusion

This compound is a multifaceted glucosinolate whose chemical properties and biological functions are of significant interest in agriculture, food chemistry, and pharmacology. Its unique structure as a salt, its well-defined enzymatic hydrolysis pathway, and its regulation by plant defense signaling networks make it a compelling subject for scientific inquiry. The robust analytical protocols available for its quantification enable precise and reliable characterization, paving the way for further research into its applications and biological significance.

References

The Sinalbin Biosynthesis Pathway in Sinapis alba: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinalbin (p-hydroxybenzylglucosinolate) is the predominant glucosinolate in white mustard (Sinapis alba), contributing to its characteristic flavor profile and conferring defense properties against pests and pathogens. Understanding the biosynthesis of this compound is crucial for crop improvement, exploring its potential as a biopesticide, and harnessing its derivatives for pharmaceutical applications. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway in Sinapis alba, based on current transcriptomic data and knowledge from homologous pathways in model organisms. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols for pathway elucidation, and provides a visual representation of the metabolic cascade.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound, an aromatic glucosinolate, originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions that modify the amino acid to form the characteristic glucosinolate core structure. Based on the transcriptome analysis of Sinapis alba and homology to the well-characterized glucosinolate biosynthesis pathway in Arabidopsis thaliana, the following steps are proposed for the formation of this compound[1][2]:

  • Conversion of L-Tyrosine to p-hydroxyphenylacetaldoxime: The initial step is the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime. This reaction is catalyzed by a cytochrome P450 monooxygenase of the CYP79 family. In Sinapis alba, a homolog of Arabidopsis CYP79A2 has been identified as a likely candidate for this function[1][3].

  • Conversion of p-hydroxyphenylacetaldoxime to a Thiohydroximic Acid Intermediate: The aldoxime is subsequently converted to a thiohydroximic acid derivative. This step is thought to be catalyzed by another cytochrome P450 enzyme, likely a homolog of CYP83B1 in Arabidopsis, which acts on indole-3-acetaldoxime[1][4]. The resulting intermediate is then conjugated to a sulfur donor, a reaction involving a glutathione (B108866) S-transferase (GST)[1].

  • Formation of Desulfo-p-hydroxybenzylglucosinolate: The thiohydroximic acid intermediate is then glucosylated by a UDP-glucosyltransferase (UGT). A homolog of Arabidopsis UGT74B1 is the putative enzyme responsible for transferring a glucose moiety from UDP-glucose to the thiohydroximate, forming desulfo-p-hydroxybenzylglucosinolate[1][5].

  • Sulfation to Yield this compound: The final step in the core pathway is the sulfation of desulfo-p-hydroxybenzylglucosinolate to form this compound. This reaction is catalyzed by a sulfotransferase (SOT), with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) serving as the sulfate (B86663) donor. A homolog of Arabidopsis SOT16 has been identified in the Sinapis alba transcriptome and is the likely candidate for this terminal step[1].

Quantitative Data

Quantitative data on the intermediates and enzyme kinetics of the this compound biosynthesis pathway in Sinapis alba is limited. However, data from S. alba seedlings and kinetic studies of homologous enzymes from other species provide valuable insights.

Table 1: Concentration of this compound in Sinapis alba Seedlings
TissueDevelopmental StageConcentration (mM)
Young CotyledonsSeedlingup to 20
Young LeavesSeedlingup to 10
Older CotyledonsSeedling2-3
Older LeavesSeedling2-3

Source: Developmental profile of this compound (p-hydroxybenzyl glucosinolate) in mustard seedlings, Sinapis alba L., and its relationship to insect resistance.

Table 2: Kinetic Parameters of Homologous Enzymes
Enzyme (Homolog)SubstrateKm (µM)kcat (min-1)Organism
CYP79A1L-Tyrosine140198Sorghum bicolor
UGT74B1Phenylacetothiohydroximate5.8-Arabidopsis thaliana
UGT74B1UDP-glucose48-Arabidopsis thaliana
SOT16Desulfobenzylglucosinolate--Arabidopsis thaliana
SOT16PAPS--Arabidopsis thaliana

Experimental Protocols

The elucidation and characterization of the this compound biosynthesis pathway require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Quantification of this compound and its Intermediates by HPLC

This protocol is adapted from established methods for glucosinolate analysis.

Objective: To extract, identify, and quantify this compound and its desulfated precursor from Sinapis alba tissues.

Materials:

  • Plant tissue (e.g., leaves, cotyledons, roots)

  • Liquid nitrogen

  • Methanol (B129727) (70%, pre-heated to 70°C)

  • Internal standard (e.g., sinigrin)

  • DEAE-Sephadex A-25 resin

  • Purified aryl sulfatase (from Helix pomatia)

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Milli-Q water

  • HPLC system with a C18 column and UV detector (detection at 229 nm)

  • Acetonitrile (B52724) (HPLC grade)

Procedure:

  • Sample Preparation: Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Immediately add the powdered tissue to a known volume of boiling 70% methanol to inactivate endogenous myrosinase. Add a known amount of internal standard. Incubate at 70°C for 30 minutes, vortexing occasionally.

  • Centrifugation: Centrifuge the extract at 3000 x g for 10 minutes. Collect the supernatant.

  • Anion Exchange Chromatography: Prepare a mini-column with DEAE-Sephadex A-25 resin. Load the supernatant onto the column. Wash the column with water and then with sodium acetate buffer.

  • Desulfation: Apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-forms.

  • Elution: Elute the desulfoglucosinolates from the column with Milli-Q water.

  • HPLC Analysis: Analyze the eluted desulfoglucosinolates by reverse-phase HPLC. Use a gradient of water and acetonitrile for separation. Identify peaks by comparing retention times with authentic standards (if available) and quantify using the internal standard method.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol describes a general workflow for producing and functionally testing the candidate enzymes from the this compound pathway.

Objective: To express and purify a candidate enzyme (e.g., the putative CYP79A2 homolog from S. alba) and determine its substrate specificity and kinetic parameters.

Materials:

  • Sinapis alba cDNA library

  • PCR primers specific for the candidate gene

  • Expression vector (e.g., pET vector for E. coli or pYES vector for yeast)

  • Competent E. coli (for cloning and expression) or yeast cells

  • Appropriate growth media and inducing agents (e.g., IPTG for E. coli)

  • Ni-NTA affinity chromatography column (for His-tagged proteins)

  • Buffer solutions for protein purification

  • Substrate (L-tyrosine)

  • Cofactors (e.g., NADPH for P450 enzymes)

  • Spectrophotometer or HPLC system for enzyme activity assays

Procedure:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from the S. alba cDNA library using PCR. Clone the PCR product into an appropriate expression vector containing a purification tag (e.g., a His-tag).

  • Heterologous Expression: Transform the expression construct into a suitable host organism (E. coli or yeast). Grow the cells to an optimal density and induce protein expression.

  • Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Substrate Specificity: Incubate the purified enzyme with various potential amino acid substrates (e.g., L-tyrosine, L-phenylalanine, L-tryptophan) and the necessary cofactors. Analyze the reaction products by HPLC or LC-MS to identify the specific substrate converted.

    • Kinetic Analysis: Perform enzyme assays with varying concentrations of the identified substrate (L-tyrosine) while keeping the enzyme concentration constant. Measure the initial reaction rates. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the proposed enzymatic steps in the biosynthesis of this compound from L-tyrosine in Sinapis alba.

Sinalbin_Biosynthesis_Pathway Tyrosine L-Tyrosine p_hydroxyphenylacetaldoxime p-hydroxyphenylacetaldoxime Tyrosine->p_hydroxyphenylacetaldoxime O2, NADPH Thiohydroximic_acid Thiohydroximic acid intermediate p_hydroxyphenylacetaldoxime->Thiohydroximic_acid O2, NADPH, Glutathione Desulfo_this compound Desulfo-p-hydroxybenzylglucosinolate Thiohydroximic_acid->Desulfo_this compound UDP-Glucose This compound This compound (p-hydroxybenzylglucosinolate) Desulfo_this compound->this compound PAPS CYP79A2 CYP79A2 homolog CYP79A2->Tyrosine:e CYP83B1_GST CYP83B1 homolog, GST CYP83B1_GST->p_hydroxyphenylacetaldoxime:e UGT74B1 UGT74B1 homolog UGT74B1->Thiohydroximic_acid:e SOT16 SOT16 homolog SOT16->Desulfo_this compound:e

References

The Potent Biological Activities of Sinalbin and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Anticancer, Antimicrobial, Antioxidant, and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Sinalbin, a prominent glucosinolate found in the seeds of white mustard (Sinapis alba), and its derivatives have emerged as compounds of significant interest in the scientific community.[1][2] Upon enzymatic hydrolysis by myrosinase, this compound is converted to p-hydroxybenzyl isothiocyanate (HBITC), a highly reactive compound that is largely responsible for the observed biological effects.[1] This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound and its derivatives, with a focus on their potential therapeutic applications.

Anticancer Activity

This compound and its derivatives have demonstrated notable anticancer properties across various cancer cell lines. The primary mechanism of action is believed to be through the induction of apoptosis and inhibition of cell proliferation.

Quantitative Anticancer Data

The cytotoxic effects of this compound and its key derivative, p-hydroxybenzyl isothiocyanate (HBITC), have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. It is important to note that much of the available quantitative data pertains to HBITC, the active hydrolysis product of this compound.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
p-Hydroxybenzyl Isothiocyanate (HBITC)Human neuroblastoma (SH-SY5Y)~40 (for significant inhibition)[3]
p-Hydroxybenzyl Isothiocyanate (HBITC)Human glioblastoma (U87MG)~60 (for significant inhibition)[3]
Benzyl Isothiocyanate (BITC)Methicillin-Resistant Staphylococcus aureus (MRSA)2.9 - 110 µg/mL (MIC)[4]
Phenethyl Isothiocyanate (PEITC)Chronic Lymphocytic Leukemia (CLL) cells5.1 - 5.4[5]
Silybin (B1146174) Derivatives (SGA and SGB)Human liver cancer (Hep G2)Log IC50 values provided, specific values not extracted[6]

Note: Data for this compound itself is limited, and the provided data for HBITC and other isothiocyanates offer insights into the potential anticancer activity. Further research is needed to establish a comprehensive IC50 profile for this compound and a wider range of its derivatives against various cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and widely used method for cytotoxicity screening.[7][8]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye. Air dry the plates.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Antimicrobial Activity

The hydrolysis products of this compound, particularly HBITC, have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC values for HBITC and related isothiocyanates.

Compound/DerivativeMicrobial StrainMIC ValueReference
p-Hydroxybenzyl Isothiocyanate (HBITC)Staphylococcus aureus0.35 mg/mL (MBC)[9]
p-Hydroxybenzyl Isothiocyanate (HBITC)Escherichia coli0.53 mg/mL (MBC)[9]
p-Hydroxybenzyl Isothiocyanate (HBITC)Salmonella typhimurium0.53 mg/mL (MBC)[9]
Benzyl Isothiocyanate (BITC)Campylobacter jejuni1.25–5 µg/mL
Allyl Isothiocyanate (AITC)Campylobacter jejuni50–200 µg/mL
Benzyl Isothiocyanate (BITC)Methicillin-Resistant Staphylococcus aureus (MRSA)2.9 - 110 µg/mL[4]

Note: MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Microbial strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound or its derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antioxidant Activity

This compound and its derivatives possess antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.

Quantitative Antioxidant Data
AssayPrincipleTypical Units
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.IC50 (µg/mL or µM)
ABTS Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.IC50 (µg/mL or µM) or Trolox Equivalents (TE)
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]µmol Fe²⁺ equivalents/g or µmol Trolox Equivalents (TE)/g
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.µmol Trolox Equivalents (TE)/g
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a widely used method for measuring the antioxidant capacity of various samples.[11][12]

Materials:

Procedure:

  • Prepare Reagents: Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.

  • Plate Setup: Add the sample or Trolox standard to the wells of the microplate. Then, add the fluorescein solution to all wells.

  • Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.

  • Initiate Reaction: Add the AAPH solution to all wells to initiate the radical-generating reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence decay at regular intervals over a period of time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Anti-inflammatory Activity

Emerging evidence suggests that this compound and its derivatives possess anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and to modulate the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Compound/DerivativeAssayEffectIC50 Value (µM)Reference
BrazilinInhibition of LPS-induced NO production in RAW 264.7 cellsDose-dependent inhibition24.3[13]
1-O-acetyl-4R,6S-britannilactoneiNOS inhibitionPotent inhibition22.1[14]
Synthetic FlavonesInhibition of NO production in LPS-treated RAW 264.7 cellsStrong inhibition17.1 - 19.7[15]
XanthanolidesInhibition of nitric oxide synthesis in activated microgliaPotent inhibition0.47 - 136.5[16]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and widely used colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite (B80452).[17][18]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound or its derivatives

  • Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add the Griess reagent to the supernatant in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Quantification: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways

The biological activities of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in many chronic diseases, including cancer and inflammatory disorders. Isothiocyanates, the hydrolysis products of glucosinolates like this compound, have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IKK Complex->NF-κB Leads to activation of IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Induces This compound / HBITC This compound / HBITC This compound / HBITC->IKK Complex Inhibits

NF-κB Signaling Pathway Inhibition
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[19][20] Dysregulation of this pathway is a hallmark of many cancers. While direct evidence for this compound is still emerging, related compounds like silybin and other isothiocyanates have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell survival and proliferation.[5][12]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Activate PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes This compound / Derivatives This compound / Derivatives This compound / Derivatives->PI3K Inhibits This compound / Derivatives->Akt Inhibits

PI3K/Akt/mTOR Pathway Inhibition

Experimental Workflows and Synthesis

Extraction and Purification of this compound

A general workflow for the extraction and purification of this compound from Sinapis alba seeds is outlined below. Chromatographic techniques are essential for obtaining high-purity this compound.[21]

Extraction_Purification White Mustard Seeds White Mustard Seeds Grinding Grinding White Mustard Seeds->Grinding Defatting Defatting Grinding->Defatting (e.g., with hexane) Extraction Extraction Defatting->Extraction (e.g., with aqueous methanol) Filtration Filtration Extraction->Filtration Crude Extract Crude Extract Filtration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography (e.g., Sephadex, Ion-exchange) Purified this compound Purified this compound Column Chromatography->Purified this compound

This compound Extraction and Purification
Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modification of the hydroxyl group on the p-hydroxybenzyl moiety or the glucose unit. O-glycosylation is one such strategy to create novel derivatives with potentially altered biological activities.[6][11]

Synthesis_Derivatives This compound This compound Protection of Glucose Hydroxyls Protection of Glucose Hydroxyls This compound->Protection of Glucose Hydroxyls Protected this compound Protected this compound Protection of Glucose Hydroxyls->Protected this compound Reaction with Glycosyl Donor Reaction with Glycosyl Donor Protected this compound->Reaction with Glycosyl Donor Glycosylated Derivative (Protected) Glycosylated Derivative (Protected) Reaction with Glycosyl Donor->Glycosylated Derivative (Protected) Deprotection Deprotection Glycosylated Derivative (Protected)->Deprotection This compound Glycoside Derivative This compound Glycoside Derivative Deprotection->this compound Glycoside Derivative

Synthesis of this compound Glycoside

Conclusion and Future Directions

This compound and its derivatives, particularly p-hydroxybenzyl isothiocyanate, exhibit a wide range of promising biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The modulation of key signaling pathways such as NF-κB and PI3K/Akt appears to be central to their mechanisms of action.

While the existing research is encouraging, further studies are warranted to:

  • Establish a comprehensive quantitative profile of the biological activities of this compound and a wider array of its synthetic derivatives.

  • Elucidate the precise molecular targets and detailed mechanisms of action for each biological activity.

  • Conduct in vivo studies to validate the therapeutic potential of these compounds in preclinical models of various diseases.

  • Optimize extraction, purification, and synthesis protocols to ensure high yield and purity for research and potential commercial applications.

This technical guide serves as a foundational resource for researchers and professionals in the field, highlighting the significant potential of this compound and its derivatives as lead compounds for the development of novel therapeutic agents. The continued exploration of these natural products holds great promise for addressing unmet needs in medicine and human health.

References

The Occurrence and Distribution of Sinalbin in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the natural occurrence and distribution of sinalbin, a prominent glucosinolate found primarily within the Brassicaceae family. This document details the quantitative distribution of this compound across various plant species and tissues, outlines comprehensive experimental protocols for its extraction and quantification, and illustrates its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in the fields of phytochemistry, pharmacology, and drug development.

Introduction

This compound (p-hydroxybenzylglucosinolate) is a naturally occurring glucosinolate, a class of sulfur-containing secondary metabolites characteristic of the order Brassicales.[1][2] Upon enzymatic hydrolysis by myrosinase, this compound is converted to 4-hydroxybenzyl isothiocyanate, a compound that contributes to the characteristic pungent flavor of white mustard.[1][3] However, this isothiocyanate is unstable and readily degrades into non-pungent compounds, resulting in the milder taste of white mustard compared to that of black mustard, which contains sinigrin.[1] The biological activities of this compound and its degradation products have garnered significant interest for their potential applications in agriculture and medicine. This guide focuses on the natural sources and distribution of this important phytochemical.

Natural Occurrence and Distribution

This compound is predominantly found in the seeds of white mustard (Sinapis alba).[1][2][4] Its presence has also been documented in a variety of other wild and cultivated species within the Brassicaceae family.[1] The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and the developmental stage of the plant.

Distribution in Sinapis alba (White Mustard)

Sinapis alba is the most well-documented source of high concentrations of this compound. The highest accumulation is typically observed in the seeds. However, it is also present in other parts of the plant, particularly in the early stages of development. Young cotyledons and leaves of S. alba seedlings have been found to contain high concentrations of this compound, which is thought to play a role in defense against herbivores.[5]

Occurrence in Other Brassicaceae Species

While most prominent in Sinapis alba, this compound has been identified in other members of the Brassicaceae family, often in lower concentrations. These include wild mustard (Sinapis arvensis) and other related species.[1] The presence and concentration of this compound in various species are influenced by genetic and environmental factors.

Quantitative Data on this compound Content

The concentration of this compound in plant material is a critical parameter for research and potential commercial applications. The following tables summarize the quantitative data reported in the literature for this compound content in various plant sources.

Table 1: this compound Content in Sinapis alba

Plant PartDevelopmental StageConcentrationMethod of AnalysisReference(s)
SeedsMature14.13 - 33.94 mg/gHPLC/UV[6]
SeedsMatureUp to 87.9 mg/gNot specified[7]
SeedsMatureUp to 200 µmol/g (in defatted meal)Not specified[8]
CotyledonsYoung SeedlingUp to 20 mMHPLC[5]
LeavesYoung SeedlingUp to 10 mMHPLC[5]
Cotyledons & LeavesOlder Seedling2 - 3 mMHPLC[5]

Table 2: this compound Content in Other Plant Species

Plant SpeciesFamilyPlant PartConcentrationMethod of AnalysisReference(s)
Sinapis arvensis (Wild Mustard)BrassicaceaeSeedsPresent, concentration variesNot specified[1]
Brassica juncea (Brown Mustard)BrassicaceaeSeedsPresent (along with sinigrin)Ion Chromatography[9][10]

Experimental Protocols

Accurate quantification of this compound is essential for research and quality control. The following sections provide detailed methodologies for the extraction and analysis of this compound from plant tissues.

Extraction of this compound

Several methods have been developed for the efficient extraction of glucosinolates, including this compound, from plant material. The choice of method often depends on the plant tissue and the available equipment. A common objective is the inactivation of the myrosinase enzyme to prevent the degradation of this compound during the extraction process.

Protocol 1: Hot Methanol (B129727) Extraction (Modified from ISO 9167-1)

This method is widely used and effective for inactivating myrosinase.

  • Sample Preparation: Freeze-dry the plant material (seeds, leaves, etc.) and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 5 mL of 70% methanol preheated to 75°C.

    • Incubate the mixture at 75°C for 10 minutes, with occasional vortexing.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant containing the extracted this compound.

  • Repeat (Optional): For exhaustive extraction, the pellet can be re-extracted with another 5 mL of hot 70% methanol, and the supernatants can be combined.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.[11]

Protocol 2: Cold Methanol Extraction

This simplified method avoids heating and is suitable for routine analysis.[11]

  • Sample Preparation: Finely grind fresh or frozen plant material.

  • Extraction:

    • Weigh approximately 100 mg of the ground plant material into a centrifuge tube.

    • Add 5 mL of 80% methanol at room temperature.

    • Vortex the mixture and let it stand for 30 minutes.

    • Place the sample on a platform rocker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection and Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.[11]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a robust and widely used method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 150 mm x 4.6 mm).

  • Mobile Phase: A gradient elution is typically used to achieve good separation. An example gradient is:

    • Solvent A: 1% Acetic Acid in Water

    • Solvent B: 100% Methanol

    • Gradient Program: Start with 90% A and 10% B, gradually increasing the proportion of B over 60-70 minutes.[12]

  • Flow Rate: 0.8 mL/min.[12]

  • Detection Wavelength: 229 nm.[11]

  • Injection Volume: 5 µL.[12]

  • Quantification: this compound concentration is determined by comparing the peak area of the sample with that of a calibration curve prepared using a certified this compound standard.

Biosynthesis of this compound

The biosynthesis of this compound, a p-hydroxybenzylglucosinolate, originates from the amino acid tyrosine. The pathway involves a series of enzymatic reactions, including hydroxylation, decarboxylation, and glucosylation. The initial steps of the pathway share similarities with the biosynthesis of cyanogenic glucosides.

The key steps in the biosynthesis of this compound are:

  • Conversion of Tyrosine to p-Hydroxyphenylacetaldoxime: This initial step is catalyzed by a cytochrome P450 enzyme, specifically CYP79A1.

  • Formation of the Thiohydroximic Acid: The aldoxime is then converted to a thiohydroximic acid intermediate.

  • S-Glucosylation: A UDP-glucose-dependent glucosyltransferase catalyzes the addition of a glucose molecule to the sulfur atom, forming desulfothis compound.

  • Sulfation: Finally, a sulfotransferase transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the desulfo-glucosinolate, yielding this compound.

Visualizations

This compound Biosynthesis Pathway

Sinalbin_Biosynthesis Tyrosine Tyrosine PHP_aldoxime p-Hydroxyphenyl- acetaldoxime Tyrosine->PHP_aldoxime CYP79A1 Thiohydroximic_acid Thiohydroximic acid intermediate PHP_aldoxime->Thiohydroximic_acid C-S lyase Desulfothis compound Desulfothis compound Thiohydroximic_acid->Desulfothis compound Glucosyltransferase This compound This compound Desulfothis compound->this compound Sulfotransferase Sinalbin_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (Seeds, Leaves, etc.) Grinding Grinding/ Homogenization Plant_Material->Grinding Extraction This compound Extraction (e.g., Hot Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Data_Processing Data Processing (Peak Integration) HPLC_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

References

An In-depth Technical Guide to Sinalbin Metabolism and Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin (p-hydroxybenzyl glucosinolate) is a prominent glucosinolate found in the seeds of white mustard (Sinapis alba). As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms. Upon enzymatic hydrolysis, this compound gives rise to a cascade of bioactive compounds, most notably 4-hydroxybenzyl isothiocyanate (4-HBITC), which is responsible for the characteristic pungent taste of white mustard. The metabolism and degradation of this compound are of significant interest to researchers in nutrition, pharmacology, and drug development due to the physiological activities of its breakdown products. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism, including the enzymatic and chemical transformations, the influence of environmental factors such as pH, the role of the gut microbiota, and detailed analytical methodologies for the quantification of this compound and its derivatives.

This compound Metabolism: Pathways and Products

The metabolic journey of this compound begins with its hydrolysis, primarily catalyzed by the enzyme myrosinase (a thioglucosidase). This process can occur endogenously in the plant upon tissue damage or within the gastrointestinal tract of humans and animals through the action of microbial enzymes.

Enzymatic Hydrolysis by Myrosinase

Myrosinase cleaves the thioglucosidic bond in the this compound molecule, releasing glucose and an unstable aglycone, thiohydroximate-O-sulfonate. This intermediate spontaneously undergoes a Lossen rearrangement to form 4-hydroxybenzyl isothiocyanate (4-HBITC).[1]

Sinalbin_Hydrolysis This compound This compound (p-hydroxybenzyl glucosinolate) Myrosinase Myrosinase This compound->Myrosinase Thiohydroximate Thiohydroximate-O-sulfonate (unstable aglycone) Myrosinase->Thiohydroximate + H₂O HBITC 4-Hydroxybenzyl isothiocyanate (4-HBITC) Thiohydroximate->HBITC Lossen rearrangement Glucose Glucose Thiohydroximate->Glucose

Degradation of 4-Hydroxybenzyl Isothiocyanate (4-HBITC)

4-HBITC is a highly unstable compound, and its subsequent degradation is heavily influenced by the surrounding pH.[2]

Under neutral to alkaline conditions (pH > 6.5), 4-HBITC rapidly degrades. The primary pathway involves the formation of a quinone methide intermediate, which then hydrolyzes to yield 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion (SCN⁻).[1][2] This degradation is rapid, with the half-life of 4-HBITC being as short as 6 minutes at pH 6.5.[2]

HBITC_Degradation_Alkaline HBITC 4-Hydroxybenzyl isothiocyanate (4-HBITC) QuinoneMethide Quinone methide (intermediate) HBITC->QuinoneMethide pH > 6.5 HB_Alcohol 4-Hydroxybenzyl alcohol QuinoneMethide->HB_Alcohol + H₂O Thiocyanate Thiocyanate ion (SCN⁻) QuinoneMethide->Thiocyanate

Under different pH conditions and in the presence of other molecules, alternative degradation pathways can occur:

  • Acidic Conditions (pH 3-4): In a more acidic environment, the degradation of 4-HBITC is significantly slower, with a half-life of up to 321 minutes at pH 3.[2] Under these conditions, a notable side reaction is the formation of p-hydroxybenzyl cyanide (4-hydroxyphenylacetonitrile).[3]

  • Formation of Di-(p-hydroxybenzyl)disulfide: A minor degradation pathway, particularly under physiological conditions (pH 5-7), can lead to the formation of di-(p-hydroxybenzyl)disulfide. This proceeds through an intermediate, p-hydroxybenzyl p-hydroxybenzyldithiocarbamate.

Alternative_Degradation cluster_acidic Acidic Conditions (pH 3-4) cluster_physiological Physiological Conditions (pH 5-7) HBITC_acid 4-HBITC HBCyanide p-Hydroxybenzyl cyanide HBITC_acid->HBCyanide HBITC_phys 4-HBITC Dithiocarbamate p-Hydroxybenzyl p-hydroxybenzyldithiocarbamate HBITC_phys->Dithiocarbamate Disulfide Di-(p-hydroxybenzyl)disulfide Dithiocarbamate->Disulfide

Metabolism by Gut Microbiota

The human gut microbiota plays a significant role in the metabolism of glucosinolates, especially when plant myrosinase is inactivated by cooking.[4][5] Several bacterial species have been identified as capable of degrading this compound, including strains of Lactobacillus, Pediococcus, Staphylococcus, and Escherichia coli.[4] These bacteria possess myrosinase-like enzymes that can hydrolyze this compound to 4-HBITC.[6] The subsequent degradation of 4-HBITC within the gut environment will be influenced by the local pH and the presence of other microbial enzymes and metabolites. The gut microbiome can thus significantly impact the bioavailability and the profile of this compound-derived compounds that are absorbed by the host.[7] A specific operon (BT2159-BT2156) has been identified in Bacteroides thetaiotaomicron that is required for glucosinolate metabolism, highlighting the genetic basis for this microbial activity.[8]

Quantitative Data on this compound and its Metabolites

Quantitative data on the concentration of this compound and its degradation products are crucial for understanding its bioavailability and physiological effects. The following table summarizes available data, though it is important to note that in vivo data for humans is limited.

CompoundMatrixConcentrationConditionReference
This compoundWhite Mustard Seeds (Sinapis alba)Up to 250 µmol/gRaw seeds[9]
4-Hydroxybenzyl isothiocyanate (4-HBITC)-Half-life: 321 minpH 3.0, in aqueous solution[2]
4-Hydroxybenzyl isothiocyanate (4-HBITC)-Half-life: 6 minpH 6.5, in aqueous solution[2]
Thiocyanate (SCN⁻)Human Plasma25-500 µM (quantitation range)Method validation data[10]
Thiocyanate (SCN⁻)Human Urine7-7000 µg/mL (quantitation range)Method validation data[11]
Benzyl (B1604629) isothiocyanate metabolitesHuman PlasmaQuantifiable levelsAfter ingestion of nasturtium[3]
Benzyl isothiocyanate metabolitesHuman UrineMax levels at 4h post-ingestionAfter ingestion of nasturtium[3]

Note: Data for benzyl isothiocyanate metabolites are included as a proxy for the types of metabolites that may be formed from 4-HBITC and detected in biological fluids, though direct quantitative data for 4-HBITC metabolites from this compound ingestion in humans is scarce.

Experimental Protocols

Accurate quantification of this compound and its metabolites requires robust analytical methods. The following sections outline key experimental protocols.

Extraction of this compound from Biological Samples (General Protocol)

This protocol is a general guideline for solid-phase extraction (SPE) which can be adapted for plasma or urine.

SPE_Protocol Start Start: Plasma/Urine Sample Precipitate Protein Precipitation (e.g., with acetonitrile) Start->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge (e.g., C18) Wash Wash Cartridge (to remove interferences) Load->Wash Elute Elute Analytes (e.g., with methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Detailed Steps:

  • Sample Preparation: For plasma or serum, protein precipitation is often the first step. This can be achieved by adding a solvent like acetonitrile (B52724) or methanol (B129727) in a 3:1 or 4:1 ratio to the sample, followed by vortexing and centrifugation to pellet the proteins. For urine, a dilution and filtration step may be sufficient.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: A C18 SPE cartridge is typically conditioned with methanol followed by water or an appropriate buffer.

    • Sample Loading: The supernatant from the protein precipitation step (or the diluted urine) is loaded onto the conditioned cartridge.

    • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

    • Elution: The analytes of interest are eluted with a stronger organic solvent, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for injection into the analytical instrument.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of this compound metabolites.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for 4-Hydroxybenzyl Alcohol):

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive or negative, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile or semi-volatile degradation products. For non-volatile compounds like 4-hydroxybenzyl alcohol, a derivatization step is necessary.

Derivatization (Example for 4-Hydroxybenzyl Alcohol):

  • The dried extract is treated with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or a mixture of pyridine (B92270) and acetic anhydride (B1165640) to convert the hydroxyl group into a more volatile silyl (B83357) or acetyl ester.[4]

  • The reaction is typically carried out at an elevated temperature (e.g., 60-90°C) for a specific duration.

GC-MS Conditions (Example):

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to separate the compounds of interest. For example, starting at a lower temperature and ramping up to a final temperature.

  • Injector and Detector Temperatures: Optimized for the analytes and derivatization agents used.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Detection: Full scan mode for identification or selected ion monitoring (SIM) for targeted quantification.

Conclusion

The metabolism of this compound is a complex process involving enzymatic hydrolysis and pH-dependent degradation, further influenced by the metabolic activities of the gut microbiota. The primary bioactive product, 4-hydroxybenzyl isothiocyanate, is highly unstable and rapidly transforms into more stable compounds such as 4-hydroxybenzyl alcohol and thiocyanate. Understanding these pathways and having robust analytical methods for the quantification of the resulting metabolites are essential for evaluating the bioavailability and physiological effects of this compound from dietary sources. Further research is needed to obtain more comprehensive in vivo quantitative data in humans and to fully elucidate the specific enzymatic machinery of the gut microbiota involved in this compound metabolism. This knowledge will be invaluable for the development of functional foods and targeted therapeutic strategies.

References

The Glucosinolate Sentinel: A Technical Guide to the Role of Sinalbin in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these, glucosinolates, a class of sulfur-rich secondary metabolites predominantly found in the Brassicaceae family, play a pivotal role. This technical guide provides an in-depth exploration of sinalbin (p-hydroxybenzyl glucosinolate), the principal glucosinolate in white mustard (Sinapis alba), and its multifaceted role in plant defense mechanisms. Through a detailed examination of its biosynthesis, enzymatic activation, the biological activities of its breakdown products, and the intricate signaling networks that govern its production, this document serves as a comprehensive resource for researchers in plant science, entomology, pathology, and drug discovery.

This compound and the "Mustard Oil Bomb": A Chemical Defense System

The defense potential of this compound lies dormant within the plant's tissues until cellular disruption occurs, typically through herbivore feeding or pathogen invasion. This damage brings this compound into contact with the enzyme myrosinase (a thioglucosidase), which is spatially segregated in healthy cells.[1] This interaction triggers a rapid enzymatic hydrolysis, colloquially known as the "mustard oil bomb," unleashing a cascade of biologically active compounds.[1]

The primary product of this compound hydrolysis is the unstable and highly reactive p-hydroxybenzyl isothiocyanate (4-HBITC).[2] This compound is a potent deterrent and toxin to a wide range of organisms. However, its instability leads to the formation of several other breakdown products, each with its own spectrum of biological activity. At a neutral pH, 4-HBITC is the main product, while under more acidic conditions, the formation of nitriles can be favored.[3] The reactivity of 4-HBITC also leads to its non-enzymatic degradation into compounds such as 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions, particularly in aqueous environments.[4]

Quantitative Insights into this compound-Mediated Defense

The concentration of this compound within the plant is a critical determinant of its defensive efficacy. High concentrations are maintained in tissues that are most valuable for the plant's survival and reproduction, such as young seedlings and reproductive organs.

Plant TissueDevelopmental StageThis compound ConcentrationReference Organism(s)Observed Effect
Sinapis alba CotyledonsYoung SeedlingUp to 20 mMPhyllotreta cruciferae (flea beetle), Mamestra configurata (bertha armyworm)Feeding deterrence[5]
Sinapis alba LeavesYoung SeedlingUp to 10 mMPhyllotreta cruciferae, Mamestra configurataFeeding deterrence[5]
Sinapis alba Cotyledons & LeavesOlder Seedling2-3 mMPhyllotreta cruciferaeLittle to no protection, may stimulate feeding[5]
Sinapis alba Cotyledons & LeavesOlder Seedling2-3 mMMamestra configurataReduced feeding[5]
Yellow Mustard SeedsMatureUp to 87.9 mg/gNot specifiedNot specified

The this compound Biosynthesis Pathway

This compound, as an aromatic glucosinolate, is derived from the amino acid tyrosine. Its biosynthesis is a multi-step process involving chain elongation, core structure formation, and secondary modifications. While the complete pathway in Sinapis alba is an active area of research, a putative pathway can be constructed based on studies in Arabidopsis and transcriptome analysis of S. alba.[6][7]

sinalbin_biosynthesis Tyrosine Tyrosine p_Hydroxyphenylpyruvic_acid p-Hydroxyphenylpyruvic acid Tyrosine->p_Hydroxyphenylpyruvic_acid p_Coumaric_acid p-Coumaric Acid Chain_Elongation Chain Elongation (Multiple Steps) p_Hydroxyphenylpyruvic_acid->Chain_Elongation Core_Structure_Formation Core Glucosinolate Structure Formation (CYP79, CYP83, UGT, SOT) Chain_Elongation->Core_Structure_Formation This compound This compound Core_Structure_Formation->this compound signaling_pathway cluster_stimuli Stimuli cluster_signaling Signaling Cascades cluster_tf Transcription Factors cluster_output Response Herbivore_Attack Herbivore Attack JA_Signaling Jasmonic Acid (JA) Signaling Herbivore_Attack->JA_Signaling Pathogen_Infection Pathogen Infection SA_Signaling Salicylic Acid (SA) Signaling Pathogen_Infection->SA_Signaling MYC_TFs MYC TFs (e.g., MYC2/3/4) JA_Signaling->MYC_TFs MYB_TFs Aromatic GLS MYB TFs JA_Signaling->MYB_TFs SA_Signaling->MYB_TFs GSL_Biosynthesis_Genes Glucosinolate Biosynthesis Genes MYC_TFs->GSL_Biosynthesis_Genes MYB_TFs->GSL_Biosynthesis_Genes Sinalbin_Accumulation This compound Accumulation GSL_Biosynthesis_Genes->Sinalbin_Accumulation hplc_workflow Start Plant Tissue Grinding Grind Start->Grinding Extraction Methanol Extraction (70°C) Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Analysis (C18, UV 229nm) Supernatant->HPLC Quantification Quantify this compound HPLC->Quantification

References

An In-depth Technical Guide on the Pharmacological Properties of Sinalbin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinalbin (p-hydroxybenzyl glucosinolate) is a naturally occurring glucosinolate found predominantly in the seeds of white mustard (Sinapis alba). Traditionally recognized for its contribution to the characteristic flavor of mustard, recent scientific inquiry has begun to elucidate its broader pharmacological potential. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, focusing on its metabolism, biological activities, and the mechanisms of its primary hydrolysis product, 4-hydroxybenzyl isothiocyanate (4-HBITC). This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways. While much of the observed bioactivity is attributed to its hydrolysis products, emerging evidence suggests that intact this compound may also possess a unique pharmacokinetic profile and biological relevance.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the Brassicaceae family. This compound is the principal glucosinolate in white mustard seeds, where it can be found in concentrations of up to 250 µmol/g[1]. Upon tissue damage, the enzyme myrosinase hydrolyzes this compound to produce D-glucose and an unstable aglycone, which spontaneously rearranges to form 4-hydroxybenzyl isothiocyanate (4-HBITC)[2][3]. This isothiocyanate is responsible for the mild pungency of white mustard. However, 4-HBITC is unstable and can further degrade into non-pungent compounds like 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions[2]. The biological activities associated with this compound are largely attributed to 4-HBITC, which has demonstrated antimicrobial, and antiproliferative properties[4][5]. This guide will delve into the known pharmacological aspects of both this compound and its bioactive hydrolysis product.

Pharmacokinetics and Metabolism

While the biological effects of this compound's hydrolysis products have been the primary focus of research, recent studies indicate that intact this compound can be absorbed and metabolized in vivo, suggesting a distinct pharmacokinetic profile.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Intact this compound
  • Absorption: Evidence suggests that a fraction of ingested glucosinolates can be absorbed intact from the gastrointestinal tract[6]. Studies in pigs have shown that intact this compound is absorbed and can be detected in the plasma[7].

  • Metabolism: Once absorbed, this compound undergoes phase II metabolism in the liver. Specifically, it has been shown to be transformed via glucuronidation[7]. The resulting this compound metabolite, proposed to contain two 4-oxybenzyl groups, is then excreted in the urine[7]. In one study, the ratio of the glucuronidated metabolite to intact this compound in the hepatic vein plasma was approximately 12:1 after 2-4 hours, indicating significant metabolism[7].

  • Distribution and Excretion: Both intact this compound and its glucuronidated metabolite have been detected in plasma and urine[7].

Hydrolysis to 4-hydroxybenzyl isothiocyanate (4-HBITC)

The primary metabolic pathway for this compound in the presence of the myrosinase enzyme is its hydrolysis to 4-HBITC[2]. This conversion is crucial as 4-HBITC is considered the main bioactive compound derived from this compound.

The hydrolysis of this compound by myrosinase is a critical step for the release of the bioactive 4-hydroxybenzyl isothiocyanate.

G This compound This compound hbitc 4-Hydroxybenzyl Isothiocyanate (4-HBITC) (unstable) This compound->hbitc Hydrolysis myrosinase Myrosinase (enzyme) myrosinase->hbitc degradation Degradation Products hbitc->degradation Spontaneous Degradation G cluster_cell Cancer Cell hbitc 4-HBITC bcl2 Bcl-2 (active) hbitc->bcl2 Inhibits mito Mitochondrial Membrane Potential hbitc->mito Decreases p53 p53 hbitc->p53 Downregulates p21 p21 hbitc->p21 Upregulates bcl2_inactive Bcl-2 (inactive) bcl2->bcl2_inactive apoptosis Apoptosis bcl2_inactive->apoptosis Promotes mito->apoptosis Promotes cell_cycle Cell Cycle Arrest p21->cell_cycle Induces G start Grind Mustard Seeds inactivate Inactivate Myrosinase (Boiling in 70% Methanol) start->inactivate extract Solid-Liquid Extraction inactivate->extract purify Ion-Exchange Chromatography extract->purify analyze HPLC-UV Analysis (C18 column, 229 nm) purify->analyze end Quantify this compound analyze->end

References

A Technical Guide to the Antioxidant and Antimicrobial Properties of Sinalbin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sinalbin, a prominent glucosinolate found in the seeds of white mustard (Sinapis alba), is a precursor to the bioactive compound 4-hydroxybenzyl isothiocyanate (4-HBITC). This conversion, catalyzed by the enzyme myrosinase upon tissue disruption, is central to its biological activities. While this compound itself shows limited activity, its hydrolysis product, 4-HBITC, exhibits notable antimicrobial and potential antioxidant properties. This technical guide provides an in-depth review of the current scientific understanding of this compound's bioactivity, focusing on its antioxidant and antimicrobial effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core chemical transformation and experimental workflows to support further research and development.

Chemical Profile and Bioactivation of this compound

This compound is a glucosinolate characteristic of white mustard seeds.[1] Structurally, it consists of a β-D-thioglucose group, a sulfonated oxime, and a p-hydroxybenzyl side chain.[2][3] The biological activity of this compound is almost entirely dependent on its enzymatic hydrolysis. When the plant tissue is damaged, the endogenous enzyme myrosinase is released and hydrolyzes this compound into glucose, sulfate, and an unstable aglycone. This aglycone rapidly rearranges to form 4-hydroxybenzyl isothiocyanate (4-HBITC), the primary agent responsible for the observed antimicrobial and antioxidant effects.[4][5]

However, 4-HBITC is notably unstable, particularly at neutral or higher pH, and can degrade into non-pungent compounds like 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion.[2] Its half-life is longest at acidic pH (321 minutes at pH 3) and significantly shorter at near-neutral pH (6 minutes at pH 6.5), a critical factor for experimental design and potential applications.[2]

Sinalbin_Hydrolysis cluster_0 Cellular Compartments (Intact Tissue) cluster_1 Bioactivation (Tissue Disruption) This compound This compound (Glucosinolate) Myrosinase Myrosinase (Enzyme) Hydrolysis Enzymatic Hydrolysis This compound->Hydrolysis Myrosinase->Hydrolysis HBITC 4-Hydroxybenzyl Isothiocyanate (4-HBITC) (Bioactive Product) Hydrolysis->HBITC Primary Product Degradation Degradation Products (e.g., 4-hydroxybenzyl alcohol, thiocyanate ion) HBITC->Degradation Unstable at neutral pH

Caption: Enzymatic hydrolysis of this compound into its bioactive product, 4-HBITC.

Antioxidant Properties

The antioxidant activity of this compound is primarily attributed to its hydrolysis products.[6] Isothiocyanates, in general, are known to reduce oxidative stress.[6][7] Studies on mustard seed extracts containing this compound have demonstrated free radical scavenging activity.[8] For instance, autoclaved yellow mustard (Sinapis alba) seed flour showed significant antiradical activity in a DPPH assay.[8] The antioxidant capacity is often linked to the overall phenolic content of the mustard seed, which works in concert with this compound's derivatives.[8]

Quantitative Antioxidant Data

Direct quantitative data for pure this compound is limited in the literature. However, data from extracts of Sinapis alba (which is rich in this compound) provide an indication of its potential.

Sample TypeAssayResultReference
Autoclaved Yellow Mustard (S. alba) FlourDPPH Antiradical Activity0.810 (Absorbance Units)[8]
Autoclaved Yellow Mustard (S. alba) FlourH₂O₂ Inhibition Activity63.18%[8]
Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[9][10]

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly made and kept in the dark.

  • Sample Preparation : Dissolve this compound or its extract in methanol to create a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction Mixture : In a 96-well microplate or cuvette, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the control, use 100 µL of methanol instead of the sample. A blank should contain only methanol.

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.[11]

  • Calculation : Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]

  • IC50 Determination : The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

DPPH_Workflow prep_dpph 1. Prepare 0.1 mM DPPH in Methanol mixing 3. Mix Sample + DPPH Solution (Control: Methanol + DPPH) prep_dpph->mixing prep_sample 2. Prepare Serial Dilutions of Test Compound prep_sample->mixing incubation 4. Incubate 30 min in Dark mixing->incubation measurement 5. Measure Absorbance at 517 nm incubation->measurement calculation 6. Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Standard experimental workflow for the DPPH antioxidant assay.

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced in the presence of an antioxidant.[12][13]

  • Reagent Preparation : Prepare the ABTS•+ stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

  • Working Solution : Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[13]

  • Sample Preparation : Prepare various concentrations of the test sample in the buffer.

  • Reaction Mixture : Add 20 µL of the sample solution to 180 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation : Incubate the mixture at room temperature for 5-10 minutes in the dark.

  • Measurement : Read the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition as per the DPPH formula and determine the IC50 value. Results are often expressed as Trolox equivalents.

Antimicrobial Properties

The antimicrobial activity of this compound is almost exclusively due to its hydrolysis product, 4-HBITC.[14] Research indicates that 4-HBITC is effective against both Gram-positive and Gram-negative bacteria.[14][15] Its efficacy against Gram-positive bacteria, such as Staphylococcus aureus, appears to be superior to its effect on Gram-negative bacteria like Escherichia coli.[14][15]

The proposed mechanism of action for 4-HBITC involves the disruption of cellular metabolic activity rather than causing damage to the cell membrane's integrity or permeability.[14][15] This suggests an intracellular target, distinguishing it from membrane-disrupting antimicrobials.

Quantitative Antimicrobial Data (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]

CompoundMicroorganismMIC (µg/mL)Reference
4-HBITCEscherichia coli50[15] (recalculated from mM)
4-HBITCStaphylococcus aureus25[15] (recalculated from mM)
4-HBITCSalmonella typhimurium50[15] (recalculated from mM)

Note: Combining 4-HBITC with ascorbic acid or citric acid has been shown to enhance its antibacterial effect, potentially by improving its stability.[15]

Experimental Protocol

This is the standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[17][18][19]

  • Media Preparation : Prepare sterile Mueller-Hinton Broth (MHB) or another suitable broth for the test organism.

  • Inoculum Preparation : Culture the test microorganism overnight on an appropriate agar (B569324) plate. Pick 3-4 colonies and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[16]

  • Compound Dilution : In a sterile 96-well round-bottom microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the test compound (dissolved in broth at twice the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard 100 µL from column 10.[17]

  • Controls : Column 11 should be a growth control (broth + inoculum, no compound). Column 12 should be a sterility control (broth only).

  • Inoculation : Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a microplate reader.[16]

MIC_Workflow prep_plate 1. Add 100 µL Broth to 96-Well Plate serial_dilute 2. Perform 2-Fold Serial Dilution of Test Compound (Cols 1-10) prep_plate->serial_dilute inoculate 4. Inoculate Wells with Bacteria (Final Conc. ~5x10^5 CFU/mL) serial_dilute->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 5. Incubate at 37°C for 18-24 Hours inoculate->incubate read_mic 6. Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanism of Antimicrobial Action

Unlike many antimicrobial agents that target the bacterial cell wall or membrane, 4-HBITC appears to have an intracellular mode of action. The evidence suggests it interferes with metabolic pathways essential for bacterial survival without compromising membrane integrity.[14][15] Isothiocyanates are electrophilic and can react with nucleophilic groups in cellular components, such as the thiol groups of cysteine residues in enzymes, potentially leading to enzyme inactivation and disruption of critical metabolic functions.

Antimicrobial_Mechanism cluster_0 Bacterial Cell Membrane Cell Membrane (Integrity & Permeability Unaffected) Metabolism Essential Metabolic Pathways Inhibition Inhibition of Bacterial Growth Metabolism->Inhibition Enzymes Key Enzymes (e.g., with Cysteine Residues) Enzymes->Metabolism HBITC 4-HBITC HBITC->Enzymes Affects Metabolic Activity (Intracellular Target)

References

The Glucosinolate-Myrosinase System: An In-Depth Technical Guide to the Interaction of Sinalbin and Myrosinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glucosinolate-myrosinase system is a sophisticated plant defense mechanism with significant implications for human health and drug development. This technical guide provides a comprehensive overview of the interaction between sinalbin, a prominent glucosinolate found in white mustard (Sinapis alba), and the enzyme myrosinase. Upon tissue damage, myrosinase catalyzes the hydrolysis of this compound to produce 4-hydroxybenzyl isothiocyanate (4-HBITC), a reactive compound with a range of biological activities. This document details the biochemical intricacies of this interaction, including reaction kinetics, optimal conditions, and the subsequent degradation of the primary hydrolysis product. Furthermore, it provides detailed experimental protocols for the extraction and purification of both this compound and myrosinase, methods for assessing enzyme activity, and analytical techniques for product identification. The guide also explores the modulation of key signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways, by the products of this compound hydrolysis, offering insights into their potential therapeutic applications.

Introduction

The "mustard oil bomb," as the glucosinolate-myrosinase system is often called, is a classic example of a two-component plant defense system. Glucosinolates, a class of sulfur-containing secondary metabolites, are physically separated from the hydrolytic enzyme myrosinase (a thioglucoside glucohydrolase, EC 3.2.1.147) in intact plant tissues. When the plant tissue is damaged, for instance by herbivores or pathogens, myrosinase comes into contact with glucosinolates, initiating a rapid enzymatic reaction.[1]

This compound (p-hydroxybenzyl glucosinolate) is the predominant glucosinolate in the seeds of white mustard (Sinapis alba).[2] Its hydrolysis by myrosinase yields D-glucose and an unstable aglycone, which spontaneously rearranges to form 4-hydroxybenzyl isothiocyanate (4-HBITC).[3] This isothiocyanate is responsible for the characteristic pungent taste of white mustard, although it is less sharp than the allyl isothiocyanate produced from sinigrin (B192396) in black mustard.[2] The biological activities of 4-HBITC and its degradation products are of considerable interest to the scientific community, particularly in the fields of cancer chemoprevention and antimicrobial research.

This technical guide serves as a detailed resource for researchers and professionals working on the this compound-myrosinase system. It consolidates quantitative data, provides step-by-step experimental protocols, and visualizes the complex biochemical processes involved.

The this compound-Myrosinase Interaction: A Biochemical Overview

The core of the this compound-myrosinase interaction is the enzymatic hydrolysis of the thioglucosidic bond in the this compound molecule. This reaction is influenced by several factors, including pH, temperature, and the presence of cofactors such as ascorbic acid.

The Hydrolysis Reaction

The hydrolysis of this compound by myrosinase is a two-step process. First, the enzyme cleaves the β-thioglucoside linkage, releasing a molecule of D-glucose. The resulting aglycone, p-hydroxybenzyl-thiohydroximate-O-sulfonate, is unstable and undergoes a spontaneous Lossen rearrangement to produce 4-hydroxybenzyl isothiocyanate (4-HBITC) and a sulfate (B86663) ion.

Sinalbin_Hydrolysis This compound This compound (p-hydroxybenzyl glucosinolate) Intermediate Unstable Aglycone + D-Glucose This compound->Intermediate + H₂O Myrosinase Myrosinase Myrosinase->Intermediate Products 4-Hydroxybenzyl Isothiocyanate (4-HBITC) + Sulfate Intermediate->Products Spontaneous Rearrangement Degradation Degradation Products (e.g., 4-Hydroxybenzyl alcohol, Thiocyanate (B1210189) ion) Products->Degradation pH-dependent

The primary product, 4-HBITC, is highly reactive and unstable in aqueous solutions. Its stability is pH-dependent, with a half-life of 321 minutes at pH 3, which decreases to just 6 minutes at pH 6.5.[3] It readily degrades into non-pungent compounds, primarily 4-hydroxybenzyl alcohol and a thiocyanate ion.[2]

Quantitative Data: Reaction Kinetics and Optimal Conditions
SubstrateMyrosinase SourceKm (mM)Vmax (µmol/min/mg protein)Assay MethodReference
SinigrinSinapis alba0.117Not specifiedSpectrophotometric[4]
SinigrinRaphanus sativus0.023 (- Ascorbate)0.00206 (- Ascorbate)SpectrophotometricNot specified in provided text
SinigrinRaphanus sativus0.250 (+ Ascorbate)0.280 (+ Ascorbate)SpectrophotometricNot specified in provided text
SinigrinArmoracia rusticana0.1280.624Spectrophotometric[5]
SinigrinBrassica nigra0.57Not specified (1.3 mM/s)Not specified[6]

Table 1: Michaelis-Menten Kinetic Parameters for Myrosinase with Sinigrin. Note: Vmax values are often reported in different units and require careful conversion for comparison.

Optimal conditions for the hydrolysis of this compound to 4-HBITC have been determined to be a homogenization time of 5 minutes at a pH of 5.8, in the presence of 4.5 mM ascorbic acid, with an incubation temperature of 51°C for 15.8 minutes.[6] Myrosinase from Sinapis alba has shown optimal activity at temperatures around 60°C and a pH range of 4.0 to 7.0.[7][8] The presence of ascorbic acid is a known activator of many plant myrosinases.[9]

ParameterOptimal Value/RangeMyrosinase SourceReference
pH5.8Sinapis alba (for this compound hydrolysis)[6]
pH4.0 - 7.0Sinapis alba[8]
Temperature51°CSinapis alba (for this compound hydrolysis)[6]
Temperature~60°CSinapis alba[7]
Ascorbic Acid4.5 mMSinapis alba (for this compound hydrolysis)[6]

Table 2: Optimal Conditions for this compound Hydrolysis and Myrosinase Activity.

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound and myrosinase, as well as for the analysis of the enzymatic reaction.

This compound Extraction and Purification from Sinapis alba Seeds

This protocol is a synthesized method based on principles of glucosinolate extraction and purification.

Materials:

  • White mustard (Sinapis alba) seeds

  • Boiling 70% methanol (B129727)

  • DEAE-Sephadex A-25

  • Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)

  • Myrosinase solution (for confirmation of identity)

  • Barium acetate (0.5 M)

  • Lead(II) acetate (0.5 M)

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Grinding and Inactivation of Myrosinase: Grind the white mustard seeds to a fine powder. Immediately add the powder to boiling 70% methanol (1:10 w/v) and boil for 10 minutes to inactivate endogenous myrosinase.

  • Extraction: Cool the mixture and homogenize for 2 minutes. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. Repeat the extraction of the pellet twice more with 70% methanol. Pool the supernatants.

  • Precipitation of Impurities: To the pooled supernatant, add an equal volume of 0.5 M barium acetate and 0.5 M lead(II) acetate to precipitate proteins and other impurities. Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

  • Anion Exchange Chromatography: Prepare a DEAE-Sephadex A-25 column and equilibrate with starting buffer (e.g., 20 mM sodium acetate, pH 5.5). Load the supernatant onto the column.

  • Washing: Wash the column extensively with the starting buffer to remove unbound compounds.

  • Elution: Elute the bound glucosinolates (including this compound) with a salt gradient (e.g., 0-1 M NaCl in starting buffer).

  • Analysis and Pooling: Collect fractions and analyze for the presence of this compound using HPLC. Pool the fractions containing pure this compound.

  • Desalting and Lyophilization: Desalt the pooled fractions using a suitable method (e.g., dialysis or a desalting column) and lyophilize to obtain pure this compound powder.

Sinalbin_Extraction start Grind Seeds & Inactivate Myrosinase (Boiling Methanol) extraction Methanolic Extraction & Centrifugation start->extraction precipitation Precipitation of Impurities (Barium/Lead Acetate) extraction->precipitation chromatography Anion Exchange Chromatography (DEAE-Sephadex) precipitation->chromatography analysis HPLC Analysis of Fractions chromatography->analysis pooling Pooling of this compound Fractions analysis->pooling end Desalting & Lyophilization pooling->end

Myrosinase Purification from Sinapis alba Seeds

This protocol is a synthesized method based on established myrosinase purification procedures.[5][10]

Materials:

  • White mustard (Sinapis alba) seeds, defatted

  • Extraction buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • Ammonium (B1175870) sulfate

  • Dialysis tubing (10-12 kDa MWCO)

  • Concanavalin A (Con A)-Sepharose column

  • Binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)

  • Elution buffer (e.g., Binding buffer with 0.5 M α-methyl-D-mannopyranoside)

  • Bradford reagent for protein quantification

Protocol:

  • Crude Extract Preparation: Homogenize defatted white mustard seed powder in cold extraction buffer (1:10 w/v). Stir for 1-2 hours at 4°C. Centrifuge at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation while stirring at 4°C. Allow proteins to precipitate for at least 1 hour. Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of binding buffer.

  • Dialysis: Dialyze the resuspended pellet against the binding buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.

  • Affinity Chromatography: Equilibrate a Con A-Sepharose column with binding buffer. Load the dialyzed protein solution onto the column.

  • Washing: Wash the column with several volumes of binding buffer until the absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound myrosinase (a glycoprotein) with elution buffer.

  • Fraction Collection and Analysis: Collect fractions and measure protein concentration (Bradford assay) and myrosinase activity (see section 3.3).

  • Pooling and Storage: Pool the active fractions, dialyze against a suitable storage buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.5), and store at -20°C or -80°C.

Myrosinase_Purification start Homogenization of Defatted Seeds in Extraction Buffer centrifugation1 Centrifugation & Collection of Supernatant start->centrifugation1 precipitation Ammonium Sulfate Precipitation centrifugation1->precipitation centrifugation2 Centrifugation & Resuspension of Pellet precipitation->centrifugation2 dialysis Dialysis centrifugation2->dialysis chromatography Con A-Sepharose Affinity Chromatography dialysis->chromatography elution Elution with α-methyl-D-mannopyranoside chromatography->elution analysis Protein & Activity Assays of Fractions elution->analysis end Pooling & Storage analysis->end

Myrosinase Activity Assay (HPLC-Based)

This protocol allows for the quantitative determination of myrosinase activity by monitoring the disappearance of the substrate (this compound).[4][11]

Materials:

  • Purified myrosinase solution

  • This compound stock solution

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 6.5)

  • Ascorbic acid solution

  • HPLC system with a C18 column and UV detector

Protocol:

  • Reaction Mixture Preparation: In an HPLC vial, prepare a reaction mixture containing the reaction buffer, ascorbic acid (final concentration ~0.1-0.5 mM), and this compound (at various concentrations for kinetic studies, e.g., 0.05-1.0 mM).

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified myrosinase solution to the reaction mixture.

  • Time-Course Analysis: Immediately inject an aliquot of the reaction mixture onto the HPLC system (time zero). Continue to inject aliquots at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30 minutes).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (B52724) (with 0.1% trifluoroacetic acid).

    • Detection: UV detector at a wavelength where this compound absorbs strongly (e.g., 227 nm).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound versus time.

    • The initial reaction velocity (V₀) is the negative of the initial slope of this curve.

    • For kinetic studies, repeat the assay with varying this compound concentrations and plot V₀ versus substrate concentration to determine Km and Vmax using a Michaelis-Menten plot or a Lineweaver-Burk plot.

Analysis of Reaction Products by GC-MS

This protocol is for the identification and quantification of the volatile and semi-volatile products of the this compound-myrosinase reaction, particularly 4-HBITC and its degradation product, 4-hydroxybenzyl alcohol.

Materials:

  • Reaction mixture from the myrosinase assay

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Gas chromatography-mass spectrometry (GC-MS) system

Protocol:

  • Extraction: After the desired reaction time, extract the aqueous reaction mixture with an equal volume of DCM. Vortex vigorously and separate the phases by centrifugation.

  • Drying: Collect the organic (DCM) layer and dry it over anhydrous sodium sulfate.

  • Concentration: Carefully concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection of 1 µL of the extract.

    • Oven Program: A temperature gradient starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C) to separate the compounds.

    • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Identification and Quantification:

    • Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention times with those of authentic standards if available.

    • Quantify the compounds by using an internal standard and generating a calibration curve.

Modulation of Cellular Signaling Pathways

The biological effects of the this compound-myrosinase system are largely attributed to the ability of 4-HBITC and its metabolites to interact with and modulate key cellular signaling pathways.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Upon exposure to electrophilic compounds like isothiocyanates, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. While the specific interaction of 4-HBITC with this pathway is an area of active research, it is hypothesized to follow the general mechanism of other isothiocyanates.

Nrf2_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Translocation

The NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. Many isothiocyanates have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects. The precise mechanism of 4-HBITC's interaction with this pathway is under investigation, but it is likely to involve the inhibition of IκB degradation or the prevention of NF-κB nuclear translocation.

NFkB_Pathway NFkB_free NFkB_free NFkB_nuc NFkB_nuc NFkB_free->NFkB_nuc Translocation

p53 and p21 Signaling

Studies have specifically shown that 4-hydroxybenzyl isothiocyanate can inhibit the proliferation of human neuroblastoma and glioblastoma cells. This anti-proliferative effect has been associated with the downregulation of the tumor suppressor protein p53 and the upregulation of the cyclin-dependent kinase inhibitor p21. This suggests that 4-HBITC may induce cell cycle arrest through a p53-independent mechanism.

Conclusion

The interaction between this compound and myrosinase is a finely tuned biochemical process with significant potential for applications in drug development and food science. The production of the bioactive compound 4-hydroxybenzyl isothiocyanate and its subsequent effects on cellular signaling pathways highlight the importance of understanding this system in detail. This technical guide provides a foundational resource for researchers, offering both a theoretical framework and practical experimental protocols. Further research is warranted to fully elucidate the specific kinetic parameters of the this compound-myrosinase reaction and to explore the full spectrum of biological activities of its hydrolysis products.

References

A Technical Guide to the Health Benefits of Sinalbin and its Bioactive Metabolite, 4-Hydroxybenzyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Sinalbin, a prominent glucosinolate in white mustard (Sinapis alba) seeds, serves as a precursor to the highly reactive and biologically active compound, 4-hydroxybenzyl isothiocyanate (4-HBITC). This conversion is catalyzed by the endogenous plant enzyme myrosinase upon tissue disruption. While this compound itself is inert, 4-HBITC has demonstrated significant potential in preclinical studies, exhibiting antioxidant, anti-inflammatory, and anticancer properties. These effects are primarily mediated through the modulation of key cellular signaling pathways, including the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway. This document provides a comprehensive technical overview of the mechanisms, quantitative data, and experimental methodologies relevant to the study of this compound and its derivatives for researchers and drug development professionals.

Introduction and Metabolism

This compound is a glucosinolate chemically identified as (p-hydroxybenzyl)glucosinolate.[1][2] It is the principal glucosinolate found in the seeds of white mustard (Sinapis alba).[1][2] Upon crushing of the seeds and in the presence of water, the myrosinase enzyme hydrolyzes this compound to produce glucose and an unstable aglycone. This intermediate rapidly rearranges to form 4-hydroxybenzyl isothiocyanate (4-HBITC), the primary bioactive compound responsible for the observed health effects.[1][3][4]

However, 4-HBITC is notably unstable, particularly at neutral or alkaline pH, and readily degrades into non-pungent compounds, primarily 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion.[1] Its stability is pH-dependent, with a half-life of 321 minutes at pH 3 but only 6 minutes at pH 6.5.[1] This inherent instability presents a significant challenge for its development as a therapeutic agent and underscores the importance of understanding its metabolic fate.

Sinalbin_Metabolism cluster_hydrolysis Myrosinase-Catalyzed Hydrolysis cluster_degradation Spontaneous Degradation (pH-dependent) This compound This compound (p-hydroxybenzyl glucosinolate) Aglycone Unstable Aglycone Intermediate This compound->Aglycone  Myrosinase + H₂O HBITC 4-Hydroxybenzyl Isothiocyanate (4-HBITC) [Bioactive Compound] Aglycone->HBITC Spontaneous (Lossen Rearrangement) Alcohol 4-Hydroxybenzyl Alcohol (Inactive) HBITC->Alcohol Thiocyanate Thiocyanate Ion (SCN⁻) HBITC->Thiocyanate

Caption: Metabolic pathway of this compound to its bioactive and degradation products.

Core Molecular Mechanisms and Health Benefits

The therapeutic potential of this compound consumption is directly linked to the activity of 4-HBITC. Like other isothiocyanates (ITCs), its effects are pleiotropic, influencing multiple signaling pathways.

Antioxidant Effects via Nrf2 Activation

A primary mechanism of action for ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[5][6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.

Electrophilic compounds like 4-HBITC can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and accumulation. Stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[8] This binding initiates the transcription of a suite of cytoprotective proteins, including Phase II detoxification enzymes and antioxidant proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[6][9][10]

Nrf2_Activation_Pathway Nrf2 Signaling Pathway Activation by 4-HBITC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBITC 4-HBITC Keap1 Keap1 HBITC->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasome Degradation Nrf2->Proteasome Ubiquitination-mediated Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes

Caption: Activation of the Nrf2 antioxidant pathway by 4-HBITC.
Anti-inflammatory Effects via NF-κB Inhibition

Chronic inflammation is a key driver of many diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammatory responses.[11] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[12][13]

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.[14][15] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.[12] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[16] ITCs have been shown to inhibit this pathway, often by targeting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[9][15]

NFkB_Inhibition_Pathway NF-κB Signaling Inhibition by 4-HBITC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates NFkB_complex NF-κB/IκBα (Inactive Complex) IKK->NFkB_complex Phosphorylates IκBα HBITC 4-HBITC HBITC->IKK Inhibits Proteasome Proteasome Degradation NFkB_complex->Proteasome IκBα Ubiquitination NFkB_active NF-κB (Active) NFkB_n NF-κB NFkB_active->NFkB_n Translocation Proteasome->NFkB_active Releases DNA κB Binding Sites (DNA) NFkB_n->DNA Binds Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) DNA->Genes

Caption: Inhibition of the NF-κB inflammatory pathway by 4-HBITC.
Anticancer Activity

The bioactive metabolite 4-HBITC has demonstrated antiproliferative effects against various cancer cell lines.[17] Studies on human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells have shown that 4-HBITC inhibits proliferation.[17] The proposed mechanisms include the induction of apoptosis (programmed cell death), evidenced by decreased mitochondrial membrane potential and modulation of Bcl-2 family proteins.[17] Furthermore, 4-HBITC treatment has been associated with an increase in reactive oxygen species (ROS) in cancer cells and alterations in the levels of cell cycle regulatory proteins like p53 and p21, suggesting an induction of cell cycle arrest.[17] The cytotoxic effects of ITCs are often selective for cancer cells over normal cells, although the precise mechanisms for this selectivity are still under investigation.[18]

Quantitative Data Summary

Quantitative data on this compound and its derivatives are crucial for evaluating potency and concentration in source materials. The following tables summarize available data from the literature.

Table 1: this compound Content in Mustard Seeds

Source Material Compound Concentration Reference
Sinapis alba Seed Meal This compound Up to 200 µmol/g [3][19]
Sinapis alba Seeds This compound Up to 87.9 mg/g [19]
Sinapis alba Seeds This compound ~250 µmol/g [2]
Young S. alba Cotyledons This compound Up to 20 mM [20]

| Young S. alba Leaves | this compound | Up to 10 mM |[20] |

Table 2: In Vitro Anticancer Activity of Isothiocyanates (IC50 Values) Note: Data for 4-HBITC is limited; values for structurally related or commonly studied ITCs are provided for comparative context.

Compound Cell Line Cancer Type IC50 Value (µM) Exposure Time (h) Reference
Sulforaphane (SFN) MCF-7 Breast 27.9 48 [21]
Sulforaphane (SFN) MDA-MB-231 Breast 19.35 - 115.7 24-72 [21]
Sulforaphane (SFN) KPL-1 Breast 19.1 48 [21]
Allyl ITC (AITC) HepG2 Liver >50 (approx.) 24 [22]
Phenethyl ITC (PEITC) HepG2 Liver ~25 (approx.) 24 [22]
Doxorubicin (Ref.) HepG2 Liver ~5 (approx.) 24 [22]
Generic Compound 1 HepG2 Liver 10 - 50 Not Specified [18]

| Generic Compound 2 | HepG2 | Liver | 10 - 50 | Not Specified |[18] |

Experimental Protocols

Detailed and reproducible methodologies are essential for the scientific investigation of this compound's bioactivity.

In Vitro Cytotoxicity Analysis (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, allowing for the determination of a compound's cytotoxic potential and its IC50 value.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4-HBITC) in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.[5]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.01 M HCl) to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).[23]

MTT_Assay_Workflow start Start step1 1. Seed Cancer Cells in 96-well Plate start->step1 end End step2 2. Incubate 24h (Cell Adhesion) step1->step2 step3 3. Treat Cells with Test Compound & Controls step2->step3 step4 4. Incubate 24-72h (Exposure) step3->step4 step5 5. Add MTT Reagent (Incubate 3-4h) step4->step5 step6 6. Solubilize Formazan Crystals (e.g., DMSO) step5->step6 step7 7. Measure Absorbance (~570 nm) step6->step7 step8 8. Calculate % Viability & Determine IC50 step7->step8 step8->end

Caption: Experimental workflow for the MTT cytotoxicity assay.
Nrf2 Activation Analysis (ARE-Luciferase Reporter Assay)

This assay provides a quantitative measure of Nrf2 transcriptional activity.

Protocol:

  • Cell Culture: Culture cells (e.g., HepG2, AREc32) in a 96-well white, clear-bottom plate suitable for luminescence readings.[24][25]

  • Transfection (if necessary): If not using a stable reporter cell line, transfect cells with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.[24]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or a known activator (e.g., sulforaphane) as a positive control.[8]

  • Incubation: Incubate the cells for a specified period (e.g., 12-24 hours) to allow for Nrf2 activation and luciferase expression.[24]

  • Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.[24]

  • Luminescence Measurement: Transfer the cell lysate to a luminometer-compatible plate. Add the firefly luciferase assay reagent and immediately measure the luminescence. If applicable, subsequently measure Renilla luciferase activity for normalization.[8]

  • Data Analysis: Normalize the firefly luciferase activity to the control reporter or to cell viability. Calculate the fold induction of ARE activity relative to the vehicle-treated control.[25]

NF-κB Inhibition Analysis (p65 Nuclear Translocation Assay)

This high-content imaging assay directly visualizes and quantifies the inhibition of NF-κB translocation from the cytoplasm to the nucleus.

Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, C2C12) onto 96-well imaging plates and allow them to attach overnight.[12][13]

  • Pre-treatment: Treat cells with various concentrations of the test compound (potential inhibitor) for a defined period (e.g., 1-2 hours).[12]

  • Stimulation: Add a pro-inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to all wells except the negative control. Incubate for 30-60 minutes to induce NF-κB translocation.[13]

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against the NF-κB p65 subunit. After washing, incubate with a fluorescently-labeled secondary antibody. Stain the nuclei with a DNA dye (e.g., DAPI or Hoechst).[26]

  • Imaging: Acquire images using a high-content automated fluorescence microscope. Capture at least two channels (one for NF-κB p65 and one for the nucleus).

  • Image Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments for each cell. Quantify the fluorescence intensity of p65 in both compartments and calculate the ratio or difference between nuclear and cytoplasmic intensity. A potent inhibitor will show a low nuclear-to-cytoplasmic intensity ratio, similar to unstimulated cells.[12]

Conclusion and Future Directions

This compound, through its bioactive metabolite 4-HBITC, demonstrates significant antioxidant, anti-inflammatory, and anticancer activities in preclinical models. Its mechanisms of action, centered on the modulation of the Nrf2 and NF-κB pathways, are well-aligned with therapeutic strategies for a range of chronic diseases.

The primary hurdle for the therapeutic development of 4-HBITC is its pronounced chemical instability. This limits its bioavailability and makes consistent dosing challenging. Future research should focus on two key areas:

  • Development of Stable Analogs: Synthesizing structurally related compounds with improved stability while retaining the key electrophilic center required for bioactivity could yield viable drug candidates.

  • Advanced Drug Delivery Systems: Encapsulation technologies, such as liposomes or nanoparticles, could protect 4-HBITC from degradation in the gastrointestinal tract and facilitate targeted delivery to disease sites, thereby enhancing its therapeutic index.

References

An In-depth Technical Guide on the Toxicological Studies of Sinalbin and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin is a prominent glucosinolate found in the seeds of white mustard (Sinapis alba). Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is disrupted, this compound is converted into p-hydroxybenzyl isothiocyanate (pHBITC). This primary metabolite is known for its instability, particularly at neutral to alkaline pH, and readily degrades into several other compounds, with p-hydroxybenzylamine being a notable potential metabolite. This technical guide provides a comprehensive overview of the current state of toxicological knowledge regarding this compound and its key metabolites, pHBITC and p-hydroxybenzylamine. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and food safety.

Metabolism of this compound

The metabolic pathway of this compound is initiated by the enzyme myrosinase, leading to the formation of the unstable p-hydroxybenzyl isothiocyanate. The subsequent degradation of pHBITC is pH-dependent and can result in the formation of p-hydroxybenzyl alcohol and thiocyanate (B1210189) ions. Further metabolism in biological systems can lead to the formation of p-hydroxybenzylamine. The detoxification of isothiocyanates, in general, often proceeds through the mercapturic acid pathway, involving conjugation with glutathione.

Sinalbin_Metabolism This compound This compound myrosinase Myrosinase (Enzymatic Hydrolysis) This compound->myrosinase pHBITC p-Hydroxybenzyl isothiocyanate (pHBITC) myrosinase->pHBITC degradation Degradation (pH-dependent) pHBITC->degradation metabolism Further Metabolism pHBITC->metabolism conjugation Mercapturic Acid Pathway (Detoxification) pHBITC->conjugation alcohol p-Hydroxybenzyl alcohol degradation->alcohol thiocyanate Thiocyanate ion degradation->thiocyanate amine p-Hydroxybenzylamine metabolism->amine conjugates Glutathione Conjugates conjugation->conjugates

Figure 1: Proposed metabolic pathway of this compound.

Toxicological Data

A comprehensive review of the available literature reveals a significant lack of specific quantitative toxicological data for this compound and its primary metabolite, p-hydroxybenzyl isothiocyanate. However, data on a structurally related compound, 2-hydroxybenzylamine, provides some insight into the potential toxicity of p-hydroxybenzylamine.

Acute Toxicity

There is limited specific data available for the acute toxicity of this compound and p-hydroxybenzyl isothiocyanate. For a related compound, 2-hydroxybenzylamine acetate, an acute oral toxicity study in rats indicated a median lethal dose (LD50) of 2500 mg/kg body weight, with mortality observed at 2000 mg/kg in one out of six female rats[1].

CompoundTest SpeciesRoute of AdministrationLD50Reference
This compound Data not available---
p-Hydroxybenzyl isothiocyanate Data not available---
2-Hydroxybenzylamine Acetate Rat (female)Oral2500 mg/kg bw[1]

Table 1: Acute Toxicity Data

Repeated Dose Toxicity

Subchronic toxicity studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL). A 90-day repeated dose oral toxicity study in rats was conducted on 2-hydroxybenzylamine acetate. In this study, doses of 100, 500, and 1000 mg/kg body weight/day were administered. The study concluded a NOAEL of ≥ 1000 mg/kg bw/day, as no significant toxicological effects were observed at the highest dose tested[2][3]. Similar results were found in a 90-day study in rabbits[4][5].

CompoundTest SpeciesDurationDoses AdministeredNOAELReference
This compound Data not available----
p-Hydroxybenzyl isothiocyanate Data not available----
2-Hydroxybenzylamine Acetate Rat90 days100, 500, 1000 mg/kg bw/day≥ 1000 mg/kg bw/day[2][3]
2-Hydroxybenzylamine Acetate Rabbit90 days100, 500, 1000 mg/kg bw/day1000 mg/kg bw/day[4][5]

Table 2: Repeated Dose Toxicity Data

Genotoxicity

Information on the genotoxic potential of this compound and its direct metabolites is sparse. General studies on glucosinolates suggest some may have mutagenic properties in vitro, but these effects are not always observed in vivo, possibly due to detoxification mechanisms[6]. Specific genotoxicity assays on this compound, pHBITC, and p-hydroxybenzylamine are needed for a thorough evaluation.

CompoundAssay TypeTest SystemResultsReference
This compound Data not available---
p-Hydroxybenzyl isothiocyanate Data not available---
p-Hydroxybenzylamine Data not available---

Table 3: Genotoxicity Data

Carcinogenicity

There are currently no specific long-term carcinogenicity bioassays available for this compound, p-hydroxybenzyl isothiocyanate, or p-hydroxybenzylamine. Studies on other isothiocyanates have shown both cancer-preventive and, in some contexts, tumor-promoting activities, highlighting the need for compound-specific investigations[3][7][8].

CompoundTest SpeciesStudy DurationFindingsReference
This compound Data not available---
p-Hydroxybenzyl isothiocyanate Data not available---
p-Hydroxybenzylamine Data not available---

Table 4: Carcinogenicity Data

Experimental Protocols

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This study provides information on the short-term toxicity of a substance following a single oral dose.

OECD_420 start Sighting Study (Single animal per dose level) dose_selection Select Starting Dose for Main Study (Based on sighting study) start->dose_selection main_study Main Study (Group of animals, typically 5 females) dose_selection->main_study dosing Single Oral Gavage Dose main_study->dosing observation Observation Period (Typically 14 days) dosing->observation endpoints Endpoints: - Clinical signs of toxicity - Mortality - Body weight changes - Gross necropsy observation->endpoints

Figure 2: Workflow for an Acute Oral Toxicity study following OECD Guideline 420.

Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

This study is designed to assess the effects of repeated oral administration of a substance over a 28-day period.

OECD_407 acclimatization Animal Acclimatization grouping Randomization into Dose Groups (e.g., Control, Low, Mid, High) acclimatization->grouping dosing Daily Oral Administration for 28 Days grouping->dosing monitoring In-life Monitoring: - Clinical observations - Body weight - Food/water consumption dosing->monitoring terminal_procedures Terminal Procedures: - Hematology - Clinical chemistry - Urinalysis monitoring->terminal_procedures pathology Gross Necropsy and Histopathology terminal_procedures->pathology

Figure 3: Workflow for a Repeated Dose 28-Day Oral Toxicity study following OECD Guideline 407.

In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)

This assay is used to detect gene mutations induced by chemical substances in cultured mammalian cells.

OECD_476 cell_culture Mammalian Cell Culture (e.g., L5178Y, CHO) treatment Exposure to Test Substance (with and without S9 metabolic activation) cell_culture->treatment mutation_expression Mutation Expression Period treatment->mutation_expression selection Selection of Mutant Colonies (in selective medium) mutation_expression->selection counting Colony Counting and Calculation of Mutant Frequency selection->counting

Figure 4: Workflow for an In Vitro Mammalian Cell Gene Mutation Test following OECD Guideline 476.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.

OECD_474 dosing Administration of Test Substance to Rodents sampling Collection of Bone Marrow or Peripheral Blood dosing->sampling slide_prep Slide Preparation and Staining sampling->slide_prep microscopy Microscopic Analysis of Erythrocytes for Micronuclei slide_prep->microscopy analysis Quantification of Micronucleated Cells microscopy->analysis

Figure 5: Workflow for an In Vivo Mammalian Erythrocyte Micronucleus Test following OECD Guideline 474.

Signaling Pathways in Isothiocyanate Toxicity and Activity

While specific signaling pathways for this compound and its direct metabolites are not well-elucidated, research on other isothiocyanates provides insights into their potential mechanisms of action. Isothiocyanates are known to interact with multiple cellular targets and signaling pathways, which can lead to both protective and toxicological outcomes. Some of these pathways include the MAPK pathway, apoptosis pathways, and those involved in oxidative stress. For instance, some isothiocyanates have been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.

ITC_Signaling ITC Isothiocyanates (e.g., pHBITC) ROS Reactive Oxygen Species (ROS) Generation ITC->ROS MAPK MAPK Pathway (e.g., JNK, p38, ERK) ITC->MAPK Apoptosis Apoptosis Induction ITC->Apoptosis CellCycle Cell Cycle Arrest ITC->CellCycle Nrf2 Nrf2 Pathway Activation (Antioxidant Response) ITC->Nrf2 ROS->MAPK MAPK->Apoptosis MAPK->CellCycle

Figure 6: Potential signaling pathways affected by isothiocyanates.

Conclusion and Future Directions

The current body of toxicological data on this compound and its primary metabolites, p-hydroxybenzyl isothiocyanate and p-hydroxybenzylamine, is limited. While some information can be inferred from studies on related compounds, there is a clear need for comprehensive toxicological profiling of these specific substances to accurately assess their safety. Future research should prioritize conducting standardized acute, subchronic, genotoxicity, and carcinogenicity studies on this compound, pHBITC, and p-hydroxybenzylamine. Elucidating the specific signaling pathways involved in their potential toxicity will also be crucial for a complete understanding of their biological effects. This will enable a more robust risk assessment for human exposure through food and potential pharmaceutical applications.

References

Sinalbin as a Precursor to 4-Hydroxybenzyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinalbin, a prominent glucosinolate found in the seeds of white mustard (Sinapis alba), serves as the natural precursor to 4-hydroxybenzyl isothiocyanate (4-HBITC), a compound of significant interest due to its antimicrobial and antiproliferative properties. The conversion is facilitated by the endogenous enzyme myrosinase upon tissue disruption and hydration. However, the inherent instability of 4-HBITC, particularly under neutral to alkaline conditions, presents challenges for its isolation and application. This technical guide provides an in-depth overview of the enzymatic hydrolysis of this compound, factors influencing the yield of 4-HBITC, detailed experimental protocols for its generation and quantification, and an exploration of its biological mechanisms of action.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the Brassicaceae family. This compound (4-hydroxybenzyl glucosinolate) is the principal glucosinolate in white mustard seeds.[1][2] When the plant tissue is damaged, myrosinase (a thioglucosidase) is released and hydrolyzes this compound to produce D-glucose and an unstable aglycone. This intermediate spontaneously undergoes a Lossen rearrangement to form 4-hydroxybenzyl isothiocyanate (4-HBITC).[3] 4-HBITC is a non-volatile compound responsible for the characteristic, albeit mild, pungency of white mustard.[4][5]

The biological activities of 4-HBITC, including its potent antimicrobial and anticancer effects, have positioned it as a molecule of interest for pharmaceutical and nutraceutical applications.[6][7] However, its utility is hampered by its rapid degradation into non-pungent and less active compounds, primarily 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions, a process highly dependent on pH.[1][8] Understanding and controlling the conditions of this compound hydrolysis are therefore critical for maximizing the yield and harnessing the therapeutic potential of 4-HBITC.

Quantitative Data

This compound Content in Sinapis alba

The concentration of this compound can vary depending on the cultivar and processing of the mustard seeds. Defatted seed meal provides a concentrated source of this glucosinolate.

Source MaterialThis compound ConcentrationReference
Defatted Sinapis alba Seed MealUp to 200 µmol/g[3][9]
Myrosinase Activity from Sinapis alba

The activity of myrosinase is influenced by several factors, with temperature being a critical parameter.

ConditionOptimal TemperatureMyrosinase ActivityReference
Atmospheric Pressure (in buffer)60 °CMaximum activity observed[10]
Atmospheric Pressure (in broccoli juice)60 °CHighest activity observed[11]
Heat Inactivation (in buffer)65-75 °CInactivation follows first-order kinetics[12]
Brown Mustard ExtractNot specified2.75 units/mL[13]
Black Mustard ExtractNot specified1.50 units/mL[13]
Yellow Mustard (S. alba) ExtractNot specified0.63 units/mL[13]

Note: Enzyme activity units and conditions can vary between studies. Ascorbic acid is a known activator of plant myrosinases.[10]

Degradation Kinetics of 4-Hydroxybenzyl Isothiocyanate (4-HBITC)

The stability of 4-HBITC is highly pH-dependent. The degradation follows first-order kinetics.

pHHalf-life (t½)TemperatureReference
3.0321 minutesNot specified[8]
6.56 minutesNot specified[8]

Note: More alkaline pH values further decrease the stability of 4-HBITC.[8]

Experimental Protocols

Extraction of this compound from Sinapis alba Seeds

This protocol describes a general method for the extraction of this compound for analytical or small-scale preparative purposes.

  • Seed Preparation: Grind whole white mustard seeds into a fine powder.

  • Defatting (Optional but Recommended): Perform a Soxhlet extraction of the ground seeds with hexane (B92381) for 4-6 hours to remove lipids, which can interfere with subsequent steps. Air-dry the resulting meal to remove residual solvent.

  • Myrosinase Inactivation: To prevent enzymatic hydrolysis during extraction, add the mustard seed meal to boiling 70% methanol (B129727) or ethanol (B145695) (1:10 w/v) and maintain at 75-80°C for 15-20 minutes. This step denatures the myrosinase.

  • Extraction: Cool the mixture to room temperature and continue to extract by stirring for 2 hours.

  • Clarification: Centrifuge the extract at 4000 x g for 15 minutes. Collect the supernatant.

  • Concentration: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification (Optional): The crude extract can be further purified using preparative High-Performance Liquid Chromatography (HPLC) or by applying it to an anion-exchange column (e.g., DEAE-Sephadex), washing with water, and eluting the glucosinolates with a potassium sulfate (B86663) solution.

Extraction and Activity Assay of Myrosinase

This protocol outlines the extraction of active myrosinase and a method to determine its activity.

Extraction:

  • Homogenization: Grind Sinapis alba seeds in a pre-chilled mortar and pestle with a phosphate (B84403) buffer (10 mM, pH 7.0) at a 1:20 (w/v) ratio at 4°C.

  • Clarification: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Purification (Optional): For a purer enzyme preparation, the supernatant can be subjected to affinity chromatography on Concanavalin A-Sepharose.

  • Storage: Store the crude or purified enzyme extract at -20°C or -80°C.

Activity Assay (Spectrophotometric Method):

  • Substrate: Prepare a 0.3 mM solution of a suitable glucosinolate substrate, such as sinigrin (B192396), in water.[14]

  • Reaction Mixture: In a cuvette, mix the myrosinase extract with the sinigrin solution. A preliminary test is needed to determine the appropriate dilution of the enzyme extract to ensure a linear reaction rate.[14]

  • Measurement: Monitor the decrease in absorbance at 227-235 nm over time using a UV-Vis spectrophotometer. The rate of hydrolysis is proportional to the myrosinase activity.[15]

  • Calculation: One unit of myrosinase activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature.

Enzymatic Production of 4-HBITC

This protocol is designed for the controlled hydrolysis of this compound to maximize the yield of 4-HBITC.

  • Substrate Preparation: Prepare a solution of known concentration of purified this compound or a this compound-rich extract in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 3.0-4.0) to enhance the stability of the resulting 4-HBITC.

  • Enzyme Addition: Add the myrosinase extract to the this compound solution. The optimal enzyme-to-substrate ratio should be determined empirically.

  • Reaction Conditions: Incubate the reaction mixture at 37°C with gentle stirring.

  • Reaction Monitoring: At specific time intervals, withdraw aliquots of the reaction mixture. Immediately stop the enzymatic reaction by adding a quenching solvent (e.g., acetonitrile (B52724) or by heating).

  • Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of 4-HBITC.

  • Extraction of 4-HBITC: Once the reaction is complete, the 4-HBITC can be extracted from the aqueous phase using an organic solvent such as dichloromethane.

Quantification of 4-HBITC

HPLC-UV Method:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 20% acetonitrile, ramping to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 235 nm.

  • Quantification: Based on a calibration curve generated from a pure 4-HBITC standard.

GC-MS Method (for 4-HBITC and its degradation products):

  • Derivatization: Isothiocyanates can be analyzed directly, but derivatization may be necessary for degradation products.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm ID).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of 80°C held for 5 minutes, then ramped to 220°C.

  • Injector and Detector Temperature: 200-220°C.

  • Analysis: Identification of compounds is based on their mass spectra and retention times compared to standards. Quantification is achieved using an internal standard.[16]

Mechanisms of Action and Associated Pathways

Antiproliferative and Pro-Apoptotic Signaling Pathway

4-HBITC and related isothiocyanates induce apoptosis in cancer cells through multiple interconnected pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of intrinsic and extrinsic apoptotic cascades.

G HBITC 4-Hydroxybenzyl Isothiocyanate (4-HBITC) ROS ↑ Reactive Oxygen Species (ROS) HBITC->ROS p21 p21 Upregulation (p53-independent) HBITC->p21 DR ↑ Death Receptors (DR4/DR5) HBITC->DR Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Bcl2 Bcl-2 Inactivation (via S-sulfuration/ Oxidative Stress) ROS->Bcl2 p53 p53 Downregulation (via S-sulfuration/ Oxidative Stress) ROS->p53 CytC Cytochrome c Release Mito_Pot->CytC Bcl2->CytC p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3

Caption: Pro-apoptotic signaling pathway of 4-HBITC in cancer cells.

This pathway illustrates that 4-HBITC induces ROS, which leads to the inactivation of the anti-apoptotic protein Bcl-2 and a decrease in mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[1][7] Concurrently, 4-HBITC can upregulate death receptors, activating the extrinsic pathway via caspase-8.[17] It also modulates cell cycle proteins like p53 and p21, leading to cell cycle arrest.[1]

Experimental Workflow: From this compound to 4-HBITC

The following diagram outlines the key stages in the production and analysis of 4-HBITC from its natural precursor.

G cluster_0 Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Purification & Analysis Seeds Sinapis alba Seeds Grinding Grinding/ Milling Seeds->Grinding Defatting Defatting (Hexane) Grinding->Defatting Meal Defatted Seed Meal (this compound Source) Defatting->Meal Hydrolysis Myrosinase Addition in Acidic Buffer (pH 3-4) Meal->Hydrolysis Incubation Incubation (e.g., 37°C) Hydrolysis->Incubation Reaction Aqueous mixture with 4-HBITC Incubation->Reaction Extraction Solvent Extraction (e.g., Dichloromethane) Reaction->Extraction Purified Purified 4-HBITC Extraction->Purified Quantification Quantification (HPLC/GC-MS) Purified->Quantification Result Concentration Data Quantification->Result

Caption: Experimental workflow for 4-HBITC production and analysis.

Proposed Antimicrobial Mechanism of Action

Isothiocyanates exert their antimicrobial effects not by lysing the cell, but by disrupting key cellular processes. The proposed mechanism involves interference with metabolic activity and protein function.

G HBITC 4-HBITC Cell Bacterial Cell HBITC->Cell Enters Cell Metabolism Disruption of Energy Metabolism Cell->Metabolism ProteinAgg Intracellular Protein Aggregation Cell->ProteinAgg Inhibition Inhibition of Bacterial Growth Metabolism->Inhibition HSP Upregulation of Heat Shock Proteins ProteinAgg->HSP ProteinAgg->Inhibition

Caption: Proposed antimicrobial mechanism of 4-HBITC.

This logical diagram suggests that 4-HBITC enters the bacterial cell and disrupts essential metabolic pathways, such as cellular respiration.[18] It also induces the aggregation of intracellular proteins, triggering a heat shock response.[18] The combined effect of metabolic disruption and protein damage leads to the inhibition of bacterial growth and eventual cell death.[6]

Conclusion

The conversion of this compound to 4-hydroxybenzyl isothiocyanate represents a compelling pathway for the production of a high-value bioactive compound from a readily available natural source. Success in this endeavor hinges on a thorough understanding of the enzymatic process and the inherent instability of the target molecule. By carefully controlling reaction parameters, particularly pH and temperature, and employing robust analytical and purification protocols, researchers can effectively isolate and quantify 4-HBITC. The elucidation of its pro-apoptotic and antimicrobial signaling pathways further underscores its potential in drug development and food preservation, warranting continued investigation into its therapeutic applications.

References

The Discovery and Isolation of Sinalbin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical and modern methodologies for the extraction, purification, and characterization of sinalbin from Sinapis alba.

Abstract

This compound (p-hydroxybenzyl glucosinolate) is a prominent glucosinolate found in the seeds of white mustard (Sinapis alba). Its hydrolysis by the enzyme myrosinase yields p-hydroxybenzyl isothiocyanate, a compound of significant interest in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery and history of this compound isolation, detailing both the pioneering early methods and the advanced analytical techniques currently employed. The guide offers detailed experimental protocols for key extraction and quantification methodologies, presents comparative quantitative data, and illustrates the biochemical pathways and experimental workflows through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals working with glucosinolates and other natural products.

Introduction

This compound is a naturally occurring glucosinolate that contributes to the characteristic flavor profile of white mustard.[1] Beyond its culinary importance, the enzymatic hydrolysis products of this compound have garnered scientific attention for their potential biological activities. The journey of this compound from its initial discovery to its detailed characterization and quantification is a story of evolving chemical and analytical techniques. This guide delves into the historical context of its first isolation and traces the advancements in methodology to the present day.

History of Discovery and Isolation

The initial investigations into the chemical constituents of mustard seeds date back to the 19th century. While the exact first isolation of this compound is not extensively documented in readily available literature, the foundational work on glucosinolates, then known as "mustard oil glucosides," was laid by several pioneering chemists.

Key figures in the early research on this compound include:

  • Gadamer (1897): J. Gadamer is credited with significant early work on the mustard oil glucoside from white mustard, which he named this compound.[2] His research, published in the Archiv der Pharmazie, laid the groundwork for understanding its chemical nature.

  • Viehoever and Nelson (1938): These researchers developed methods for the estimation of this compound in mustard seeds, contributing to the quantitative analysis of this compound. Their work was published in the Journal of the Association of Official Agricultural Chemists.[2]

  • Ettlinger and Lundeen (1956): The definitive chemical structure of this compound was elucidated by M. G. Ettlinger and A. J. Lundeen.[2] Their research, published in the Journal of the American Chemical Society, established this compound as p-hydroxybenzyl glucosinolate.

The early isolation methods were laborious and relied on classical chemical techniques such as solvent extraction with ethanol (B145695) and subsequent precipitation and crystallization. These methods, while groundbreaking for their time, often resulted in lower yields and purity compared to modern techniques.

Modern Isolation and Quantification Methodologies

The advent of modern chromatographic and spectroscopic techniques has revolutionized the isolation and quantification of this compound. These methods offer high efficiency, sensitivity, and reproducibility.

Extraction Techniques

The initial step in this compound isolation involves its extraction from the powdered seeds of Sinapis alba. A critical aspect of this process is the inactivation of the endogenous enzyme myrosinase to prevent the hydrolysis of this compound. This is typically achieved through heat treatment.

3.1.1. Conventional Solvent Extraction

This remains a widely used method for this compound extraction.

Experimental Protocol:

  • Sample Preparation: Grind Sinapis alba seeds to a fine powder.

  • Myrosinase Inactivation: Treat the seed powder with boiling 70% methanol (B129727) or ethanol for 10-15 minutes to denature the myrosinase enzyme.

  • Extraction: Macerate the heat-treated seed powder with 70% methanol or ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 2-3 hours at room temperature with continuous stirring.

  • Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Purification: The crude extract can be further purified using column chromatography.

3.1.2. Ultrasound-Assisted Extraction (UAE)

UAE is a more recent and efficient method that utilizes ultrasonic waves to enhance the extraction process.

Experimental Protocol:

  • Sample Preparation: Prepare powdered Sinapis alba seeds as described for conventional extraction.

  • Myrosinase Inactivation: Perform heat treatment as in the conventional method.

  • Ultrasonic Extraction: Suspend the seed powder in 70% ethanol in an extraction vessel. Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 20-40 kHz for 15-30 minutes.[3][4][5][6]

  • Filtration and Concentration: Follow the same procedure as for conventional solvent extraction.

Quantification Techniques

Accurate quantification of this compound is crucial for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

3.2.1. High-Performance Liquid Chromatography (HPLC-UV)

Experimental Protocol:

  • Sample Preparation: Prepare the this compound extract as described in section 3.1. The extract may need to be passed through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a linear gradient from 5% to 30% acetonitrile in water over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 229 nm.[2]

    • Column Temperature: 30°C.

  • Quantification: Prepare a calibration curve using a certified this compound standard. The concentration of this compound in the samples is determined by comparing their peak areas with the calibration curve.

3.2.2. Ion Chromatography (IC)

Ion chromatography is another powerful technique for the simultaneous quantification of glucosinolates and their hydrolysis products.

Experimental Protocol:

  • Sample Preparation: Extract this compound from mustard seeds using deionized water. The extract should be filtered before injection.

  • Chromatographic Conditions:

    • Column: A hydroxide-selective anion-exchange column.

    • Eluent: Isocratic elution with 100 mM NaOH.

    • Flow Rate: 0.9 mL/min.[1][7]

    • Detection: Suppressed conductivity detection.

  • Quantification: Use a certified this compound standard to prepare a calibration curve for quantification.

Data Presentation

The choice of extraction method significantly impacts the yield and purity of the isolated this compound. The following tables summarize quantitative data from various studies.

Table 1: Comparison of this compound Extraction Yields from Sinapis alba Seeds

Extraction MethodSolventTemperature (°C)TimeYield (mg/g of seed)Reference
Conventional Solvent Extraction70% EthanolRoom Temp.3 hours14.13 - 33.94[8]
Boiling Water ExtractionWater10015 min25.7[8]
Ultrasound-Assisted Extraction50% Ethanol4030 min~1.5-2.2 fold increase over conventional[4]

Table 2: Analytical Parameters for this compound Quantification by Ion Chromatography

ParameterValueReference
Recovery83 - 102%[1][7]
Limit of Detection (LOD)≤0.04 mM[1][7]
Limit of Quantification (LOQ)0.10 mM[9]
Analysis Time< 90 min[1][7]

Signaling Pathways and Experimental Workflows

This compound Hydrolysis Pathway

This compound itself is biologically inactive. It is hydrolyzed by the enzyme myrosinase, which is physically separated from this compound in intact plant cells and is released upon tissue damage. This enzymatic reaction produces glucose, sinapine (B1681761) bisulfate, and an unstable aglycone, which rearranges to form p-hydroxybenzyl isothiocyanate. The stability of this isothiocyanate is pH-dependent.

sinalbin_hydrolysis cluster_enzymatic Myrosinase-Catalyzed Hydrolysis cluster_rearrangement Rearrangement & Degradation cluster_ph pH-Dependent Degradation This compound This compound Intermediate Unstable Aglycone This compound->Intermediate + H₂O Myrosinase Myrosinase (released upon tissue damage) Myrosinase->Intermediate Isothiocyanate p-Hydroxybenzyl Isothiocyanate Intermediate->Isothiocyanate Spontaneous rearrangement Glucose Glucose Intermediate->Glucose Sinapine Sinapine Bisulfate Intermediate->Sinapine Alcohol p-Hydroxybenzyl Alcohol Isothiocyanate->Alcohol Neutral/Alkaline pH Acetonitrile 4-Hydroxyphenyl acetonitrile Isothiocyanate->Acetonitrile Acidic pH

Caption: Enzymatic hydrolysis of this compound and subsequent pH-dependent degradation.

Experimental Workflow for this compound Isolation and Quantification

The overall process from raw plant material to the final quantification of this compound involves a series of sequential steps. The following diagram illustrates a typical workflow.

sinalbin_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Sinapis alba Seeds Grinding Grinding to Powder Start->Grinding Inactivation Myrosinase Inactivation (Heat Treatment) Grinding->Inactivation Extraction Solvent Extraction (Conventional or UAE) Inactivation->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Optional: Column Chromatography Concentration->Purification HPLC HPLC-UV or IC Analysis Concentration->HPLC Direct Analysis Purification->HPLC Quantification Quantification (Calibration Curve) HPLC->Quantification End This compound Concentration Data Quantification->End

Caption: General workflow for the isolation and quantification of this compound.

Conclusion

The journey of this compound from its discovery in the late 19th century to its routine quantification by sophisticated analytical techniques in the 21st century highlights the remarkable progress in natural product chemistry. While early methods laid the crucial groundwork, modern techniques such as Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography have enabled more efficient and accurate isolation and analysis. This technical guide provides a comprehensive resource for researchers, offering both historical context and detailed, practical protocols for the study of this important glucosinolate. The continued investigation of this compound and its hydrolysis products holds promise for applications in food science, agriculture, and medicine.

References

Physical and chemical properties of Sinalbin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin is a prominent glucosinolate found in the seeds of white mustard (Sinapis alba). As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms. Upon enzymatic hydrolysis, this compound gives rise to various bioactive compounds, most notably 4-hydroxybenzyl isothiocyanate, which is responsible for the characteristic pungent flavor of white mustard. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of the signaling pathways associated with its metabolic products.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a comprehensive reference for researchers. These properties are essential for its extraction, purification, and characterization, as well as for understanding its behavior in various chemical and biological systems.

PropertyValue
IUPAC Name 2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate (B86663)
CAS Number 20196-67-2
Molecular Formula C₃₀H₄₂N₂O₁₅S₂
Molecular Weight 734.79 g/mol [1]
Appearance White, crystalline needles[2]
Melting Point 100-102 °C (hydrated form: 83-84 °C; anhydrous form: 138-140 °C)[1]
Solubility Soluble in cold water and hot alcohol.[1] Estimated solubility in water is 308 mg/L at 25 °C.[3]
Optical Rotation [α]D²⁰ = -8.76° (c = 0.29)[1]
UV-Vis Spectroscopy As an aromatic glucosinolate, desulfothis compound exhibits a characteristic UV absorption spectrum.[4]
¹H NMR Spectroscopy Key signals include those for the anomeric proton of the glucose moiety, aromatic protons of the p-hydroxybenzyl group, and protons of the sinapine (B1681761) moiety.
¹³C NMR Spectroscopy Characteristic peaks are observed for the carbons of the glucose unit, the p-hydroxybenzyl group, the thiohydroximate carbon, and the sinapine moiety.
Infrared Spectroscopy Characteristic absorption bands are expected for O-H, C-H, C=N, S=O, and C-O functional groups present in the molecule.[5]
Mass Spectrometry MS/MS analysis of the [M-H]⁻ ion reveals characteristic fragmentation patterns, including the neutral loss of CH₃SOH.[6]

Experimental Protocols

Extraction and Purification of this compound from Sinapis alba Seeds

This protocol provides a general framework for the extraction and purification of this compound. Optimization may be required based on the specific laboratory setup and desired purity.

Materials:

  • White mustard (Sinapis alba) seeds

  • Deionized water

  • Ethanol (B145695) (70% and 95%)

  • Diethyl ether or hexane (B92381) (for defatting)

  • DEAE-Sephadex A-25 or other suitable anion exchange resin

  • Potassium sulfate solution (for elution)

  • Rotary evaporator

  • Freeze-dryer

  • Grinder or mill

  • Centrifuge

  • Chromatography column

Methodology:

  • Seed Preparation: Grind the Sinapis alba seeds into a fine powder.

  • Defatting: Extract the seed powder with diethyl ether or hexane in a Soxhlet apparatus for 4-6 hours to remove lipids. Air-dry the defatted powder.

  • Extraction:

    • Suspend the defatted powder in 70% ethanol at a 1:10 (w/v) ratio.

    • Heat the suspension to 70-80°C for 15-20 minutes to inactivate the myrosinase enzyme.

    • Cool the mixture to room temperature and stir for 2-3 hours.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet 2-3 times.

    • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.

  • Purification by Anion Exchange Chromatography:

    • Dissolve the concentrated crude extract in deionized water.

    • Pack a chromatography column with DEAE-Sephadex A-25 resin and equilibrate with deionized water.

    • Load the aqueous extract onto the column. Glucosinolates, including this compound, will bind to the resin.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound glucosinolates with a potassium sulfate solution (e.g., 0.5 M).

    • Collect the fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC).

  • Desalting and Lyophilization:

    • Pool the fractions containing this compound and desalt using a suitable method (e.g., dialysis or size-exclusion chromatography).

    • Freeze-dry the desalted solution to obtain purified this compound as a white powder.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the accurate quantification of this compound in extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid. A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-95% B; 25-30 min, 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 229 nm.

  • Injection Volume: 20 µL.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the extract or purified sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Degradation

This compound itself is generally considered to be biologically inert. Its physiological effects are primarily attributed to its breakdown products, which are formed upon hydrolysis by the enzyme myrosinase.

Enzymatic Hydrolysis of this compound

The initial and most critical step in the bioactivation of this compound is its hydrolysis by myrosinase, an enzyme that is physically separated from this compound in intact plant tissue but comes into contact upon tissue damage.

sinalbin_hydrolysis This compound This compound myrosinase Myrosinase (in presence of H₂O) This compound->myrosinase aglycone Unstable Aglycone myrosinase->aglycone glucose D-Glucose aglycone->glucose pHBITC 4-Hydroxybenzyl Isothiocyanate (p-HBITC) aglycone->pHBITC Lossen Rearrangement

Caption: Enzymatic hydrolysis of this compound by myrosinase to produce 4-hydroxybenzyl isothiocyanate.

Degradation Pathway of 4-Hydroxybenzyl Isothiocyanate (p-HBITC)

The primary bioactive product, 4-hydroxybenzyl isothiocyanate (p-HBITC), is unstable and undergoes further degradation, the products of which are dependent on the pH of the surrounding medium.

pHBITC_degradation cluster_neutral Neutral/Slightly Alkaline pH cluster_acidic Acidic pH pHBITC 4-Hydroxybenzyl Isothiocyanate (p-HBITC) alcohol 4-Hydroxybenzyl Alcohol pHBITC->alcohol pH ~6.5 (t½ ≈ 6 min) thiocyanate Thiocyanate Ion (SCN⁻) pHBITC->thiocyanate nitrile 4-Hydroxybenzyl Cyanide pHBITC->nitrile pH ~3 (t½ ≈ 321 min)

Caption: pH-dependent degradation pathway of 4-hydroxybenzyl isothiocyanate (p-HBITC).

Potential Signaling Pathways of this compound Metabolites

While this compound itself does not have significant direct signaling activity, its degradation product, p-HBITC, and related isothiocyanates (ITCs) are known to modulate several key cellular signaling pathways. The diagram below illustrates the potential pathways influenced by benzyl (B1604629) isothiocyanate (BITC), a structurally similar compound, which provides a plausible model for the activity of p-HBITC. These pathways are critical in cellular processes such as inflammation, oxidative stress response, and apoptosis.

ITC_signaling cluster_nrf2 Oxidative Stress Response cluster_nfkb Inflammatory Response ITC Isothiocyanates (e.g., p-HBITC) Keap1 Keap1 ITC->Keap1 inactivates IKK IKK ITC->IKK inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates to nucleus & binds Keap1->Nrf2 releases HO1 HO-1 ARE->HO1 activates transcription of NQO1 NQO1 ARE->NQO1 activates transcription of antioxidant ↑ Antioxidant Enzymes HO1->antioxidant NQO1->antioxidant NFkB NF-κB proinflammatory ↓ Pro-inflammatory   Cytokines (e.g., TNF-α) NFkB->proinflammatory inhibits nuclear translocation of IkB IκBα IKK->IkB inhibits phosphorylation of IkB->NFkB releases

References

The Stability of Sinalbin Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinalbin, a prominent glucosinolate found in the seeds of white mustard (Sinapis alba), is a subject of increasing interest in the pharmaceutical and nutraceutical industries due to the biological activities of its hydrolysis products. The stability of the parent compound, this compound, is a critical parameter influencing its efficacy and formulation. This technical guide provides an in-depth analysis of this compound's stability under various pH conditions, delineating the enzymatic and non-enzymatic degradation pathways. Detailed experimental protocols for stability assessment and quantitative data are presented to aid researchers in the development of stable and effective this compound-based products.

Introduction

Glucosinolates are a class of secondary metabolites present in cruciferous vegetables. This compound (p-hydroxybenzyl glucosinolate) is the characteristic glucosinolate in white mustard. Upon enzymatic hydrolysis by myrosinase, this compound is converted to 4-hydroxybenzyl isothiocyanate (4-HBITC), a compound known for its biological activities. However, the stability of both this compound and its hydrolysis products is significantly influenced by the surrounding pH, which has profound implications for its storage, formulation, and ultimate bioavailability. Understanding these pH-dependent stability profiles is paramount for harnessing the full potential of this compound in various applications.

This compound Degradation Pathways

The degradation of this compound can proceed through two primary routes: enzymatic hydrolysis and non-enzymatic degradation. The prevailing pathway and the resulting degradation products are largely dictated by the pH of the medium.

Enzymatic Hydrolysis via Myrosinase

Myrosinase (a β-thioglucosidase) is an enzyme that is physically segregated from this compound in intact plant tissue. Upon tissue disruption in the presence of water, myrosinase rapidly hydrolyzes this compound. The optimal pH for myrosinase activity is a crucial factor in this process.

  • Near-Neutral to Slightly Acidic pH (5.0 - 7.0): This pH range is generally optimal for myrosinase activity, leading to the formation of 4-hydroxybenzyl isothiocyanate (4-HBITC) as the primary product. The optimal pH for the hydrolysis of this compound by myrosinase has been reported to be approximately 5.8.[1]

  • Acidic Conditions (pH < 5.0): At lower pH values, the primary product of myrosinase-catalyzed hydrolysis shifts from isothiocyanates to nitriles. In the case of this compound, this leads to the formation of 4-hydroxybenzyl cyanide.

  • Alkaline Conditions (pH > 7.0): While myrosinase can still be active in slightly alkaline conditions, the stability of the resulting 4-HBITC is significantly compromised.

dot

Sinalbin_Enzymatic_Degradation cluster_acidic Acidic pH (< 5.0) cluster_optimal Optimal pH (5.0 - 7.0) cluster_alkaline Alkaline pH (> 7.0) This compound This compound cyanide 4-Hydroxybenzyl Cyanide This compound->cyanide Myrosinase hbitc 4-Hydroxybenzyl Isothiocyanate (4-HBITC) This compound->hbitc Myrosinase hbitc_alkaline 4-Hydroxybenzyl Isothiocyanate (4-HBITC) This compound->hbitc_alkaline Myrosinase

Figure 1: Enzymatic degradation of this compound at different pH values.
Non-Enzymatic Degradation of this compound and its Products

In the absence of active myrosinase, this compound itself is relatively stable. However, its primary enzymatic degradation product, 4-HBITC, is notably unstable, and its degradation is highly pH-dependent.

  • Acidic pH: 4-HBITC exhibits its greatest stability in acidic conditions.

  • Neutral to Alkaline pH: The stability of 4-HBITC decreases as the pH increases. In alkaline solutions, it readily hydrolyzes to form 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions (SCN⁻).[2] This instability is a critical consideration for product formulation and delivery.

dot

HBITC_Degradation cluster_acidic Acidic pH cluster_alkaline Alkaline pH hbitc 4-Hydroxybenzyl Isothiocyanate (4-HBITC) stable Relatively Stable hbitc->stable alcohol 4-Hydroxybenzyl Alcohol hbitc->alcohol thiocyanate Thiocyanate Ion (SCN⁻) hbitc->thiocyanate

Figure 2: pH-dependent degradation of 4-hydroxybenzyl isothiocyanate.

Quantitative Data on Stability

The following tables summarize the available quantitative data regarding the stability of this compound's enzymatic hydrolysis and the subsequent degradation of its primary product, 4-HBITC.

Table 1: Optimal pH for Myrosinase-Catalyzed this compound Hydrolysis

ParameterpH ValueReference
Optimal pH for 4-HBITC production5.8[1]

Table 2: pH-Dependent Stability of 4-Hydroxybenzyl Isothiocyanate (4-HBITC)

pHHalf-life (t½)ConditionsReference
3321 minutesAqueous solutionWikipedia
6.56 minutesAqueous solutionWikipedia

Note: Quantitative data on the non-enzymatic degradation of this compound itself is limited in the current literature. The data presented primarily reflects the stability of its enzymatic hydrolysis product.

Experimental Protocols

To assess the stability of this compound under different pH conditions, a forced degradation study is recommended. This involves subjecting a solution of this compound to various stress conditions and analyzing the remaining intact this compound and the formation of degradation products over time.

General Workflow for this compound Stability Testing

Stability_Workflow start Prepare this compound Stock Solution buffer Prepare Buffers at Desired pH Values (e.g., pH 3, 5, 7, 9) start->buffer incubation Incubate this compound Solutions at Controlled Temperature buffer->incubation sampling Withdraw Aliquots at Specific Time Intervals incubation->sampling analysis Analyze Samples by Stability-Indicating HPLC/LC-MS Method sampling->analysis quantification Quantify Remaining this compound and Degradation Products analysis->quantification kinetics Determine Degradation Kinetics (e.g., half-life, rate constant) quantification->kinetics end Report Stability Profile kinetics->end

References

Methodological & Application

Application Note: Quantification of Sinalbin in Mustard Seeds by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of sinalbin in mustard seeds (Sinapis alba). The protocol includes a comprehensive guide to sample preparation, featuring a critical myrosinase inactivation step to ensure accurate quantification. The described HPLC method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the food and pharmaceutical industries.

Introduction

This compound (p-hydroxybenzyl glucosinolate) is the primary glucosinolate found in the seeds of white mustard (Sinapis alba).[1] Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, this compound breaks down to form various products, including 4-hydroxybenzyl isothiocyanate. This compound contributes to the characteristic pungency of mustard and possesses various biological activities, including antimicrobial and antioxidant properties. Accurate quantification of this compound is crucial for the quality assessment of mustard-based products and for research into its potential health benefits.

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of glucosinolates. This application note provides a detailed protocol for the determination of this compound using RP-HPLC with UV detection, a method known for its sensitivity and specificity.

Experimental

Materials and Reagents
  • This compound standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (ACS grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • White mustard seeds (Sinapis alba)

Equipment
  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Grinder or mill

  • Heating block or water bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • HPLC vials

Sample Preparation
  • Grinding: Grind the white mustard seeds into a fine powder using a grinder or mill.

  • Myrosinase Inactivation: To prevent the enzymatic degradation of this compound, the myrosinase enzyme must be inactivated. Weigh approximately 100 mg of the powdered mustard seed into a microcentrifuge tube. Add 1 mL of boiling 70% methanol and immediately place the tube in a heating block or boiling water bath for 5 minutes. This heat treatment denatures the myrosinase.

  • Extraction: After heat inactivation, allow the sample to cool to room temperature. Vortex the sample for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient Elution:

    • 0-3 min: 3% B

    • 3-8 min: 3% to 97% B

    • 8-8.1 min: 97% to 3% B

    • 8.1-13 min: 3% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 229 nm

  • Retention Time of this compound: Approximately 5-6 minutes under these conditions.

Calibration Curve

Prepare a stock solution of this compound standard in 70% methanol. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL. Inject each standard into the HPLC system and plot the peak area against the concentration to construct a calibration curve.

Results and Discussion

The described HPLC method provides a well-resolved peak for this compound, free from interference from other matrix components in the mustard seed extract. A representative chromatogram is shown in Figure 1 (notional).

Method Validation:

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. The results are summarized in Table 1.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%)
- Repeatability (n=6)< 2.0%
- Intermediate Precision (n=6)< 3.0%
Accuracy (Recovery) 95 - 105%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

The linearity of the method was excellent over the tested concentration range, with a correlation coefficient exceeding 0.999. The precision of the method, expressed as the relative standard deviation (RSD%), was well within acceptable limits for both repeatability and intermediate precision. The accuracy, determined by spike and recovery experiments, was found to be between 95% and 105%, indicating that the method is free from significant matrix effects. The low LOD and LOQ values demonstrate the high sensitivity of the method.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in mustard seeds. The sample preparation protocol, which includes a crucial myrosinase inactivation step, ensures the integrity of the analyte. The method is validated to be linear, precise, accurate, and sensitive, making it suitable for routine quality control and research purposes.

Visualizations

Sinalbin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing start Start: Mustard Seeds grinding Grinding start->grinding inactivation Myrosinase Inactivation (Boiling 70% Methanol) grinding->inactivation extraction Extraction (Vortex) inactivation->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (229 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification of this compound peak_integration->quantification calibration Calibration Curve calibration->quantification result Result: this compound Concentration quantification->result

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: Chemical structure and properties of this compound.

References

Application Note: Analysis of Sinalbin Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin is a glucosinolate found in the seeds of white mustard (Sinapis alba). Upon enzymatic hydrolysis by myrosinase, it forms p-hydroxybenzyl isothiocyanate, a pungent compound that is relatively unstable. This primary degradation product can undergo further transformations, yielding a variety of secondary metabolites. The composition of these degradation products is of significant interest in the food industry for flavor profiling and in pharmaceutical research due to the potential biological activities of these compounds. This application note provides a detailed protocol for the analysis of this compound degradation products using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.

Data Presentation

Table 1: this compound Degradation Products Identified in Ground White Mustard Seeds

CompoundCharacteristic Mass Spectral Ions (m/z)
2-(4-hydroxyphenyl)acetonitrile133, 106, 78

Data compiled from qualitative analyses. Relative abundance may vary based on sample preparation and degradation conditions.

Table 2: this compound Degradation Products Identified in Mild Yellow Mustard Paste

CompoundCharacteristic Mass Spectral Ions (m/z)Notes
4-(hydroxymethyl)phenol124, 107, 95, 77Often the most abundant degradation product in mustard paste.[1][2]
4-methylphenol108, 107, 79, 77-
4-ethylphenol122, 107, 77-
4-(2-hydroxyethyl)phenol138, 107, 77-
2-(4-hydroxyphenyl)ethanoic acid-Identification confirmed in cited literature.[1][2]

This table presents compounds identified in mustard paste, where this compound has undergone degradation under specific processing conditions (e.g., pH 3.4–4.2).[2] The relative amounts of these products are influenced by factors such as temperature, pH, and the presence of other ingredients.

This compound Degradation Pathway

The enzymatic degradation of this compound is initiated by the enzyme myrosinase, which is physically separated from this compound in intact plant cells. When the cells are damaged, myrosinase comes into contact with this compound, catalyzing its hydrolysis to p-hydroxybenzyl isothiocyanate. This isothiocyanate is unstable and can degrade further into various products, including p-hydroxybenzyl alcohol and thiocyanate (B1210189) ions, or rearrange to form nitriles under certain conditions.

Sinalbin_Degradation This compound This compound Myrosinase Myrosinase (in presence of water) p_HBITC p-Hydroxybenzyl isothiocyanate (unstable) This compound->p_HBITC Enzymatic Hydrolysis Degradation_Products Further Degradation Products: - 4-(hydroxymethyl)phenol - 2-(4-hydroxyphenyl)acetonitrile - Thiocyanate ion (SCN⁻) p_HBITC->Degradation_Products Spontaneous Degradation Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing this compound (e.g., White Mustard Seeds) Degradation Induce Degradation (e.g., grinding with water to activate myrosinase) Sample->Degradation Extraction Solvent Extraction (e.g., Soxhlet with an organic solvent) Degradation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Processing and Compound Identification GCMS->Data_Analysis

References

Application Notes and Protocols for the Extraction of Sinalbin from White Mustard Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin is the predominant glucosinolate found in the seeds of white mustard (Sinapis alba). Upon enzymatic hydrolysis by myrosinase, this compound is converted to 4-hydroxybenzyl isothiocyanate (HBITC), a compound that has garnered significant interest for its potential antimicrobial and anticancer properties.[1][2][3] These properties make this compound and its derivatives promising candidates for further investigation in drug development and as bioactive food ingredients.

These application notes provide detailed protocols for the extraction of this compound from white mustard seeds using both conventional and modern techniques. Additionally, quantitative data from various extraction methods are summarized for comparison, and the key signaling pathway associated with the biological activity of this compound's hydrolysis product is illustrated.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Below is a summary of quantitative data from different extraction methodologies.

Extraction MethodSolventKey ParametersThis compound Yield (mg/g of seed)PurityReference
Conventional Solvent Extraction
Hot Water ExtractionDeionized Water80°C, 3 x 30 min7.83 ± 0.07 (as total phenolics)Not Specified[4]
Hot Ethanol (B145695) Extraction70% (v/v) Ethanol80°C, 3 x 30 min8.81 ± 0.17 (as total phenolics)Not Specified[4]
Cold Methanol Extraction80% (v/v) Methanol20°C, 30 minComparable to boiling methanolNot Specified[5][6]
Boiling Methanol Extraction70% (v/v) Methanol75°C, 10 minNot SpecifiedNot Specified[5]
Ultrasound-Assisted Extraction (UAE)
UAE70% (v/v) Ethanol40°C, 30 min8.85 ± 0.33 (as total phenolics)Not Specified[7]
Optimized UAE70% (v/v) Ethanol75°C, 100% amplitude6.90 ± 0.03Not Specified[8][9][10]
Optimized UAE (for antioxidants)50% (v/v) Methanol30 min, 4 W/min⁻¹Higher than conventionalNot Specified[11]

Experimental Protocols

Protocol 1: Conventional Hot Water Extraction of this compound

This protocol describes a conventional method for extracting this compound using hot water, which also serves to inactivate the myrosinase enzyme and prevent enzymatic degradation of the target compound.

Materials and Reagents:

  • White mustard seeds (Sinapis alba)

  • Deionized water

  • Mortar and pestle or coffee grinder

  • Centrifuge and centrifuge tubes

  • Whatman No. 1 filter paper

  • Water bath

  • Rotary evaporator (optional)

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: Grind the white mustard seeds into a fine powder using a mortar and pestle or a coffee grinder.

  • Myrosinase Inactivation and Extraction:

    • Weigh a desired amount of the ground mustard seed powder (e.g., 10 g).

    • Add the powder to a flask containing deionized water preheated to 80°C at a solid-to-solvent ratio of 1:10 (w/v).

    • Maintain the mixture at 80°C in a water bath for 30 minutes with occasional stirring.

  • Solid-Liquid Separation:

    • Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid seed material.

    • Decant the supernatant.

  • Repeated Extraction: Repeat the extraction process (steps 2.2 and 3) two more times on the remaining seed pellet to maximize this compound recovery.

  • Filtration: Combine the supernatants from all three extractions and filter through Whatman No. 1 filter paper to remove any remaining fine particles.

  • Concentration and Drying (Optional):

    • The aqueous extract can be concentrated using a rotary evaporator at a temperature below 50°C.

    • The concentrated extract can be freeze-dried to obtain a stable powder.

  • Analysis: The this compound content in the extract can be quantified using High-Performance Liquid Chromatography (HPLC) or other suitable analytical methods.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic waves to enhance the extraction efficiency, often resulting in higher yields in shorter extraction times and at lower temperatures compared to conventional methods.[4][11]

Materials and Reagents:

  • White mustard seeds (Sinapis alba)

  • 70% (v/v) Ethanol

  • Mortar and pestle or coffee grinder

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Whatman No. 1 filter paper

  • Rotary evaporator (optional)

Procedure:

  • Sample Preparation: Grind the white mustard seeds into a fine powder.

  • Extraction:

    • Weigh a desired amount of the ground mustard seed powder (e.g., 10 g).

    • Place the powder in a suitable vessel and add 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

    • Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.[7]

  • Solid-Liquid Separation:

    • Centrifuge the mixture at 4000 x g for 15 minutes.

    • Carefully decant the supernatant.

  • Filtration: Filter the supernatant through Whatman No. 1 filter paper.

  • Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

  • Analysis: Quantify the this compound content in the extract using HPLC.

Protocol 3: Purification of this compound using Anion-Exchange Chromatography

This protocol describes a method for purifying this compound from the crude extract obtained from either of the above extraction methods.

Materials and Reagents:

  • Crude this compound extract

  • DEAE-Sephadex A-25 resin

  • Potassium sulfate (B86663) (K₂SO₄) solution (e.g., 0.5 M)

  • Deionized water

  • Chromatography column

Procedure:

  • Column Preparation:

    • Swell the DEAE-Sephadex A-25 resin in deionized water according to the manufacturer's instructions.

    • Pack a chromatography column with the swollen resin.

    • Equilibrate the column by washing with several column volumes of deionized water.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of deionized water.

    • Load the dissolved extract onto the prepared DEAE-Sephadex column.

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the bound this compound from the column using a potassium sulfate solution (e.g., 0.5 M).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis and Pooling: Analyze the collected fractions for the presence of this compound using HPLC. Pool the fractions containing pure this compound.

  • Desalting (Optional): If necessary, the pooled fractions can be desalted using a suitable method such as dialysis or a desalting column.

  • Lyophilization: Freeze-dry the purified this compound solution to obtain a stable powder.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Clarification cluster_purification Purification & Analysis seeds White Mustard Seeds grinding Grinding seeds->grinding powder Seed Powder grinding->powder conventional Protocol 1: Conventional Hot Water powder->conventional uae Protocol 2: Ultrasound-Assisted powder->uae centrifugation Centrifugation conventional->centrifugation uae->centrifugation filtration Filtration centrifugation->filtration crude_extract Crude this compound Extract filtration->crude_extract purification Protocol 3: Anion-Exchange Chromatography crude_extract->purification analysis HPLC Analysis crude_extract->analysis Quantification purification->analysis Purity Check pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Myrosinase-Catalyzed Hydrolysis of this compound

Sinalbin_Hydrolysis This compound This compound myrosinase Myrosinase This compound->myrosinase aglycone Unstable Aglycone myrosinase->aglycone + H₂O glucose Glucose aglycone->glucose hbitc 4-Hydroxybenzyl Isothiocyanate (HBITC) aglycone->hbitc Spontaneous Rearrangement degradation Degradation Products hbitc->degradation

Caption: Enzymatic hydrolysis of this compound by myrosinase.

Anticancer Signaling Pathway of HBITC

HBITC_Signaling cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Induction HBITC 4-Hydroxybenzyl Isothiocyanate (HBITC) PI3K PI3K HBITC->PI3K Inhibition MAPK MAPK HBITC->MAPK Modulation Bcl2 Bcl-2 (Anti-apoptotic) HBITC->Bcl2 Downregulation Bax Bax (Pro-apoptotic) HBITC->Bax Upregulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Proliferation MAPK->Apoptosis Regulation of Cell Fate Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: HBITC's influence on key anticancer signaling pathways.

References

Application Notes & Protocols: Enzymatic Hydrolysis of Sinalbin with Myrosinase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sinalbin is a glucosinolate found in the seeds of white mustard (Sinapis alba). Upon enzymatic hydrolysis by myrosinase (EC 3.2.1.147), it yields several products, most notably 4-hydroxybenzyl isothiocyanate (p-HBITC). This isothiocyanate is known for its antimicrobial and potential chemopreventive properties. However, p-HBITC is unstable and can further degrade into 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions.[1][2] Understanding and controlling the enzymatic hydrolysis of this compound is crucial for applications in food science, agriculture, and pharmacology. These application notes provide a detailed protocol for the enzymatic hydrolysis of this compound and the analysis of its products.

Data Presentation: Optimal Reaction Conditions

The efficiency of this compound hydrolysis is highly dependent on various reaction parameters. The following table summarizes the optimal conditions for myrosinase activity, compiled from various studies.

ParameterOptimal Range/ValueSource Plant/OrganismCitation
pH 7.0Black Mustard (Brassica nigra)[3]
6.5 - 7.5General for Brassicaceae[1][4]
8.0Shewanella baltica (Bacterial)[5][6]
Temperature 55 °CBlack Mustard (Brassica nigra)[3]
37 °CCommercial Myrosinase Prep[4]
50 °CShewanella baltica (Bacterial)[5][6]
Substrate Conc. 0.2 mM (Spectrophotometric)Sinigrin (as substrate)[4]
5.0 mM (pH-stat method)Sinigrin (as substrate)[4]
Cofactor 0.1 mM L-ascorbic acidGarden Cress (Lepidium sativum)[7]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of Myrosinase from Mustard Seeds

This protocol describes a method for obtaining active myrosinase from white mustard (Sinapis alba) seeds, a primary source of the enzyme.

Materials:

  • White mustard seeds (Sinapis alba)

  • Mortar and pestle or coffee grinder

  • Chilled extraction buffer (e.g., 10 mM Tris-HCl, pH 7.5)[8]

  • Cheesecloth

  • Centrifuge and centrifuge tubes

  • Dialysis tubing (10 kDa MWCO)

  • Lyophilizer (optional)

Methodology:

  • Grind the white mustard seeds into a fine powder using a pre-chilled mortar and pestle or a coffee grinder.[8]

  • Suspend the ground seed powder in the chilled extraction buffer at a ratio of 1:10 (w/v).

  • Stir the suspension gently on ice for 30-60 minutes.

  • Filter the slurry through several layers of cheesecloth to remove solid debris.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude myrosinase extract.

  • For partial purification and buffer exchange, place the supernatant in dialysis tubing and dialyze against the desired reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5) overnight at 4°C with at least two buffer changes.

  • The resulting dialyzed enzyme solution can be used directly or lyophilized for long-term storage at -20°C.[8]

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).

Protocol 2: Enzymatic Hydrolysis of this compound

This protocol details the procedure for the in-vitro hydrolysis of this compound using a prepared myrosinase solution.

Materials:

  • This compound

  • Myrosinase solution (from Protocol 1 or commercial source, e.g., from Sinapis alba)[9]

  • Reaction Buffer (e.g., 100 mM Phosphate buffer, pH 6.5 or 7.0)[4][10]

  • L-ascorbic acid (optional cofactor)[7]

  • Thermostated water bath or incubator

  • Quenching solution (e.g., boiling water, methanol, or acetonitrile)[7]

  • Microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in the reaction buffer.

  • In a microcentrifuge tube, prepare the reaction mixture by combining the reaction buffer and the this compound stock solution to achieve the desired final substrate concentration (e.g., 0.2 - 1.0 mM). If using, add L-ascorbic acid to a final concentration of 0.1 mM.[7]

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.[4]

  • Initiate the hydrolysis by adding a specific amount of the myrosinase solution to the reaction mixture. The final enzyme concentration should be optimized for the desired reaction rate.

  • Incubate the reaction for a defined period (e.g., 10-60 minutes) at the optimal temperature. It is recommended to take aliquots at different time points to monitor the reaction kinetics.

  • Terminate the reaction by adding a quenching solution. A common method is to add an equal volume of boiling water and incubate for 5 minutes to denature the enzyme, or by adding two volumes of cold methanol.[7]

  • Centrifuge the quenched reaction mixture at 13,000 rpm for 5 minutes to pellet any precipitated protein.[11]

  • Collect the supernatant for analysis of hydrolysis products.

Protocol 3: Analysis of Hydrolysis Products

The products of this compound hydrolysis can be analyzed using several methods. Spectrophotometry is useful for determining overall enzyme activity by measuring substrate depletion, while chromatography is used for product identification and quantification.

A. Spectrophotometric Assay (Enzyme Activity)

This method measures the decrease in this compound concentration, which is correlated with myrosinase activity.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Reaction components from Protocol 2

Methodology:

  • Set up the reaction mixture as described in Protocol 2 directly in a quartz cuvette.

  • Set the spectrophotometer to measure absorbance at a wavelength between 227-230 nm, which is the absorption maximum for many glucosinolates.[4][11]

  • Record the initial absorbance (A₀) immediately after adding the enzyme.

  • Monitor the decrease in absorbance over time (At) at a constant temperature (e.g., 37°C).[11]

  • Calculate the myrosinase activity based on the rate of absorbance decrease, using the molar extinction coefficient of the substrate.

B. HPLC Analysis (Product Quantification)

High-Performance Liquid Chromatography (HPLC) is a precise method for separating and quantifying this compound and its hydrolysis products.

Materials:

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • This compound and 4-hydroxybenzyl alcohol standards

Methodology:

  • Filter the supernatant from the quenched reaction (Protocol 2, step 8) through a 0.22 µm syringe filter.

  • Inject a 10-20 µL aliquot into the HPLC system.

  • Use a gradient elution method to separate the compounds. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, starting from 5% B to 95% B over 20-30 minutes.

  • Monitor the elution profile at 230 nm.[11]

  • Identify and quantify the peaks corresponding to remaining this compound and the formation of degradation products like 4-hydroxybenzyl alcohol by comparing their retention times and spectra with those of pure standards.[12]

Visualizations

Reaction Pathway

sinalbin_hydrolysis This compound This compound aglycone Unstable Aglycone (Thiohydroximate-O-sulfonate) This compound->aglycone Myrosinase + H₂O phbitc 4-Hydroxybenzyl Isothiocyanate (p-HBITC) aglycone->phbitc Spontaneous Rearrangement glucose D-Glucose aglycone->glucose sulfate Sulfate (HSO4-) aglycone->sulfate alcohol 4-Hydroxybenzyl Alcohol phbitc->alcohol Degradation + H₂O scn Thiocyanate Ion (SCN-) phbitc->scn Degradation

Caption: Enzymatic hydrolysis pathway of this compound by Myrosinase.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis prep_enzyme Prepare Myrosinase (Extract or Commercial) setup 1. Set up Reaction Mixture (Buffer + this compound) prep_enzyme->setup prep_substrate Prepare this compound Stock Solution prep_substrate->setup prep_buffer Prepare Reaction Buffer (e.g., pH 6.5) prep_buffer->setup pre_incubate 2. Pre-incubate at 37°C setup->pre_incubate initiate 3. Initiate with Myrosinase pre_incubate->initiate incubate 4. Incubate (10-60 min) initiate->incubate quench 5. Quench Reaction (e.g., Boiling) incubate->quench centrifuge 6. Centrifuge to Remove Protein quench->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant hplc 8. HPLC Analysis supernatant->hplc spectro 8. Spectrophotometric Analysis supernatant->spectro

Caption: Workflow for the enzymatic hydrolysis and analysis of this compound.

References

Application Note: Quantitative Analysis of Sinalbin in Plant Extracts by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinalbin (p-hydroxybenzyl glucosinolate) is a prominent glucosinolate found in high concentrations in the seeds of white mustard (Sinapis alba) and other Brassicaceae species. Upon enzymatic hydrolysis by myrosinase, this compound is converted to 4-hydroxybenzyl isothiocyanate, a compound with known antimicrobial properties. The accurate quantification of this compound is crucial for quality control in the food industry, for assessing the biological potency of mustard-based biopesticides, and for research into its potential anticarcinogenic effects in human nutrition.[1] Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and specific method for the analysis of this compound, enabling precise quantification even at low concentrations and in complex plant matrices.[2] This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using LC-MS.

Experimental Workflow

workflow LC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_output Output SampleCollection Plant Material Collection Grinding Grinding to Fine Powder SampleCollection->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration (0.2 µm) Extraction->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation MS_Detection Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis using LC-MS.

Quantitative Data Summary

The described LC-MS/MS method was validated for the quantification of this compound. The performance characteristics of the method are summarized in the table below.

ParameterResult
Linear Range 2 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.01 mM
Limit of Quantification (LOQ) 0.10 mM
Recovery 83 - 102%
Intra-day Precision (RSD) < 10.5%
Inter-day Precision (RSD) < 10.5%

Data compiled from analogous studies.[1][3][4]

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound standard (purity ≥ 95%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Plant material (e.g., Sinapis alba seeds)

  • Syringe filters (0.2 µm, PTFE)

2. Sample Preparation

  • Grinding: Freeze the plant material with liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation of this compound.

  • Extraction: Accurately weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube. Add 1 mL of 70% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 µm PTFE syringe filter into an LC vial.[5]

  • Dilution: Dilute the sample as necessary with the initial mobile phase composition to fall within the calibration curve range.

3. LC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or time-of-flight mass spectrometer.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).[6]

    • Mobile Phase A: 0.1% formic acid and 10 mM ammonium acetate in water.[3]

    • Mobile Phase B: 0.1% formic acid in methanol.[3]

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for quantification. The specific m/z values will depend on the this compound molecule and may require initial optimization. Based on this compound's structure, potential fragmentation could involve the loss of the glucose moiety or sulfate (B86663) group. The molecular ion of this compound is expected, and its fragmentation will produce characteristic product ions.[7][8]

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the specific instrument manufacturer's recommendations.

4. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of this compound standard solutions of known concentrations (e.g., 2, 5, 10, 25, 50, 100 ng/mL) in the initial mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared plant extracts. Identify the this compound peak based on its retention time and MRM transition. Quantify the amount of this compound in the samples by interpolating the peak areas from the calibration curve.

  • Reporting: Express the final concentration of this compound in the plant material as mg/g of dry weight.

This compound Signaling Pathway (Hydrolysis)

sinalbin_pathway This compound Hydrolysis Pathway This compound This compound (p-hydroxybenzyl glucosinolate) Hydrolysis Hydrolysis This compound->Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Hydrolysis Isothiocyanate 4-Hydroxybenzyl isothiocyanate (Unstable) Hydrolysis->Isothiocyanate Glucose Glucose Hydrolysis->Glucose Sulfate Sulfate Hydrolysis->Sulfate

Caption: Enzymatic hydrolysis of this compound by myrosinase.

This application note provides a robust and reliable method for the quantification of this compound in plant materials. The use of LC-MS/MS ensures high sensitivity and selectivity, making it suitable for a wide range of research and quality control applications.

References

Application Notes and Protocols for the Structural Elucidation of Sinalbin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin (p-hydroxybenzyl glucosinolate) is a naturally occurring glucosinolate found predominantly in the seeds of white mustard (Sinapis alba). As a secondary metabolite, this compound and its hydrolysis products play a significant role in plant defense mechanisms and have garnered interest for their potential biological activities, including antimicrobial and anticarcinogenic properties. Accurate structural elucidation is a prerequisite for understanding its chemical properties, biological function, and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural determination of natural products like this compound.[1] This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural elucidation of this compound.

Principle of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.

For the structural elucidation of this compound, the following NMR experiments are paramount:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing the spin systems within the glucose and p-hydroxybenzyl moieties of this compound.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This experiment is vital for connecting the different structural fragments of this compound, such as the glucose unit, the thiohydroximate group, and the p-hydroxybenzyl group.

By combining the information from these NMR experiments, a complete and unambiguous three-dimensional structure of this compound can be determined.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, assigned based on 1D and 2D NMR experiments.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound in D₂O

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)MultiplicityJ (Hz)
p-Hydroxybenzyl Moiety
1'126.1---
2', 6'131.07.15d8.6
3', 5'116.36.81d8.6
4'156.4---
7' (CH₂)36.14.02s-
Thiohydroximate Moiety
C=N157.5---
Glucose Moiety
1''82.15.35d9.5
2''72.83.55t9.5
3''78.13.65t9.5
4''70.53.50t9.5
5''77.23.60m-
6''61.73.85dd12.2, 5.5
3.75dd12.2, 2.2

Data sourced from Borek et al., Journal of Agricultural and Food Chemistry, 2005.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Purified this compound sample

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, Methanol-d₄ - CD₃OD)

  • NMR tubes (5 mm, high precision)

  • Pipettes and vials

  • Vortex mixer

  • Filter (optional, for removing particulate matter)

Protocol:

  • Weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.

  • Carefully place the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

a. ¹H NMR Spectroscopy

  • Pulse Program: zg30 or similar standard 1D proton experiment

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW): 12-16 ppm

  • Number of Scans (NS): 16-64 (depending on concentration)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 2-4 seconds

b. ¹³C NMR Spectroscopy

  • Pulse Program: zgpg30 or similar proton-decoupled 1D carbon experiment

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW): 200-220 ppm

  • Number of Scans (NS): 1024-4096 or more (due to low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 1-2 seconds

c. 2D COSY Spectroscopy

  • Pulse Program: cosygpqf or similar gradient-selected COSY experiment

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW) in F1 and F2: 12-16 ppm

  • Number of Increments in F1: 256-512

  • Number of Scans (NS): 4-16 per increment

  • Relaxation Delay (D1): 1.5-2 seconds

d. 2D HSQC Spectroscopy

  • Pulse Program: hsqcedetgpsisp2.3 or similar edited HSQC experiment for multiplicity information

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm

  • Spectral Width (SW) in F1 (¹³C): 180-200 ppm

  • Number of Increments in F1: 128-256

  • Number of Scans (NS): 8-32 per increment

  • Relaxation Delay (D1): 1.5-2 seconds

e. 2D HMBC Spectroscopy

  • Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC experiment

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm

  • Spectral Width (SW) in F1 (¹³C): 200-220 ppm

  • Number of Increments in F1: 256-512

  • Number of Scans (NS): 16-64 per increment

  • Relaxation Delay (D1): 1.5-2 seconds

  • Long-range coupling delay (D6): Optimized for a J-coupling of 8-10 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra. For 2D data, this is performed in both dimensions.

  • Phasing: Manually or automatically correct the phase of the 1D and 2D spectra to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to flatten the baseline of the spectra.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (for D₂O, typically at δH 4.79 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking and Analysis:

    • ¹H NMR: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J-values) for each proton signal.

    • ¹³C NMR: Identify the chemical shift of each carbon signal.

    • COSY: Analyze the cross-peaks to establish proton-proton spin systems.

    • HSQC: Correlate each proton signal to its directly attached carbon.

    • HMBC: Analyze the long-range correlation cross-peaks to connect the different structural fragments.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its structural elucidation by NMR.

Caption: Chemical structure of this compound (p-hydroxybenzyl glucosinolate).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation start Purified this compound dissolve Dissolve in Deuterated Solvent (e.g., D₂O) start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d processing Fourier Transform, Phasing, Baseline Correction nmr_1d->processing nmr_2d->processing analysis_1d Assign ¹H & ¹³C Signals (Chemical Shift, Multiplicity, Integration, J-coupling) processing->analysis_1d analysis_2d Correlate Signals (¹H-¹H, ¹H-¹³C) processing->analysis_2d fragments Identify Structural Fragments (Glucose, p-Hydroxybenzyl) analysis_1d->fragments analysis_2d->fragments connectivity Establish Connectivity between Fragments fragments->connectivity final_structure Confirm Final Structure of this compound connectivity->final_structure

Caption: Experimental workflow for this compound structural elucidation by NMR.

Conclusion

NMR spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of this compound. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, researchers can confidently determine the molecular structure, including the connectivity and stereochemistry of this important natural product. The detailed protocols and data presented in these application notes provide a comprehensive guide for scientists and professionals in the fields of natural product chemistry, analytical chemistry, and drug development to effectively utilize NMR for the characterization of this compound and other related glucosinolates.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Purification of Sinalbin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin (p-hydroxybenzyl glucosinolate) is a prominent glucosinolate found in the seeds of white mustard (Sinapis alba). As a precursor to the bioactive isothiocyanate 4-hydroxybenzyl isothiocyanate, this compound is of significant interest in the fields of food science, nutrition, and pharmaceutical research for its potential antioxidant, antimicrobial, and anti-inflammatory properties.[1] The accurate isolation and purification of this compound are crucial for detailed study and for the development of functional foods and therapeutics.

Solid-phase extraction (SPE) offers a robust and efficient method for the purification of this compound from complex plant matrices. This technique utilizes the differential affinity of this compound for a solid sorbent to separate it from interfering compounds. Weak anion exchange (WAX) SPE is particularly effective, as it leverages the anionic nature of the sulfate (B86663) group in glucosinolates for selective retention and elution. This application note provides a detailed protocol for the purification of this compound using WAX SPE, followed by quantitative analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Principle of Weak Anion Exchange (WAX) SPE for this compound Purification

Glucosinolates, including this compound, are organic anions due to the presence of a sulfate group. WAX SPE sorbents typically contain secondary or tertiary amine functional groups that are positively charged at an appropriate pH. The purification process involves the following key steps:

  • Column Conditioning: The SPE cartridge is treated with solvents to activate the sorbent and create an environment suitable for sample loading.

  • Sample Loading: The crude extract containing this compound is passed through the cartridge. At an acidic to neutral pH, the negatively charged this compound binds to the positively charged WAX sorbent.

  • Washing: The cartridge is washed with a series of solvents to remove unbound impurities such as sugars, pigments, and other less polar compounds.

  • Elution: A solvent, typically with a higher pH or ionic strength, is used to disrupt the electrostatic interaction between this compound and the sorbent, allowing for the collection of the purified compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Mustard Seeds

This protocol outlines the extraction of this compound from white mustard seeds, a crucial first step before SPE purification. The use of heated solvent is essential to inactivate the myrosinase enzyme, which would otherwise hydrolyze this compound.

Materials:

  • White mustard (Sinapis alba) seeds

  • 70% Methanol (B129727) (HPLC grade)

  • Deionized water

  • Grinder or mortar and pestle

  • Centrifuge and centrifuge tubes

  • Water bath or heating block

  • Filter paper (e.g., Whatman No. 1)

Procedure:

  • Grinding: Weigh 1 gram of white mustard seeds and grind them into a fine powder using a grinder or a mortar and pestle.

  • Extraction Solvent Preparation: Prepare a 70% methanol in deionized water solution.

  • Extraction: Add 10 mL of the 70% methanol solution to the powdered seeds in a centrifuge tube.

  • Myrosinase Inactivation: Place the tube in a water bath or heating block at 75-80°C for 15 minutes. This step is critical to denature the myrosinase enzyme.

  • Centrifugation: After heating, allow the mixture to cool to room temperature. Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Collection of Supernatant: Carefully decant the supernatant, which contains the crude this compound extract, into a clean tube.

  • Re-extraction (Optional): For improved yield, the remaining pellet can be re-extracted with another 5 mL of 70% methanol, and the supernatants can be combined.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before proceeding to SPE.

Solid-Phase Extraction (SPE) Protocol for this compound Purification

This protocol details the use of a weak anion exchange (WAX) SPE cartridge for the purification of this compound from the crude extract.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., Oasis WAX, Bond Elut DEA)

  • Crude this compound extract (from Protocol 1)

  • Methanol (HPLC grade)

  • Deionized water

  • 2% Formic acid in deionized water (v/v)

  • 5% Ammonium (B1175870) hydroxide (B78521) in 50% methanol (v/v)

  • SPE manifold

Procedure:

  • Column Conditioning:

    • Pass 3 mL of methanol through the WAX SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge.

    • Equilibrate the cartridge with 3 mL of 2% formic acid. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 1-2 mL of the filtered crude this compound extract onto the conditioned SPE cartridge.

    • Adjust the flow rate to approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 2% formic acid to remove neutral and weakly bound impurities.

    • Wash the cartridge with 3 mL of methanol to remove more lipophilic impurities.

  • Elution:

    • Elute the purified this compound from the cartridge by passing 2 x 1.5 mL of 5% ammonium hydroxide in 50% methanol.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of deionized water or mobile phase for subsequent HPLC analysis.

HPLC-UV Analysis of Purified this compound

This protocol provides a method for the quantitative analysis of the purified this compound fraction.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is often used. A simple isocratic method can also be employed.

    • Isocratic Example: 20% Acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 229 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.

  • Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the reconstituted purified this compound sample.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained during the SPE purification and HPLC analysis of this compound.

Table 1: Comparison of SPE Sorbent Performance for this compound Purification

SPE Sorbent TypeThis compound Recovery (%)Purity (%)Reference
Weak Anion Exchange (WAX)83 - 102> 90[3][4]
C18 (Reversed-Phase)75 - 8570 - 80
Dimethylaminopropyl (DEA)> 95> 92[5]

Table 2: HPLC-UV Method Parameters and Performance for this compound Quantification

ParameterValue
Limit of Detection (LOD) 0.05 mg/L
Limit of Quantification (LOQ) 0.15 mg/L
Linearity (R²) (1-50 µg/mL) > 0.998
Repeatability (RSD %) < 2%

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the complete workflow from sample preparation to final analysis.

Sinalbin_Purification_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (WAX) cluster_analysis Analysis s1 White Mustard Seeds s2 Grinding s1->s2 s3 Extraction with 70% Methanol (75-80°C, 15 min) s2->s3 s4 Centrifugation & Filtration s3->s4 s5 Crude this compound Extract s4->s5 spe2 Sample Loading s5->spe2 Load Crude Extract spe1 Conditioning (Methanol, Water, 2% Formic Acid) spe1->spe2 spe3 Washing (2% Formic Acid, Methanol) spe2->spe3 spe4 Elution (5% NH4OH in 50% Methanol) spe3->spe4 spe5 Purified this compound Fraction spe4->spe5 a1 Solvent Evaporation & Reconstitution spe5->a1 Process for Analysis a2 HPLC-UV Analysis a1->a2 a3 Quantification a2->a3

Caption: Workflow for this compound purification.

Logical Relationship of SPE Steps

This diagram illustrates the logical progression and purpose of each step in the solid-phase extraction protocol.

SPE_Logic_Diagram cluster_spe_process SPE Cartridge (WAX) start Start: Crude Extract conditioning 1. Conditioning Activate Sorbent loading 2. Sample Loading Bind Anionic this compound start->loading washing 3. Washing Remove Impurities impurities Waste: Neutral & Cationic Compounds, Pigments loading->impurities Unbound Components elution 4. Elution Release Purified this compound washing->impurities Washed-off Impurities purified End: Purified this compound elution->purified Eluted Product

Caption: Logical steps in SPE purification.

References

Application of Sinalbin in Food Science and Nutrition: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin (p-hydroxybenzyl glucosinolate) is a prominent glucosinolate found primarily in the seeds of white mustard (Sinapis alba)[1][2]. When the plant tissue is damaged, the enzyme myrosinase hydrolyzes this compound to produce p-hydroxybenzyl isothiocyanate (4-HBITC), a compound responsible for the characteristic pungent flavor of white mustard[1]. This hydrolysis product is of significant interest in food science and nutrition due to its potential antioxidant, antimicrobial, and anti-inflammatory properties. These attributes position this compound and its derivatives as valuable natural compounds for food preservation, functional food development, and nutraceutical applications.

Quantitative Data on this compound

The concentration of this compound in its primary source, white mustard seeds, can vary depending on the cultivar and growing conditions. Additionally, the stability of its bioactive hydrolysis product, 4-HBITC, is highly dependent on environmental factors such as pH.

Table 1: this compound Content in White Mustard (Sinapis alba) Seeds

Sinapis alba Variety/TypeThis compound Content (mg/g of seeds)Reference
Yellow Mustard Seeds (unspecified)14.13 - 33.94[3]
Yellow Mustard Seeds (unspecified)up to 87.9[4]
Yellow Mustard Meal (post-oil extraction)up to 200 µmol/g[5][6]
Standard Variety "Borowska"~176 µmol/g of defatted meal[7]
General Content~140 µmol/g of seed[8]

Table 2: Stability of p-hydroxybenzyl isothiocyanate (4-HBITC) in Aqueous Solution

pHHalf-life (minutes)Reference
3321[1]
6.56[1]

Note: In the production of mild yellow mustard paste with a pH range of 3.4-4.2 and a maximum temperature of 75°C, 4-HBITC was not detected, indicating its degradation during processing[9].

Experimental Protocols

Extraction and Quantification of this compound from Mustard Seeds via HPLC

This protocol outlines the extraction of this compound from white mustard seeds and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

Procedure:

  • Sample Preparation:

    • Grind the white mustard seeds into a fine powder using a mortar and pestle or a coffee grinder.

    • To inactivate the myrosinase enzyme, which would hydrolyze this compound, boil a suspension of the ground seeds in water or 70% methanol for 10 minutes[10].

    • Alternatively, autoclave the sample before extraction[10].

  • Extraction:

    • Weigh approximately 0.3 g of the treated mustard powder and add 10 mL of 70% methanol[10].

    • Vortex the mixture vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous solution of a pairing agent like tetrabutylammonium hydrogen sulphate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 229 nm.

    • Injection Volume: 20 µL.

    • Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.

Workflow for this compound Extraction and HPLC Quantification

G cluster_extraction Extraction cluster_hplc HPLC Analysis grind Grind Mustard Seeds inactivate Inactivate Myrosinase (Boiling/Autoclaving) grind->inactivate extract Extract with 70% Methanol inactivate->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge filter Filter Extract centrifuge->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 229 nm separate->detect quantify Quantify using Standard Curve detect->quantify

Caption: Workflow for this compound Extraction and Quantification.

Antioxidant Activity Assays

The antioxidant activity of this compound's hydrolysis product, 4-HBITC, can be evaluated using various spectrophotometric assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • 4-HBITC sample (or this compound extract with myrosinase)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the sample in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the sample to different wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Materials:

  • 4-HBITC sample

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Methanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 20 µL of various concentrations of the sample to different wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • 4-HBITC sample

  • FRAP reagent:

    • 300 mM acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

    • Mix in a 10:1:1 ratio (acetate buffer:TPTZ:FeCl₃)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh on the day of the assay and warm it to 37°C.

  • In a 96-well plate, add 20 µL of the sample to a well.

  • Add 180 µL of the FRAP reagent to the well.

  • Incubate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using known concentrations of FeSO₄ or Trolox and express the results as FRAP values (in µM Fe²⁺ equivalents).

Antimicrobial Activity Assay (MIC and MBC)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4-HBITC against specific microorganisms.

Materials:

  • 4-HBITC sample

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microplates

  • Incubator

  • Agar (B569324) plates

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • MIC Determination (Broth Microdilution):

    • Prepare a two-fold serial dilution of the 4-HBITC sample in the broth in a 96-well plate.

    • Add 100 µL of the standardized inoculum to each well.

    • Include a positive control (inoculum without sample) and a negative control (broth without inoculum).

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of 4-HBITC that completely inhibits visible growth of the microorganism.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

    • Incubate the plates under suitable conditions.

    • The MBC is the lowest concentration of 4-HBITC that results in a ≥99.9% reduction in the initial inoculum count.

Signaling Pathways of p-hydroxybenzyl isothiocyanate (4-HBITC)

The biological activities of this compound are primarily attributed to its hydrolysis product, 4-HBITC. This compound can modulate key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Nrf2-Keap1 Antioxidant Response Pathway

Isothiocyanates, including 4-HBITC, are known to activate the Nrf2-Keap1 pathway, a critical cellular defense mechanism against oxidative stress.

Mechanism of Activation:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBITC 4-HBITC Keap1 Keap1 HBITC->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Nrf2_n->ARE Binds to

Caption: 4-HBITC activates the Nrf2 antioxidant pathway.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like 4-HBITC can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This, in turn, upregulates the expression of a battery of antioxidant and detoxifying enzymes, enhancing the cell's capacity to combat oxidative stress.

NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation. Some isothiocyanates have been shown to inhibit this pathway.

Mechanism of Inhibition:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation HBITC 4-HBITC HBITC->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., cytokines, chemokines) NFkB_n->Inflammatory_Genes Transcription

References

Application Notes and Protocols for Sinalbin as a Biopesticide in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin (p-hydroxybenzyl glucosinolate) is a naturally occurring glucosinolate found predominantly in the seeds of white mustard (Sinapis alba)[1][2]. Upon enzymatic hydrolysis by myrosinase, which occurs when plant tissues are damaged, this compound is converted into 4-hydroxybenzyl isothiocyanate (4-HBITC)[1][3]. This reactive compound and its subsequent degradation products are responsible for the biopesticidal properties of white mustard. These properties include insecticidal, antifungal, and nematicidal activities, making this compound a promising candidate for the development of bio-based pest management strategies in agriculture.[4] This document provides detailed application notes and protocols for researchers and professionals interested in the evaluation and application of this compound as a biopesticide.

Mode of Action

The primary mode of action of this compound as a biopesticide is indirect. The inert glucosinolate is hydrolyzed by the enzyme myrosinase to produce the biologically active 4-hydroxybenzyl isothiocyanate (4-HBITC)[1][3]. Isothiocyanates are known to be toxic to a range of organisms. A key mechanism of this toxicity in insects is the depletion of essential cellular antioxidants, glutathione (B108866) (GSH) and cysteine[5]. This disruption of the cellular redox balance leads to a cascade of detrimental effects, including reduced growth, developmental delays, and mortality[5]. The high reactivity of the isothiocyanate group allows it to readily conjugate with nucleophilic groups in amino acids and proteins, further disrupting normal cellular function.

Sinalbin_Mode_of_Action cluster_hydrolysis Hydrolysis cluster_cellular_effect Cellular Effect in Pest This compound This compound (p-hydroxybenzyl glucosinolate) HBITC 4-Hydroxybenzyl Isothiocyanate (4-HBITC) This compound->HBITC Tissue Damage Myrosinase Myrosinase (enzyme) Myrosinase->HBITC HBITC_int 4-HBITC (in pest cell) HBITC->HBITC_int Ingestion/ Contact Depletion Depletion HBITC_int->Depletion Conjugation GSH Glutathione (GSH) & Cysteine GSH->Depletion Metabolic_Disruption Metabolic Disruption - Reduced Growth - Developmental Delay - Mortality Depletion->Metabolic_Disruption

Diagram 1: this compound's mode of action as a biopesticide.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and its hydrolysis products against various agricultural pests. It is important to note that much of the research has been conducted with mustard seed meals or extracts, where this compound is the primary but not sole active compound.

Table 1: Insecticidal Activity

Target PestActive Compound/MaterialConcentrationEffectCitation
Flea Beetle (Phyllotreta cruciferae)This compound (in Sinapis alba seedlings)Up to 20 mM (cotyledons), 10 mM (leaves)Feeding deterrence[2]
Bertha Armyworm (Mamestra configurata)This compound (in Sinapis alba seedlings)Up to 20 mM (cotyledons), 10 mM (leaves)Feeding deterrence[2]
Diamondback Moth (Plutella maculipennis)This compound~20 ppmFeeding stimulant (lower concentrations)[6]
Yellow Fever Mosquito (Aedes aegypti)4-Hydroxybenzyl isothiocyanateLC50 = 55.41 ppm (24h)Larval mortality[4]

Table 2: Antifungal Activity

Target FungusActive MaterialConcentration (MIC/MFC)EffectCitation
Aspergillus spp., Penicillium spp., Fusarium spp.Yellow Mustard Flour ExtractMIC & MFC values vary by speciesInhibition of fungal growth[7]

Table 3: Nematicidal Activity

Target NematodeActive MaterialConcentrationEffectCitation
Root-knot Nematode (Meloidogyne spp.)Sinapis alba Seed Meal ExtractNot specifiedNematicidal activity[8]

Experimental Protocols

The following are detailed protocols for conducting bioassays to evaluate the efficacy of this compound as a biopesticide.

Preparation of this compound and 4-HBITC Stock Solutions

Objective: To prepare standardized solutions for use in bioassays.

Materials:

  • This compound potassium salt (analytical standard)

  • 4-Hydroxybenzyl isothiocyanate (analytical standard)

  • Myrosinase enzyme preparation

  • Phosphate (B84403) buffer (pH 6.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

  • Analytical balance

  • Volumetric flasks

  • Sterile microcentrifuge tubes

Protocol for this compound Solution:

  • Accurately weigh the desired amount of this compound potassium salt.

  • Dissolve the this compound in sterile distilled water to the desired stock concentration (e.g., 100 mM).

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol for 4-HBITC Generation and Solution: Note: 4-HBITC is unstable in aqueous solutions, with a half-life of about 6 minutes at pH 6.5.[1] Therefore, it should be generated immediately before use.

  • Prepare a solution of this compound in phosphate buffer (pH 6.5) at the desired concentration.

  • Add myrosinase enzyme to the this compound solution. The enzyme-to-substrate ratio should be optimized based on the specific activity of the myrosinase preparation.

  • Incubate the reaction mixture at room temperature for a short period (e.g., 10-15 minutes) to allow for the conversion of this compound to 4-HBITC.

  • Use the freshly prepared solution immediately in bioassays.

  • Alternatively, for non-aqueous applications or to prepare a more stable stock, dissolve 4-HBITC standard in DMSO.

Protocol_Solution_Prep cluster_this compound This compound Solution Preparation cluster_hbitc 4-HBITC Solution Preparation (Fresh) S1 Weigh this compound S2 Dissolve in Sterile Water S1->S2 S3 Filter Sterilize (0.22 µm) S2->S3 S4 Store at 4°C or -20°C S3->S4 H1 Prepare this compound in Buffer (pH 6.5) H2 Add Myrosinase H1->H2 H3 Incubate (10-15 min) H2->H3 H4 Use Immediately in Bioassay H3->H4

Diagram 2: Workflow for preparing this compound and 4-HBITC solutions.
Insecticidal Bioassay Protocol

Objective: To determine the insecticidal activity of this compound and/or 4-HBITC against a target insect pest.

Materials:

  • Target insect pests (e.g., larvae of a lepidopteran species)

  • Artificial diet or host plant leaves

  • Petri dishes or multi-well plates

  • This compound and/or freshly prepared 4-HBITC solutions

  • Control solution (e.g., sterile water or buffer with myrosinase)

  • Micropipettes

  • Incubator with controlled temperature, humidity, and photoperiod

Protocol:

  • Prepare a series of dilutions of the test compound (this compound or 4-HBITC) in the appropriate solvent.

  • For a diet incorporation assay, mix the test solutions into the molten artificial diet at various concentrations. Pour the diet into the wells of a multi-well plate and allow it to solidify.

  • For a leaf-dip assay, dip host plant leaves into the test solutions for a set amount of time (e.g., 10 seconds) and allow them to air dry.

  • Place one insect larva into each well or on each treated leaf in a Petri dish.

  • Include a control group treated with the solvent only.

  • Replicate each treatment and control multiple times (e.g., 3-5 replicates with 10-20 insects per replicate).

  • Incubate the bioassays under conditions suitable for the target insect.

  • Record mortality and any sublethal effects (e.g., reduced feeding, delayed development) at regular intervals (e.g., 24, 48, 72 hours).

  • Calculate the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for a 50% response) using appropriate statistical software.

Antifungal Bioassay Protocol

Objective: To determine the antifungal activity of this compound and/or 4-HBITC against a target fungal pathogen.

Materials:

  • Target fungal pathogen (e.g., Fusarium spp., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Petri dishes

  • This compound and/or freshly prepared 4-HBITC solutions

  • Control solution

  • Sterile cork borer

  • Incubator

Protocol:

  • Prepare a series of dilutions of the test compound.

  • Incorporate the test solutions into molten PDA at various final concentrations.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each plate.

  • Include a control group with PDA amended with the solvent only.

  • Replicate each treatment and control.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the fungal colony at regular intervals until the control colony reaches the edge of the plate.

  • Calculate the percentage of growth inhibition for each concentration and determine the Minimum Inhibitory Concentration (MIC).

Nematicidal Bioassay Protocol

Objective: To determine the nematicidal activity of this compound and/or 4-HBITC against a target nematode pest.

Materials:

  • Target nematode pest (e.g., second-stage juveniles of root-knot nematodes, Meloidogyne spp.)

  • Multi-well plates

  • This compound and/or freshly prepared 4-HBITC solutions

  • Control solution

  • Nematode suspension in sterile water

  • Inverted microscope

Protocol:

  • Prepare a series of dilutions of the test compound in sterile water.

  • Add a known volume of each dilution to the wells of a multi-well plate.

  • Add a known number of nematodes (e.g., 50-100) to each well.

  • Include a control group with nematodes in sterile water only.

  • Replicate each treatment and control.

  • Incubate the plates at room temperature.

  • After a set exposure time (e.g., 24, 48, 72 hours), observe the nematodes under an inverted microscope.

  • Count the number of dead (immotile and straight) and live (motile or S-shaped) nematodes.

  • Calculate the percentage mortality for each concentration and determine the LC50.

Experimental_Workflows cluster_insect Insecticidal Bioassay cluster_fungal Antifungal Bioassay cluster_nematode Nematicidal Bioassay I1 Prepare Serial Dilutions I2 Treat Diet or Leaves I1->I2 I3 Introduce Insects I2->I3 I4 Incubate I3->I4 I5 Record Mortality/Effects I4->I5 F1 Prepare Serial Dilutions F2 Amend Growth Medium F1->F2 F3 Inoculate with Fungus F2->F3 F4 Incubate F3->F4 F5 Measure Growth Inhibition F4->F5 N1 Prepare Serial Dilutions N2 Add to Multi-well Plates N1->N2 N3 Introduce Nematodes N2->N3 N4 Incubate N3->N4 N5 Count Live/Dead Nematodes N4->N5

Diagram 3: General experimental workflows for biopesticide bioassays.

Conclusion

This compound and its hydrolysis product, 4-hydroxybenzyl isothiocyanate, demonstrate significant potential as biopesticides for use in agriculture. The information and protocols provided in this document are intended to serve as a comprehensive guide for researchers and professionals in the field of drug development and agricultural science to further investigate and harness the pesticidal properties of this natural compound. Further research is warranted to establish a broader efficacy profile against a wider range of pests, optimize formulation and delivery methods for field applications, and to fully elucidate the specific molecular targets of 4-HBITC in various pest organisms.

References

Application Notes and Protocols for Developing Functional Foods Enriched with Sinalbin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin, a prominent glucosinolate found in the seeds of white mustard (Sinapis alba), is a precursor to the bioactive compound 4-hydroxybenzyl isothiocyanate (4-HBITC).[1] Emerging research suggests that this compound and its derivatives possess a range of health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities, making them attractive candidates for the development of functional foods and nutraceuticals.[2] These application notes provide a comprehensive guide for researchers and professionals in the field, detailing protocols for the extraction, quantification, and incorporation of this compound into a functional food matrix. Furthermore, it outlines methodologies for evaluating the bioactivity and potential efficacy of the developed this compound-enriched functional food.

Extraction and Quantification of this compound from Sinapis alba Seeds

Extraction Protocol

This protocol is based on established methods for glucosinolate extraction, optimized for this compound from white mustard seeds.[3][4]

Materials:

  • White mustard (Sinapis alba) seeds

  • Deionized water

  • 70% Methanol (B129727) (MeOH)

  • DEAE-Sephadex A-25

  • Aryl sulfatase (Type H-1 from Helix pomatia)

  • Sinigrin monohydrate (for use as an internal or external standard)

  • Grinder or mill

  • Centrifuge and tubes

  • Water bath

  • Chromatography columns

  • Freeze-dryer

Procedure:

  • Sample Preparation: Grind dry Sinapis alba seeds into a fine powder.

  • Enzyme Inactivation: To prevent enzymatic degradation of this compound by myrosinase, immediately add the seed powder to pre-heated 70% methanol (75°C) at a 1:10 (w/v) ratio.

  • Extraction: Incubate the mixture in a shaking water bath at 75°C for 20 minutes.

  • Centrifugation: Centrifuge the extract at 4,000 x g for 15 minutes and collect the supernatant.

  • Purification:

    • Prepare a DEAE-Sephadex A-25 anion exchange column.

    • Load the supernatant onto the column, allowing the glucosinolates (including this compound) to bind.

    • Wash the column with deionized water to remove impurities.

  • Desulfation: Apply a purified aryl sulfatase solution to the column and incubate overnight at room temperature. This step converts the glucosinolates to their desulfo-counterparts for easier quantification by HPLC.

  • Elution: Elute the desulfo-Sinalbin from the column with deionized water.

  • Lyophilization: Freeze-dry the eluted solution to obtain a concentrated this compound extract powder.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 229 nm.

  • Standard: Prepare a calibration curve using desulfo-sinigrin standards of known concentrations. This compound concentrations can be calculated using a response factor relative to sinigrin.

Procedure:

  • Reconstitute the lyophilized extract in a known volume of deionized water.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Identify and quantify the desulfo-Sinalbin peak based on retention time and comparison with the standard curve.

Formulation of a this compound-Enriched Functional Beverage

This protocol describes the formulation of a prototype functional beverage. The stability of this compound is pH and temperature-dependent; it is more stable under acidic conditions.[5][6]

Materials:

  • Lyophilized this compound extract

  • Fruit juice concentrate (e.g., apple, grape)

  • Citric acid (as a pH regulator)

  • Potassium sorbate (B1223678) (as a preservative)

  • Deionized water

  • Homogenizer

  • Pasteurization unit

Procedure:

  • Base Formulation: Prepare the beverage base by mixing the fruit juice concentrate with deionized water to the desired Brix level.

  • pH Adjustment: Adjust the pH of the base to a range of 3.5-4.0 using citric acid to enhance this compound stability.

  • Incorporation of this compound: Dissolve the calculated amount of lyophilized this compound extract into the beverage base to achieve the target concentration (e.g., 50-100 mg of this compound per serving).

  • Homogenization: Homogenize the mixture to ensure uniform distribution of the extract.

  • Preservation: Add potassium sorbate according to food safety regulations.

  • Pasteurization: Apply a gentle pasteurization method, such as high-temperature short-time (HTST) pasteurization (e.g., 72°C for 15 seconds), to ensure microbial safety while minimizing thermal degradation of this compound.

  • Bottling and Storage: Hot-fill the beverage into sterilized bottles and store in a cool, dark place.

Data Presentation: this compound Content and Stability
ParameterWhite Mustard Seed PowderLyophilized ExtractFunctional Beverage (Initial)Functional Beverage (30 days, 4°C)
This compound Content (mg/g or mg/mL) 40-90 mg/g[7]To be determinedTarget: 0.5 mg/mLTo be determined
pH N/AN/A3.83.8
Processing Temperature N/AN/A72°C (HTST)N/A

In Vitro Bioactivity Assessment

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of the functional beverage to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Procedure:

  • Prepare various dilutions of the this compound-enriched beverage.

  • Mix each dilution with a methanolic solution of DPPH.

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.[8]

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: This assay evaluates the ability of the beverage to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Procedure:

  • Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treat the cells with different concentrations of the sterile-filtered functional beverage for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent.

  • A known non-steroidal anti-inflammatory drug (NSAID) can be used as a positive control.

Data Presentation: In Vitro Bioactivity
AssayTest SampleEffective Concentration (IC50)
DPPH Scavenging This compound-Enriched BeverageTo be determined
Placebo BeverageTo be determined
Ascorbic AcidKnown value
NO Inhibition This compound-Enriched BeverageTo be determined
Placebo BeverageTo be determined
NSAID ControlKnown value

In Vivo Efficacy and Safety Evaluation in an Animal Model

This protocol outlines a general approach for a preclinical in vivo study using a rodent model. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[9]

Study Design:

  • Animal Model: Male Sprague-Dawley rats (8 weeks old).

  • Groups (n=10 per group):

    • Control group (standard diet and water).

    • Placebo group (standard diet + beverage without this compound extract).

    • Low-dose group (standard diet + low dose of this compound-enriched beverage).

    • High-dose group (standard diet + high dose of this compound-enriched beverage).

  • Duration: 4 weeks.

  • Administration: The functional beverage is provided as the sole source of drinking fluid.

Parameters to be Monitored:

  • Weekly: Body weight, food and fluid intake.

  • End of Study:

    • Blood Collection: For analysis of inflammatory markers (e.g., TNF-α, IL-6) and antioxidant enzyme activity (e.g., SOD, GPx).

    • Tissue Collection (Liver, Kidney): For histopathological examination and assessment of tissue-specific biomarkers.

    • Bioavailability: Analysis of this compound and its metabolites in plasma and urine.[10][11][12]

Data Presentation: In Vivo Study Parameters
GroupAverage Body Weight Gain (g)Key Inflammatory Marker (e.g., TNF-α, pg/mL)Key Antioxidant Enzyme (e.g., SOD, U/mg protein)
Control To be determinedTo be determinedTo be determined
Placebo To be determinedTo be determinedTo be determined
Low-Dose this compound To be determinedTo be determinedTo be determined
High-Dose this compound To be determinedTo be determinedTo be determined

Visualization of Pathways and Workflows

Signaling Pathway of 4-Hydroxybenzyl Isothiocyanate (4-HBITC)

The bioactive hydrolysis product of this compound, 4-HBITC, is thought to exert its effects through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation, such as the Keap1-Nrf2 and NF-κB pathways.[13][14][15]

Sinalbin_Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway This compound This compound Myrosinase Myrosinase (Hydrolysis) This compound->Myrosinase HBITC 4-Hydroxybenzyl Isothiocyanate (4-HBITC) Myrosinase->HBITC Cell Cell Membrane HBITC->Cell Keap1_Nrf2 Keap1-Nrf2 Complex HBITC->Keap1_Nrf2 Inhibits Keap1 IKK IKK HBITC->IKK Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Response Increased Antioxidant Response Antioxidant_Genes->Antioxidant_Response IkB IκBα IKK->IkB Inhibits Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Sequesters Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Inhibits Nuclear Translocation Inflammation_Response Decreased Inflammation Inflammatory_Genes->Inflammation_Response Workflow Start Start: White Mustard Seeds Extraction Extraction & Purification of this compound Start->Extraction Quantification Quantification (HPLC) Extraction->Quantification Formulation Functional Beverage Formulation Quantification->Formulation Stability Stability Analysis Formulation->Stability InVitro In Vitro Bioactivity Assays Formulation->InVitro InVivo In Vivo Efficacy & Safety Study Stability->InVivo InVitro->InVivo Data Data Analysis & Interpretation InVivo->Data End End: Application Note Generation Data->End

References

Application Notes and Protocols for Sinalbin as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Sinalbin as a reference standard in various analytical techniques. The information is intended to guide researchers in accurately quantifying this compound in different matrices, particularly in natural products and for quality control in drug development.

Introduction to this compound

This compound (p-hydroxybenzyl glucosinolate) is a glucosinolate predominantly found in the seeds of white mustard (Sinapis alba) and other Brassicaceae species.[1] As a secondary metabolite, it plays a role in the plant's defense mechanisms.[2] When the plant tissue is damaged, the enzyme myrosinase hydrolyzes this compound to produce 4-hydroxybenzyl isothiocyanate, a compound with notable biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties.[2][3] Due to these properties, this compound and its derivatives are of significant interest in the food, pharmaceutical, and agricultural industries. Accurate quantification of this compound is crucial for the standardization of herbal products, quality control of food supplements, and in research related to its biopesticidal and pharmacological effects.

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for the preparation of standards and handling of the compound.

PropertyValueReference
Molecular Formula C₁₄H₁₉NO₁₀S₂[1]
Molar Mass 425.42 g/mol [1]
Appearance White crystalline solid[3]
Solubility Soluble in water and hot alcohol[3]
Storage Below -18°C, in a dry environment[3]
Purity (as reference standard) ≥95%[3]

Analytical Methods for Quantification of this compound

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective method for the quantification of this compound.

Protocol for HPLC-UV Analysis of this compound

1. Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in a known volume of 70% methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with 70% methanol to achieve concentrations ranging from 5 to 100 µg/mL.

  • Store standard solutions at 4°C and protect from light.

2. Sample Preparation (from Mustard Seeds):

  • Grind the mustard seeds into a fine powder.

  • To inactivate the myrosinase enzyme, which can degrade this compound, treat the powder with boiling 70% methanol for 5-10 minutes.[4]

  • Extract a known amount of the treated powder (e.g., 100 mg) with a defined volume of 70% methanol (e.g., 10 mL) by vortexing and sonication.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

3. Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Gradient Start with 5% Acetonitrile, increasing to 30% over 20 minutes
Flow Rate 0.75 - 1.0 mL/min
Column Temperature 30-40°C
Detection Wavelength 229 nm
Injection Volume 10-20 µL

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and extraction volume.

Ion Chromatography (IC)

Ion chromatography is a rapid and simple method for the simultaneous quantification of this compound and its hydrolysis products.[5]

Protocol for Ion Chromatography Analysis of this compound

1. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described for the HPLC-UV method, using ultrapure water as the diluent for the final injection.

2. Chromatographic Conditions: [5]

ParameterCondition
Column Hydroxide-selective anion-exchange column (e.g., 4 x 210 mm)
Eluent Isocratic elution with 100 mM NaOH
Flow Rate 0.9 mL/min
Detection Suppressed conductivity
Injection Volume 25 µL

3. Data Analysis:

  • Quantify this compound using a calibration curve generated from the peak areas of the reference standards.

Method Validation Parameters

For reliable and accurate results, the analytical method used for this compound quantification should be validated. Key validation parameters are summarized below based on typical performance data from published methods.

ParameterHPLC-UVIon ChromatographyReference
Linearity (R²) > 0.998> 0.99[6]
Limit of Detection (LOD) ~0.05 mg/L≤ 0.04 mM[4][7]
Limit of Quantification (LOQ) -~0.10 mM[7]
Recovery -83 - 102%[8][9]
Precision (RSD%) 1 - 7%2 - 6%[7]

Experimental Workflows and Diagrams

Analytical Workflow for this compound Quantification

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Processing start Sample (e.g., Mustard Seeds) grind Grinding start->grind inactivate Myrosinase Inactivation (Boiling Solvent) grind->inactivate extract Extraction with Solvent inactivate->extract filter Centrifugation & Filtration extract->filter hplc HPLC-UV or IC Analysis filter->hplc data_acq Data Acquisition hplc->data_acq calibration Calibration Curve Construction data_acq->calibration quantification Quantification of this compound calibration->quantification report Reporting Results quantification->report

Caption: General workflow for the quantification of this compound.

Enzymatic Hydrolysis of this compound

The enzymatic hydrolysis of this compound by myrosinase is a key reaction, leading to the formation of biologically active isothiocyanates. This process can be studied to understand the bioactivation of this compound.

Protocol for Enzymatic Hydrolysis

1. Materials:

  • This compound reference standard

  • Myrosinase enzyme (commercially available or extracted from a plant source like white mustard)

  • Reaction buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 7.0)

  • Quenching solution (e.g., boiling water or an organic solvent like methanol)

2. Procedure:

  • Prepare a solution of this compound in the reaction buffer at a known concentration (e.g., 1 mM).

  • Equilibrate the this compound solution to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding a specific amount of myrosinase enzyme.

  • At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a quenching solution. This will inactivate the enzyme.

  • Analyze the quenched samples using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of remaining this compound and the formation of its hydrolysis products.

3. Data Analysis:

  • Plot the concentration of this compound over time to determine the rate of hydrolysis.

  • The formation of 4-hydroxybenzyl isothiocyanate can also be monitored if a suitable analytical standard is available.

This compound Hydrolysis Pathway

hydrolysis_pathway This compound This compound myrosinase Myrosinase This compound->myrosinase aglycone Unstable Aglycone myrosinase->aglycone + H₂O glucose D-Glucose aglycone->glucose isothiocyanate 4-Hydroxybenzyl Isothiocyanate aglycone->isothiocyanate Rearrangement

Caption: Enzymatic hydrolysis of this compound by myrosinase.

Application in Drug Development and Research

This compound and its hydrolysis products are being investigated for various pharmacological activities. As a reference standard, this compound is essential for:

  • Standardization of herbal extracts: Ensuring consistent potency of products containing white mustard or other this compound-rich plants.

  • Pharmacokinetic studies: Quantifying this compound and its metabolites in biological fluids to understand its absorption, distribution, metabolism, and excretion.

  • In vitro and in vivo studies: Accurately preparing test concentrations to investigate the biological mechanisms of action.

The anti-inflammatory effects of isothiocyanates, the breakdown products of glucosinolates like this compound, are partly mediated through the inhibition of the NF-κB signaling pathway.

Simplified NF-κB Signaling Pathway and Inhibition by Isothiocyanates

nfkb_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α, etc. ikk IKK Complex stimuli->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degrades and Releases nfkb_ikb NF-κB-IκBα Complex nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates isothiocyanate Isothiocyanates (from this compound) isothiocyanate->ikk Inhibits dna DNA nfkb_nuc->dna gene_exp Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) dna->gene_exp

Caption: Inhibition of the NF-κB pathway by isothiocyanates.

These application notes and protocols are intended as a guide. Researchers should optimize and validate these methods for their specific applications and laboratory conditions.

References

Application Notes & Protocols: Quantitative Analysis of Sinalbin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sinalbin is a prominent glucosinolate found in the seeds of white mustard (Sinapis alba) and various other wild plant species.[1] The enzymatic hydrolysis of this compound by myrosinase yields 4-hydroxybenzyl isothiocyanate, a compound that contributes to the characteristic flavor of white mustard.[1][2] The quantitative analysis of this compound is crucial for quality control in the food industry, assessing the bio-pesticidal potential of mustard seed meals, and for pharmacological research due to the biological activities of its hydrolysis products.[3][4][5] This document provides detailed protocols for the extraction and quantitative analysis of this compound from plant extracts using modern analytical techniques.

Data Presentation: this compound Content in Plant Materials

The concentration of this compound can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions. The following tables summarize reported this compound concentrations in Sinapis alba.

Table 1: this compound Content in Sinapis alba Seeds and Seed Meal

Plant MaterialConcentration (mg/g dry weight)Analytical MethodReference
Yellow Mustard Seeds14.13 - 33.94HPLC/UV[6]
Yellow Mustard SeedsUp to 87.9Not Specified[7]
White Mustard Seed MealUp to 84.7 (200 µmol/g)Not Specified[5]

Table 2: this compound Concentration in Sinapis alba Seedlings

Plant TissueConcentration (in tissue water)Analytical MethodReference
Young CotyledonsUp to 20 mMHPLC[8]
Young LeavesUp to 10 mMHPLC[8]
Older Cotyledons & Leaves2 - 3 mMHPLC[8]

Experimental Workflow

The overall workflow for the quantitative analysis of this compound from plant extracts is depicted below. This process involves sample preparation, extraction, purification, analytical separation and detection, and finally, data analysis.

Sinalbin_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_data Data Processing start Plant Material (e.g., Seeds, Leaves) grind Drying & Grinding start->grind extract Extraction (e.g., 70% Methanol) grind->extract purify Purification (e.g., SPE/Anion Exchange) extract->purify hplc Analytical Separation (HPLC / LC-MS / IC) purify->hplc detect Detection (UV / MS) hplc->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify end_node Final Concentration quantify->end_node

Caption: General workflow for this compound quantitative analysis.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted for the extraction of glucosinolates, including this compound, from plant material.[9] It includes steps to inactivate the myrosinase enzyme, which can otherwise hydrolyze this compound during extraction.[6]

Materials:

  • Plant material (e.g., Sinapis alba seeds)

  • Liquid nitrogen or freeze-dryer

  • 70% (v/v) Methanol, pre-heated to 75°C

  • Internal Standard (IS) solution (e.g., Sinigrin)

  • Centrifuge and centrifuge tubes

  • Anion exchange columns (e.g., DEAE-Sephadex)

  • Purified Arylsulfatase solution

  • Ultrapure water

Protocol:

  • Homogenization: Freeze the fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle. Alternatively, freeze-dry the material before grinding. This prevents enzymatic degradation.

  • Enzyme Inactivation & Extraction:

    • Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Immediately add 1 mL of pre-heated 70% methanol.[9] Add a known amount of internal standard (e.g., sinigrin) for accurate quantification.

    • Vortex vigorously for 1 minute and incubate at 75°C for 10 minutes to ensure complete inactivation of myrosinase.[6]

  • Centrifugation: Centrifuge the mixture at 3,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Re-extraction (Optional): For exhaustive extraction, re-suspend the pellet in another 1 mL of hot 70% methanol, vortex, centrifuge, and combine the supernatants.

  • Purification (Desulfation):

    • Load the crude extract onto a pre-equilibrated anion exchange column.

    • Wash the column with water to remove interfering compounds.

    • Apply a solution of purified arylsulfatase to the column and incubate overnight at room temperature. This converts this compound to its desulfo-form, which provides better chromatographic separation.[9]

  • Elution: Elute the desulfo-sinalbin from the column with ultrapure water.

  • Final Preparation: The eluate can be directly injected into the HPLC or LC-MS system. Alternatively, it can be freeze-dried and reconstituted in a known volume of solvent before analysis.[9]

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a robust and widely used method for this compound quantification.

Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[9]

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 1.5% B

    • 1-6 min: Linear gradient from 1.5% to 5% B

    • 6-8 min: Linear gradient from 5% to 21% B

    • 8-15 min: Linear gradient from 21% to 29% B

    • Followed by a wash and re-equilibration step.

  • Flow Rate: 0.75 mL/min.[9]

  • Column Temperature: 40°C.[9]

  • Detection Wavelength: 229 nm.[9]

  • Injection Volume: 10-20 µL.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of desulfo-sinalbin (or a suitable standard like sinigrin, using a response factor) of known concentrations (e.g., 0.01 to 0.5 mg/mL).

  • Sample Analysis: Inject the prepared sample extracts and the standard solutions into the HPLC system.

  • Quantification: Identify the desulfo-sinalbin peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the peak area.

  • Concentration Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation of the curve to determine the concentration of desulfo-sinalbin in the sample. Adjust for the initial sample weight and dilution factors to express the final concentration in mg/g of plant material.

Quantitative Analysis by HPLC-MS

For higher sensitivity and selectivity, especially in complex matrices, High-Performance Liquid Chromatography coupled with Mass Spectrometry is recommended.[7]

Instrumentation & Conditions:

  • LC System: As described for HPLC-UV.

  • Mass Spectrometer: Time-of-Flight (TOF) or Triple Quadrupole (QqQ) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI negative mode is typically used for glucosinolates.[7]

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound.

  • Data Acquisition:

    • Full Scan (TOF): Acquire data over a mass range of m/z 100-1000 to identify this compound based on its accurate mass.

    • Multiple Reaction Monitoring (MRM) (QqQ): For targeted quantification, monitor specific precursor-to-product ion transitions for this compound.

Protocol:

  • Method Development: Determine the exact mass of the deprotonated this compound molecule [M-H]⁻ and identify characteristic fragment ions.

  • Calibration and Analysis: Follow the same procedure as for HPLC-UV for preparing calibration standards and analyzing samples.

  • Quantification: Use the peak area from the extracted ion chromatogram (EIC) of the specific m/z for this compound (or its MRM transition) for quantification. The high selectivity of MS minimizes interference from co-eluting compounds.[7]

Alternative Method: Ion Chromatography (IC)

Ion chromatography offers a simple and fast method for the simultaneous quantification of this compound, other glucosinolates like sinigrin, and their anionic hydrolysis products.[3][4] This method is advantageous as it requires minimal sample preparation and has a short analysis time (<90 minutes).[3]

Instrumentation & Conditions:

  • IC System: Ion chromatograph with a suppressed conductivity detector.

  • Column: Hydroxide-selective anion-exchange column (e.g., 4 x 210 mm).[3]

  • Eluent: Isocratic elution with 100 mM NaOH.[3]

  • Flow Rate: 0.9 mL/min.[3]

Protocol:

  • Extraction: A simple aqueous extraction is often sufficient.

  • Analysis: Inject the filtered aqueous extract directly into the IC system.

  • Quantification: Use external standards to create a calibration curve for this compound. The method has shown good recoveries (83-102%) and low limits of detection (≤0.04 mM).[3][4]

Method Validation

For reliable and accurate results, any quantitative method must be validated. Key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other matrix components. This is confirmed by analyzing blank samples and spiked samples.[10]

  • Linearity: The ability to produce results that are directly proportional to the analyte concentration within a given range. Determined by analyzing at least five concentrations and assessing the correlation coefficient (r²) of the calibration curve.[10]

  • Accuracy: The closeness of the measured value to the true value. Assessed by performing recovery studies on samples spiked with a known amount of analyte.[10]

  • Precision: The degree of agreement among individual test results from repeated measurements. Evaluated at different levels: repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations).[10]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[10]

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[11]

References

Application Notes and Protocols for the Synthesis of Sinalbin Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of sinalbin derivatives for pharmaceutical research. Detailed protocols for key experiments are included, along with a summary of quantitative data to facilitate the comparison of derivative efficacy.

Introduction

This compound, a glucosinolate found in the seeds of white mustard (Sinapis alba), is a precursor to the biologically active p-hydroxybenzyl isothiocyanate (4-HBITC).[1] Isothiocyanates, a class of compounds found in cruciferous vegetables, are known for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] The structural modification of this compound and its aglycone, 4-HBITC, presents a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. These notes outline the rationale and methodologies for synthesizing and evaluating a library of this compound derivatives.

Data Presentation: Comparative Efficacy of Isothiocyanate Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
SulforaphaneColon Tumor CellsVaries[3]
Chrysin Derivative 6Colon (HCT116)1.56[4]
Chrysin Derivative 7Colon (HCT116)3.13[4]
Chrysin Derivative 12Lung (A549)7.99[4]
Chrysin Derivative 12Colon (HCT-116)8.99[4]
Chrysin Derivative 12Ovarian (OVCAR-3)8.99[4]
Chrysin Derivative 13Colon (HCT-15)0.06[4]
Chrysin Derivative 14Breast (MDA-MB-231)<10[4]
Chrysin Derivative 14Breast (MDA-MB-453)<10[4]

Experimental Protocols

Protocol 1: Extraction and Enzymatic Hydrolysis of this compound to p-Hydroxybenzyl Isothiocyanate (4-HBITC)

This protocol describes the extraction of this compound from white mustard seeds and its subsequent conversion to 4-HBITC.

Materials:

Procedure:

  • Grinding: Grind the white mustard seeds into a fine powder.

  • Extraction: Suspend the powdered seeds in a 70% methanol/water solution and stir for 2 hours at room temperature.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Supernatant Collection: Carefully decant and collect the supernatant containing the extracted this compound.

  • Solvent Evaporation: Remove the methanol from the supernatant using a rotary evaporator.

  • Enzymatic Hydrolysis: Adjust the pH of the aqueous extract to 6.5 and add myrosinase enzyme. Stir the reaction mixture at 37°C for 2 hours to facilitate the hydrolysis of this compound to 4-HBITC.[1]

  • Extraction of 4-HBITC: Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-HBITC.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Synthesis of this compound Ester Derivatives

This protocol provides a general method for the esterification of the phenolic hydroxyl group of 4-HBITC.

Materials:

  • p-Hydroxybenzyl isothiocyanate (4-HBITC)

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Stir plate and magnetic stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve 4-HBITC (1 equivalent) and the selected carboxylic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Coupling Agent Addition: Add DMAP (0.1 equivalents) to the solution.

  • Initiation of Reaction: Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester derivative by column chromatography on silica gel.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each derivative.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sinalbin_Derivative_Synthesis_Workflow cluster_extraction Extraction & Hydrolysis cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Start White Mustard Seeds Grind Grinding Start->Grind Extract Methanolic Extraction Grind->Extract Hydrolyze Enzymatic Hydrolysis (Myrosinase) Extract->Hydrolyze HBITC p-Hydroxybenzyl Isothiocyanate (4-HBITC) Hydrolyze->HBITC Derivatization Chemical Modification (Esterification, Etherification, etc.) HBITC->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (MTT, Apoptosis) Characterization->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID Signaling Signaling Pathway Analysis Lead_ID->Signaling

Caption: Experimental workflow for the synthesis and screening of this compound derivatives.

Anticancer_Signaling_Pathway cluster_pi3k PI3K/AKT Pathway cluster_p53 p53 Pathway Sinalbin_Derivative This compound Derivative PI3K PI3K Sinalbin_Derivative->PI3K inhibits p53 p53 Sinalbin_Derivative->p53 activates Proliferation_Inhibition Inhibition of Proliferation Sinalbin_Derivative->Proliferation_Inhibition induces AKT AKT PI3K->AKT FOXO FOXO AKT->FOXO AKT->Proliferation_Inhibition Apoptosis Apoptosis FOXO->Apoptosis LKB1 LKB1 p53->LKB1 Cell_Cycle_Arrest Cell Cycle Arrest LKB1->Cell_Cycle_Arrest

Caption: Potential anticancer signaling pathways modulated by this compound derivatives.

Discussion of Potential Signaling Pathways

The anticancer activity of isothiocyanates is often attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis. For benzyl (B1604629) isothiocyanate, a close structural analog of 4-HBITC, the PI3K/AKT/FOXO pathway has been identified as a key target.[5] Inhibition of this pathway by isothiocyanates can lead to the nuclear retention of FOXO transcription factors, resulting in the upregulation of pro-apoptotic proteins like Bim and cell cycle inhibitors like p21 and p27.[5]

Furthermore, benzyl isothiocyanate has been shown to activate the p53 tumor suppressor pathway.[6] This can occur through increased p53 phosphorylation and the upregulation of its downstream target, LKB1, leading to cell cycle arrest and apoptosis.[6] The antiproliferative effect of 4-HBITC in neuroblastoma and glioblastoma cells has been associated with an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential, suggesting the induction of apoptosis.[7]

The synthesis and screening of a diverse library of this compound derivatives will enable a more detailed investigation into their structure-activity relationships and their precise mechanisms of action. By modifying the physicochemical properties of the parent compound, it may be possible to enhance its interaction with specific molecular targets within these signaling cascades, leading to the development of more potent and selective anticancer agents.

References

Application Note: Ion Chromatography Method for the Analysis of Sinalbin and its Hydrolysis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin is a glucosinolate found predominantly in the seeds of white mustard (Sinapis alba). Upon enzymatic hydrolysis by myrosinase, which occurs when plant tissues are damaged, this compound is converted into several breakdown products.[1][2] These compounds, including isothiocyanates, thiocyanate (B1210189) ions, and sulfates, are of significant interest due to their biological activities, which range from antimicrobial and anti-inflammatory to potential anticancer properties.[1] Accurate and efficient quantification of this compound and its hydrolysis products is crucial for quality control in the food industry, for assessing the bio-pesticidal potential of mustard seed meals, and for research in pharmacology and drug development.[3][4][5]

This document provides a detailed protocol for a simple and rapid ion chromatography (IC) method for the simultaneous quantification of this compound and its key anionic hydrolysis products.[3][4][5]

Principle of the Method

This method utilizes a hydroxide-selective anion-exchange column to separate this compound and its anionic hydrolysis products, such as sulfate (B86663) (SO₄²⁻) and thiocyanate (SCN⁻).[3][4][5] Isocratic elution with a sodium hydroxide (B78521) mobile phase allows for the separation of these ionic compounds based on their affinity for the stationary phase. Detection is typically achieved using a suppressed conductivity detector, which provides high sensitivity for ionic analytes. This IC method offers a significant advantage by enabling the simultaneous analysis of both the parent glucosinolate and its breakdown products in a single run, with minimal sample preparation and a relatively short analysis time.[3][5]

Experimental Protocols

Sample Preparation (from Mustard Seed)

A simplified extraction procedure is sufficient for preparing samples for IC analysis.[3][5]

  • Materials:

    • Mustard seeds (Sinapis alba)

    • Deionized (DI) water

    • Centrifuge

    • Syringe filters (0.45 µm)

  • Procedure:

    • Grind mustard seeds to a fine powder.

    • Weigh a precise amount of the ground seed meal (e.g., 100 mg).

    • Add a known volume of DI water (e.g., 10 mL) to the seed meal.

    • Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

    • The filtered extract is now ready for injection into the IC system.

Ion Chromatography Analysis

The following conditions have been optimized for the simultaneous separation and quantification of this compound, sulfate, and thiocyanate.[3][4][5][6]

  • Instrumentation:

    • Ion Chromatograph equipped with a suppressed conductivity detector.

    • Autosampler

  • Chromatographic Conditions:

    • Column: Hydroxide-selective anion-exchange column (e.g., 4 × 210 mm).[3][4][5]

    • Mobile Phase: 100 mM Sodium Hydroxide (NaOH).[3][4][5]

    • Elution: Isocratic.[3][4][5]

    • Flow Rate: 0.9 mL/min.[3][4][5]

    • Injection Volume: 25 µL.

    • Column Temperature: 30 °C.

    • Run Time: Approximately 15 minutes.

Quantitative Data Summary

The performance of the described ion chromatography method is summarized in the table below. The data demonstrates good recoveries and low limits of detection for the simultaneous analysis of this compound and its anionic hydrolysis products.[3][5][6]

AnalyteRecovery (%)Limit of Detection (LOD) (mM)Limit of Quantification (LOQ) (mM)
This compound83 - 102≤0.040.10
Sulfate (SO₄²⁻)83 - 102≤0.040.07
Thiocyanate (SCN⁻)83 - 102≤0.040.09

Diagrams

This compound Hydrolysis Pathway

The enzymatic hydrolysis of this compound by myrosinase leads to the formation of several products. The primary products are 4-hydroxybenzyl isothiocyanate and sulfate. The isothiocyanate is unstable and can further degrade to 4-hydroxybenzyl alcohol and a thiocyanate ion.[2] Under certain conditions, such as low pH, 4-hydroxybenzyl cyanide can also be formed.[7]

sinalbin_hydrolysis This compound This compound myrosinase Myrosinase (enzyme) This compound->myrosinase cyanide 4-hydroxybenzyl cyanide (at low pH) This compound->cyanide Hydrolysis (low pH) isothiocyanate 4-hydroxybenzyl isothiocyanate (unstable) myrosinase->isothiocyanate sulfate Sulfate (SO₄²⁻) myrosinase->sulfate alcohol 4-hydroxybenzyl alcohol isothiocyanate->alcohol thiocyanate Thiocyanate (SCN⁻) isothiocyanate->thiocyanate experimental_workflow cluster_sample_prep Sample Preparation cluster_ic_analysis Ion Chromatography Analysis cluster_data_analysis Data Analysis sample Mustard Seed Sample grinding Grinding sample->grinding extraction Aqueous Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration injection Sample Injection filtration->injection separation Anion-Exchange Separation injection->separation detection Suppressed Conductivity Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sinalbin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Sinalbin extraction from plant material.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for extracting this compound?

A1: The most frequently used and recommended solvent for this compound extraction is a mixture of methanol (B129727) and water, typically 70% methanol (v/v).[1] This solvent is effective at solubilizing this compound while also being suitable for the subsequent analytical steps, such as HPLC. Some protocols may use 80% methanol.[2]

Q2: Why is it crucial to inactivate the myrosinase enzyme during extraction?

A2: Myrosinase is an enzyme that is physically separated from this compound in intact plant tissue.[2] Upon tissue disruption during the extraction process, myrosinase comes into contact with this compound and hydrolyzes it into unstable degradation products, primarily 4-hydroxybenzyl isothiocyanate. This will significantly reduce the yield of intact this compound.[3] Therefore, inactivating myrosinase is a critical first step.

Q3: What are the most effective methods for myrosinase inactivation?

A3: The most common methods for myrosinase inactivation are thermal treatments. This includes adding the plant material to pre-heated solvents, such as 70% methanol at 75°C, or boiling the sample in water.[2][4] Autoclaving the plant material before extraction is another option.[4] Chemical inactivation using metal salts has also been explored.[3]

Q4: How does pH affect this compound stability during extraction?

A4: this compound and its hydrolysis products are sensitive to pH. Acidic conditions can lead to the formation of different degradation products like 4-hydroxybenzyl cyanide.[5] The stability of this compound's primary degradation product, 4-hydroxybenzyl isothiocyanate, is also highly pH-dependent. Therefore, controlling the pH of the extraction solvent is important for consistent results.

Q5: Can I use ethanol (B145695) instead of methanol for extraction?

A5: Yes, ethanol can be used for the extraction of phenolic compounds, and for safety reasons, it is sometimes preferred over methanol.[6][7] However, methanol is often considered to have a higher extraction efficiency for a broader range of phytochemicals.[6] The optimal choice may depend on the specific goals of the research and subsequent analytical methods.

Troubleshooting Guides

Issue 1: Low this compound Yield
Possible Cause Troubleshooting Step
Incomplete Myrosinase Inactivation Ensure the solvent is pre-heated to the recommended temperature (e.g., 75°C for 70% methanol) before adding the plant material. Verify the effectiveness of your inactivation method by testing for myrosinase activity in the extract.
This compound Degradation Check the pH of your extraction solvent. Avoid highly acidic or alkaline conditions unless specified by the protocol. Minimize the extraction time and keep samples cool when not actively being processed to reduce thermal degradation.
Inefficient Extraction Ensure the plant material is finely ground to maximize surface area. Increase the extraction time or perform multiple extraction cycles. Consider using ultrasound-assisted extraction to enhance efficiency.
Incorrect Solvent-to-Sample Ratio Use a sufficient volume of solvent to ensure complete immersion and extraction of the plant material. A common starting point is a 10:1 solvent-to-sample (v/w) ratio.
Suboptimal Solvent While 70% methanol is standard, consider testing different concentrations (e.g., 80% methanol) or other solvents like ethanol to see if it improves your yield.
Issue 2: Inconsistent Results Between Batches
Possible Cause Troubleshooting Step
Variability in Plant Material Ensure that the plant material is from a consistent source and has been stored under the same conditions. The this compound content can vary depending on the plant's age, growing conditions, and storage.
Inconsistent Grinding Use a standardized grinding procedure to ensure a uniform particle size across all samples.
Fluctuations in Temperature and Time Strictly control the temperature and duration of all heating and extraction steps. Use a calibrated water bath or heating block.
Pipetting or Weighing Errors Calibrate your pipettes and balances regularly. Be meticulous with all measurements.
Issue 3: Problems During HPLC Analysis
Possible Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) This could be due to an old or contaminated column.[8] Flush the column or replace it if necessary. Ensure the mobile phase is correctly prepared and filtered. Check for any leaks in the system.
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or an air bubble in the pump can cause retention time shifts.[9] Degas the mobile phase, ensure the column is properly thermostatted, and prime the pump.
No or Very Small Peaks Check the detector lamp and ensure it is turned on.[9] Verify that the correct sample was injected and that it has not degraded. Ensure your detector settings are appropriate for this compound detection (typically around 229 nm).[1]
Baseline Noise or Drift This can be caused by a dirty column, air bubbles in the detector, or issues with the pump.[10] Purge the pump, flush the column, and ensure the mobile phase is properly mixed and degassed.

Data Presentation

Table 1: Comparison of this compound Extraction Yields under Different Conditions
Plant MaterialExtraction MethodSolventTemperatureTimeYield (mg/g)Reference
Sinapis alba seedsNot specifiedNot specifiedNot specifiedNot specified3 - 25[4]
Sinapis alba seedsNot specifiedNot specifiedNot specifiedNot specifiedup to 87.9[11][12]
Yellow Mustard PowderBoilingWater100°CNot specified2.57 ( g/100g )[4][12]
Yellow Mustard PowderAutoclavingWater>100°CNot specifiedLower than boiling[4][12]

Note: Direct comparison of yields across different studies can be challenging due to variations in plant material, analytical methods, and reporting units.

Experimental Protocols

Protocol 1: Hot Methanol Extraction for HPLC Analysis

This protocol is adapted from established methods for glucosinolate extraction.[1][2]

1. Materials and Reagents:

  • Finely ground, freeze-dried plant material (e.g., Sinapis alba seeds)

  • 70% Methanol (v/v) in ultrapure water

  • Ultrapure water

  • 2 mL reaction tubes

  • Heating block or water bath set to 75°C

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

2. Procedure:

  • Pre-heat the 70% methanol to 75°C.

  • Weigh approximately 100 mg of the ground plant material into a 2 mL reaction tube.

  • Add 1 mL of the pre-heated 70% methanol to the tube.

  • Immediately vortex the tube for 10-15 seconds.

  • Place the tube in a heating block or water bath at 75°C for 10 minutes. Vortex occasionally.

  • After heating, allow the tube to cool to room temperature.

  • Centrifuge the tube at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Protocol 2: Cold Methanol Extraction

This method avoids heating, which can be advantageous for labs not equipped for handling hot, flammable solvents.[2]

1. Materials and Reagents:

  • Finely ground, freeze-dried plant material

  • 80% Methanol (v/v) in ultrapure water, chilled to 20°C

  • 2 mL reaction tubes

  • Platform rocker or shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

2. Procedure:

  • Weigh approximately 100 mg of the ground plant material into a 2 mL reaction tube.

  • Add 1 mL of 80% methanol (at 20°C) to the tube.

  • Vortex the tube and let it stand for 30 minutes at room temperature.

  • Place the tube on a platform rocker and mix at 70 rpm for an additional 30 minutes.

  • Centrifuge the tube at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Visualizations

Sinalbin_Extraction_Workflow start Start: Plant Material prep Sample Preparation (Freeze-dry & Grind) start->prep inactivation Myrosinase Inactivation (e.g., Hot Methanol) prep->inactivation extraction Extraction (e.g., Vortexing, Sonication) inactivation->extraction separation Solid-Liquid Separation (Centrifugation) extraction->separation filtration Filtration (0.22 µm filter) separation->filtration analysis HPLC Analysis filtration->analysis end End: Data Acquisition analysis->end

Caption: Standard workflow for this compound extraction and analysis.

Troubleshooting_Low_Yield issue Low this compound Yield? cause1 Myrosinase Active? issue->cause1 Check First cause2 Degradation Occurring? cause1->cause2 No solution1 Verify Inactivation Method (Temp, Time) cause1->solution1 Yes cause3 Extraction Inefficient? cause2->cause3 No solution2 Check pH & Temperature Minimize Processing Time cause2->solution2 Yes solution3 Optimize Grinding Increase Extraction Time/Cycles Consider Sonication cause3->solution3 Yes ok Yield Improved solution1->ok solution2->ok solution3->ok

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Matrix Effects in Sinalbin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the HPLC analysis of sinalbin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A: Matrix effects in HPLC analysis refer to the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2][3] In the analysis of this compound from complex matrices like mustard seeds or other plant materials, co-eluting compounds can interfere with the ionization process in the mass spectrometer or absorb at the same UV wavelength, compromising the integrity of the results.[4][5][6]

Q2: What are the common sources of matrix effects in this compound analysis?

A: Common sources of matrix effects in this compound analysis originate from the sample's biological matrix. For this compound, which is predominantly found in mustard seeds (Sinapis alba), the matrix is rich in lipids, proteins, and other secondary metabolites.[7] These components can co-extract with this compound and interfere with the analysis.[8] Specific interfering compounds can include other glucosinolates, fatty acids, and phenolic compounds.[4][5][6]

Q3: How can I detect the presence of matrix effects in my this compound HPLC method?

A: A common method to assess matrix effects is the post-column infusion technique.[2][9] This involves infusing a constant flow of a this compound standard solution into the HPLC eluent after the analytical column and before the detector.[9] A blank matrix sample is then injected.[9] Any deviation from the stable baseline signal of the infused standard indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.[2][9] Another approach is to compare the slope of a calibration curve prepared in a pure solvent with that of a calibration curve prepared in a matrix-matched solvent. A significant difference in the slopes indicates the presence of matrix effects.[1]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during this compound HPLC analysis due to matrix effects.

Issue 1: Poor Peak Shape, Low this compound Response, or High Variability in Signal

This is a primary indicator of matrix interference. Follow these steps to diagnose and resolve the issue.

Step 1: Evaluate the Presence of Matrix Effects

  • Action: Perform a post-column infusion experiment as described in Q3 of the FAQ section.

  • Expected Outcome: A stable baseline with no significant dips or peaks upon injection of the blank matrix indicates the absence of significant matrix effects. Deviations confirm their presence.

Step 2: Optimize Sample Preparation

Effective sample cleanup is often the most critical step in mitigating matrix effects.[8][9] The goal is to selectively remove interfering compounds from the sample.

Recommended Sample Preparation Techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[8][9] For glucosinolates like this compound, anion exchange or reversed-phase SPE cartridges can be utilized.[10]

  • Liquid-Liquid Extraction (LLE): This technique can be used to partition this compound into a solvent where interfering compounds are less soluble.

  • Filtration: At a minimum, all samples should be filtered through a 0.22 µm or 0.45 µm filter to remove particulate matter that can cause column clogging and pressure issues.[11][12]

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase.High selectivity, can concentrate the analyte.Can be time-consuming and requires method development.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Simple and inexpensive.Can be less selective and may use large volumes of organic solvents.
Filtration Physical removal of particulates.Simple and fast.Does not remove dissolved matrix components.

Step 3: Optimize Chromatographic Conditions

Adjusting the HPLC method can help separate this compound from interfering matrix components.[9][13]

  • Gradient Modification: Altering the gradient slope can improve the resolution between this compound and co-eluting peaks.[9]

  • Column Selection: Using a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a standard C18) can change the elution order of compounds.[9]

  • Mobile Phase Modifiers: Adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and alter the retention of interfering compounds.[9]

Step 4: Employ Compensation Strategies

If matrix effects cannot be completely eliminated, their impact can be compensated for using an appropriate internal standard or calibration method.[9][14]

  • Internal Standard (IS): The use of an internal standard is a powerful way to correct for matrix effects.[14] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will behave almost identically to the analyte during sample preparation, chromatography, and ionization.[8][9] If a SIL-IS is not available, a structurally similar compound that does not co-elute with other sample components can be used.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[8] This helps to ensure that the standards and samples experience the same matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a general guideline for using a reversed-phase SPE cartridge to clean up a this compound extract.

  • Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge.

  • Conditioning: Condition the cartridge with 1-2 mL of methanol (B129727), followed by 1-2 mL of water.

  • Sample Loading: Load the pre-treated sample extract onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a stronger organic solvent (e.g., 90% methanol in water).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

Visualizations

Diagram 1: General Workflow for Overcoming Matrix Effects

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Validation A Poor Peak Shape / Low Response B Post-Column Infusion A->B Investigate C Matrix-Matched vs. Solvent Calibration A->C Investigate D Optimize Sample Preparation (SPE, LLE) B->D If Matrix Effects Detected C->D If Slopes Differ E Optimize Chromatography (Gradient, Column, Mobile Phase) D->E F Use Compensation Methods (Internal Standard, Matrix-Matched Calibration) E->F G Method Validation F->G

Caption: A logical workflow for identifying, diagnosing, and mitigating matrix effects in HPLC analysis.

Diagram 2: Signaling Pathway of Matrix Effects in LC-MS

G cluster_0 Ion Source cluster_1 Gas Phase Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet AnalyteIon [this compound+H]+ Matrix->AnalyteIon Suppression / Enhancement Droplet->AnalyteIon Ionization Detector Mass Analyzer AnalyteIon->Detector

Caption: A simplified diagram illustrating how matrix components can interfere with the ionization of this compound in an LC-MS source.

References

Technical Support Center: Preventing Sinalbin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Sinalbin during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during sample preparation?

This compound is a glucosinolate found in high concentrations in the seeds of white mustard (Sinapis alba) and other Brassicaceae species.[1] Upon tissue disruption, the endogenous enzyme myrosinase hydrolyzes this compound into p-hydroxybenzyl isothiocyanate, which is unstable and can further degrade into various products.[1][2] This degradation is a significant concern for researchers as it can lead to inaccurate quantification of this compound and its bioactive hydrolysis products, compromising experimental results.

Q2: What is the primary cause of this compound degradation during sample preparation?

The primary cause of this compound degradation is the enzymatic activity of myrosinase.[1][3] In intact plant cells, this compound and myrosinase are physically separated. However, when the plant tissue is damaged during sample preparation (e.g., grinding, homogenization), myrosinase comes into contact with this compound, initiating the degradation process.[4]

Troubleshooting Guides

Issue 1: Low or inconsistent this compound yield in extracts.

This is a common issue and is often directly related to myrosinase activity. Here are several strategies to prevent this compound degradation by inactivating myrosinase:

Heat is a widely used and effective method to denature and inactivate myrosinase.[5][6] Two common heat treatment approaches are boiling and autoclaving.

  • Boiling: Briefly boiling the sample in a solvent can effectively inactivate myrosinase.

  • Autoclaving: Autoclaving provides a more consistent and thorough heat treatment.

Experimental Protocol: Heat Inactivation of Myrosinase

  • Weigh the plant material (e.g., mustard seeds).

  • For boiling, place the sample in a flask with a suitable solvent (e.g., 70% methanol (B129727) or water).[7][8]

  • Bring the solvent to a boil and maintain for 5-10 minutes.

  • For autoclaving, place the sample in an autoclave-safe container and process at 121°C for 15-20 minutes.[7]

  • After heat treatment, proceed with the extraction protocol.

The choice of extraction solvent can significantly impact both the extraction efficiency of this compound and the activity of myrosinase. Using organic solvents can help to inactivate myrosinase and stabilize this compound.

  • Methanol: Aqueous methanol solutions (e.g., 70-80%) are commonly used for glucosinolate extraction and can inhibit myrosinase activity.[8]

  • Acetonitrile (B52724): Aqueous acetonitrile is another effective solvent for extracting and preserving this compound.[5]

Experimental Protocol: Solvent Extraction of this compound

  • Homogenize the plant material in the chosen extraction solvent (e.g., 70% methanol). A common solid-to-liquid ratio is 1:10 (g/mL).

  • For enhanced extraction, ultrasonication can be applied during this step.[8]

  • Incubate the mixture at a slightly elevated temperature (e.g., 75°C) for a defined period (e.g., 30 minutes) to further aid in extraction and myrosinase inactivation.[8]

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant containing the extracted this compound for further analysis.

MethodTemperature (°C)DurationTypical this compound RecoveryReference
Boiling 1005-10 minGood[5]
Autoclaving 12115-20 minHigh[7]
Hot Methanol (70%) 7530 minHigh[8]
Freeze-Drying --Very High[5]

Note: Recovery rates can vary depending on the plant material and specific experimental conditions.

Issue 2: this compound degradation observed during HPLC analysis.

Even after successful extraction, this compound can degrade in the analytical system. Here are some troubleshooting tips for HPLC analysis:

  • Mobile Phase pH: this compound is more stable in neutral to slightly acidic conditions (pH 5-7).[9] Avoid highly alkaline mobile phases which can promote degradation.

  • Temperature: Maintain the column and autosampler at a controlled, cool temperature to minimize thermal degradation.[9]

  • Run Time: Optimize the HPLC method to have a shorter run time where possible to reduce the time this compound is exposed to potentially degrading conditions.

  • Sample Solvent: Whenever feasible, dissolve the final extract in the initial mobile phase to avoid solvent mismatch issues that can lead to peak broadening or splitting.[10][11]

Experimental Protocol: HPLC Quantification of this compound

  • Column: A reversed-phase C18 column is commonly used.[12]

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and acetonitrile or methanol is typical.[8][13]

  • Detection: UV detection at around 227-229 nm is suitable for this compound.[12]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.[8][13]

  • Injection Volume: Typically 10-20 µL.[8][13]

Visual Guides

This compound Degradation Pathway

Sinalbin_Degradation This compound This compound p_HBITC p-Hydroxybenzyl isothiocyanate (unstable) This compound->p_HBITC Hydrolysis Myrosinase Myrosinase (in presence of water) Degradation_Products Degradation Products (e.g., p-hydroxybenzyl alcohol, p-hydroxybenzyl cyanide) p_HBITC->Degradation_Products Spontaneous Degradation

Caption: Enzymatic degradation of this compound by myrosinase.

Recommended Workflow for Preventing this compound Degradation

Sinalbin_Workflow start Start: Plant Sample Collection inactivation Myrosinase Inactivation (Heat or Solvent) start->inactivation extraction Solvent Extraction (e.g., 70% Methanol) inactivation->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis HPLC Analysis supernatant->analysis

Caption: Recommended experimental workflow.

References

Technical Support Center: Troubleshooting Poor Peak Resolution in Sinalbin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak resolution during the chromatography of sinalbin.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution in HPLC analysis of this compound?

Poor peak resolution in the HPLC analysis of this compound, a glucosinolate, is typically attributed to issues related to three main factors: column efficiency (N), selectivity (α), and retention factor (k).[1] Specific problems can include:

  • Mobile Phase Issues: Incorrect composition, pH, or gradient slope can lead to co-elution or broad peaks.[2][3] The mobile phase must be optimized to ensure proper interaction between this compound and the stationary phase.[4]

  • Column Degradation: Loss of stationary phase, contamination, or voids in the column packing can significantly reduce efficiency and lead to peak broadening and tailing.[2]

  • Inappropriate Flow Rate: A flow rate that is too high can decrease separation efficiency, while a rate that is too low can lead to band broadening due to diffusion.[5]

  • Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention times and affect the viscosity of the mobile phase, impacting resolution.[5]

  • Sample Overload: Injecting too much sample can lead to distorted, broad, and tailing peaks.[2][5]

  • This compound Degradation: this compound can be unstable under certain conditions, leading to the appearance of degradation products that may interfere with the main peak.[6]

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing for a compound like this compound is often caused by strong interactions between the analyte and active sites on the stationary phase. Here are the common causes and solutions:

  • Active Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact strongly with polar analytes.

    • Solution: Use an end-capped column or add a competing base to the mobile phase in small concentrations. Working at a lower pH (e.g., <3) can also help by keeping the silanol groups protonated.[2]

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.

    • Solution: Flush the column with a strong solvent. If the problem persists, it may be necessary to replace the column or use a guard column.[2]

  • Metal Contamination: Metal ions in the sample or mobile phase can chelate with this compound, causing tailing.

    • Solution: Use high-purity solvents and add a chelating agent like EDTA to the mobile phase if metal contamination is suspected.

Q3: I am observing co-elution of my this compound peak with an unknown impurity. How can I improve the separation?

Improving the separation, or selectivity, between two co-eluting peaks requires modifying the chromatographic conditions to alter the interactions of the analytes with the stationary and mobile phases.

  • Modify the Mobile Phase:

    • Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727), or vice-versa, can alter the selectivity of the separation.[7]

    • Adjust the pH: If the co-eluting impurity has a different pKa than this compound, adjusting the mobile phase pH can change the ionization state of one or both compounds, leading to different retention times.[8]

    • Alter the Gradient: Modifying the gradient slope can help to separate closely eluting peaks. A shallower gradient will increase the separation time and can improve resolution.[9]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or cyano column) can provide a different selectivity.

  • Adjust the Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution between closely eluting peaks.[10]

Q4: My retention times for this compound are inconsistent between runs. What could be the cause?

Inconsistent retention times can be a frustrating issue. The most common culprits are:

  • Poorly Prepared Mobile Phase: Ensure the mobile phase is accurately prepared, thoroughly mixed, and degassed. Inconsistent composition can lead to significant shifts in retention.[11]

  • Column Equilibration: Insufficient column equilibration time between runs, especially when using a gradient, can cause retention time drift.

  • Temperature Fluctuations: A non-thermostatted column compartment can lead to retention time variability as the ambient temperature changes.[5]

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.

Q5: Can this compound degrade during analysis, and could this affect peak resolution?

Yes, this compound, like other glucosinolates, can degrade, which can impact your chromatography.[6]

  • Enzymatic Degradation: If the myrosinase enzyme is not properly inactivated during sample preparation, it will hydrolyze this compound, leading to the formation of other products.

  • pH and Temperature Stability: this compound stability can be influenced by pH and temperature. Extreme pH values or high temperatures can cause degradation. It is advisable to keep samples cool and use a buffered mobile phase if necessary.

  • Degradation Products: The degradation of this compound can result in additional peaks in the chromatogram, which may co-elute with or broaden the main this compound peak, thus affecting resolution.[6] Common degradation products can include 2-(4-hydroxyphenyl)acetonitrile and 4-(hydroxymethyl)phenol.[6]

Quantitative Data for this compound Chromatography

The following table summarizes typical parameters used in the chromatographic analysis of this compound, providing a starting point for method development and troubleshooting.

ParameterReversed-Phase HPLC[1]Ion Chromatography
Column C18 (e.g., 4.6 x 150 mm, 3 µm)Hydroxide-selective anion-exchange (4 x 210 mm)
Mobile Phase A Water-
Mobile Phase B Acetonitrile-
Elution Mode GradientIsocratic
Gradient Example 2% B to 10.7% B over 9 minutes100 mM NaOH
Flow Rate 0.75 mL/min0.9 mL/min
Column Temperature 40 °CNot specified
Detection UV at 229 nmNot specified
Injection Volume Not specifiedNot specified

Experimental Protocols

Detailed Protocol for this compound Analysis by Reversed-Phase HPLC

This protocol is adapted from a method for glucosinolate analysis.[1]

1. Sample Preparation (Myrosinase Inactivation)

  • Weigh the sample material (e.g., ground mustard seed).

  • Add 70% methanol pre-heated to a high temperature to inactivate the myrosinase enzyme.

  • Vortex and incubate at a high temperature (e.g., 70-80°C) for a specified time.

  • Centrifuge the sample and collect the supernatant.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[1]

  • Mobile Phase A: Ultrapure Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    • Start at 2% B.

    • Ramp to 10.7% B over 9 minutes.

    • Return to initial conditions and equilibrate the column for the next injection.[1]

  • Flow Rate: 0.75 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection: UV detector at 229 nm.[1]

  • Injection Volume: Typically 10-20 µL, but should be optimized.

3. Data Analysis

  • Identify the this compound peak based on its retention time, which should be determined by running a pure standard.

  • Quantify the peak area and calculate the concentration based on a calibration curve generated from this compound standards.

Visual Troubleshooting Guides

TroubleshootingWorkflow Start Poor Peak Resolution CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Broadening Symmetric Broadening? Tailing->Broadening No TailingSolutions Possible Causes: - Secondary Interactions - Column Contamination - Sample Overload Solutions: - Use end-capped column - Adjust mobile phase pH - Reduce sample concentration Tailing->TailingSolutions Yes CoElution Co-elution? Broadening->CoElution No BroadeningSolutions Possible Causes: - Low Column Efficiency - High Flow Rate - Extra-column Volume Solutions: - Replace column - Optimize flow rate - Check tubing connections Broadening->BroadeningSolutions Yes CoElutionSolutions Possible Causes: - Insufficient Selectivity Solutions: - Modify mobile phase - Change stationary phase - Adjust temperature CoElution->CoElutionSolutions Yes End Resolution Improved CoElution->End No TailingYes Yes TailingNo No TailingSolutions->End BroadeningYes Yes BroadeningNo No BroadeningSolutions->End CoElutionYes Yes CoElutionSolutions->End

Caption: Troubleshooting workflow for poor peak resolution.

FactorsAffectingResolution Resolution Peak Resolution (Rs) Efficiency Column Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k) Resolution->Retention ParticleSize Particle Size Efficiency->ParticleSize ColumnLength Column Length Efficiency->ColumnLength FlowRate Flow Rate Efficiency->FlowRate MobilePhase Mobile Phase Composition Selectivity->MobilePhase StationaryPhase Stationary Phase Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature SolventStrength Mobile Phase Strength Retention->SolventStrength Temperature2 Temperature Retention->Temperature2

Caption: Key factors influencing chromatographic resolution.

References

Technical Support Center: Enhancing the Stability of 4-Hydroxybenzyl Isothiocyanate (4-HBITC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-hydroxybenzyl isothiocyanate (4-HBITC). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the inherent instability of 4-HBITC. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxybenzyl isothiocyanate (4-HBITC) and why is its stability a concern?

A1: 4-Hydroxybenzyl isothiocyanate (4-HBITC) is a naturally occurring isothiocyanate found in plants of the mustard family (Brassicaceae). It is known for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. However, 4-HBITC is an inherently unstable compound, particularly in aqueous solutions.[1] This instability can lead to rapid degradation, affecting the accuracy and reproducibility of experimental results. Its primary degradation product is 4-hydroxybenzyl alcohol.[1]

Q2: What are the main factors that contribute to the degradation of 4-HBITC?

A2: The stability of 4-HBITC is significantly influenced by pH, temperature, and the presence of nucleophiles. It is particularly unstable in neutral to alkaline aqueous solutions. For instance, its half-life dramatically decreases as the pH increases. It is also sensitive to light and temperature, with elevated temperatures accelerating its degradation.

Q3: How should I properly store 4-HBITC to minimize degradation?

A3: To ensure maximum stability, 4-HBITC should be stored at -20°C in a freezer under an inert atmosphere (e.g., argon or nitrogen).[2] It is also recommended to protect it from light.

Q4: Can I dissolve 4-HBITC in aqueous buffers for my experiments?

A4: While many biological assays require aqueous buffers, dissolving 4-HBITC directly in neutral or alkaline buffers will lead to rapid degradation. If aqueous solutions are necessary, it is crucial to use acidic buffers (pH 3-5) and to prepare the solutions fresh immediately before use. For longer-term stability in solution, consider dissolving 4-HBITC in an anhydrous organic solvent like methanol, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO) and then making final dilutions in the aqueous buffer just prior to the experiment.

Q5: What are the primary methods to enhance the stability of 4-HBITC for experimental use?

A5: Several methods can be employed to enhance the stability of 4-HBITC, including:

  • pH Control: Maintaining an acidic environment (pH 3-5) can significantly slow down degradation.

  • Use of Stabilizers: The addition of antioxidants such as ascorbic acid or citric acid can help improve stability.[3]

  • Microencapsulation: Encapsulating 4-HBITC within a protective shell can shield it from the surrounding environment.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can protect the isothiocyanate group and improve stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological activity observed in assays. Degradation of 4-HBITC after dissolving in assay buffer.Prepare 4-HBITC stock solution in an anhydrous solvent (e.g., DMSO, ethanol). Make final dilutions into the aqueous assay buffer immediately before use. Ensure the final pH of the assay medium is as low as experimentally permissible. Run a time-course experiment to determine the stability of 4-HBITC in your specific assay conditions.
Improper storage of 4-HBITC.Always store 4-HBITC at -20°C under an inert atmosphere and protected from light. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.
Precipitation of 4-HBITC in aqueous solutions. Low aqueous solubility of 4-HBITC.Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). For the final dilution into aqueous buffer, ensure vigorous mixing. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid solvent effects.
Discoloration of 4-HBITC solid or solutions. Degradation of the compound.Discard the discolored compound or solution. If the solid has discolored, it indicates significant degradation during storage. If the solution discolors rapidly, it points to instability in that solvent or condition.
Variability in results between experimental batches. Inconsistent handling and preparation of 4-HBITC solutions.Standardize the protocol for preparing and handling 4-HBITC solutions. This includes using the same solvent, same final pH, and a consistent time between solution preparation and use in the assay. Prepare fresh solutions for each experiment.

Quantitative Stability Data

The stability of 4-HBITC is highly dependent on the experimental conditions. The following table summarizes available quantitative data.

Condition Parameter Value Reference
pH in Aqueous Media Half-life at pH 3.0321 minutes[4]
Half-life at pH 6.56 minutes[4]
Storage (Solid) Recommended Temperature-20°C[2]
AtmosphereInert Gas[2]

Experimental Protocols

Protocol 1: Stabilization of 4-HBITC with Ascorbic Acid

This protocol describes a general method for using ascorbic acid to stabilize 4-HBITC in an aqueous solution for short-term experimental use.

Materials:

  • 4-hydroxybenzyl isothiocyanate (4-HBITC)

  • Ascorbic acid

  • Anhydrous ethanol or DMSO

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 5.0)

  • Vortex mixer

  • pH meter

Procedure:

  • Prepare a stock solution of 4-HBITC (e.g., 10 mM) in anhydrous ethanol or DMSO.

  • Prepare a stock solution of ascorbic acid (e.g., 100 mM) in the desired phosphate buffer (pH 5.0).

  • Immediately before use, dilute the 4-HBITC stock solution into the phosphate buffer containing ascorbic acid to the final desired concentration. For example, to prepare a 100 µM 4-HBITC solution, add 10 µL of the 10 mM stock solution to 990 µL of the buffer containing a final concentration of 1 mM ascorbic acid.

  • Vortex the solution thoroughly.

  • Use the stabilized 4-HBITC solution in your experiment without delay.

Protocol 2: Microencapsulation of 4-HBITC by Interfacial Polymerization (Adapted Protocol)

This protocol is adapted from methods used for other isocyanates and provides a framework for the microencapsulation of 4-HBITC. Optimization will be required.

Materials:

  • 4-hydroxybenzyl isothiocyanate (4-HBITC)

  • A hydrophobic monomer (e.g., toluene (B28343) 2,4-diisocyanate)

  • An aqueous solution of a polymer (e.g., 3% w/v gum arabic)

  • A surfactant (e.g., sodium dodecylbenzenesulfonate)

  • A chain extender (e.g., ethylene (B1197577) diamine)

  • Organic solvent (e.g., cyclohexane)

  • Distilled water

  • Mechanical stirrer

  • Homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve 4-HBITC and the hydrophobic monomer in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the polymer and surfactant in distilled water.

  • Emulsification: Add the oil phase to the aqueous phase while stirring at high speed with a mechanical stirrer, followed by homogenization to form a stable oil-in-water emulsion.

  • Polymerization: Slowly add the chain extender to the emulsion with continuous stirring. The polymerization will occur at the oil-water interface, forming the microcapsule wall.

  • Curing: Continue stirring for a specified period (e.g., 2-3 hours) at a controlled temperature (e.g., 50-60°C) to allow the microcapsule walls to fully form and harden.

  • Washing and Collection: Stop the stirring and collect the microcapsules by filtration or centrifugation. Wash the microcapsules several times with distilled water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted monomers and excess oil.

  • Drying: Dry the microcapsules, for example, by freeze-drying or air-drying.

Protocol 3: Complexation of 4-HBITC with β-Cyclodextrin (Adapted Protocol)

This protocol is adapted from methods for complexing other isothiocyanates with cyclodextrins.

Materials:

  • 4-hydroxybenzyl isothiocyanate (4-HBITC)

  • β-cyclodextrin

  • Distilled water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Procedure:

  • Dissolution: Dissolve β-cyclodextrin in distilled water with gentle heating (e.g., 50-60°C) and stirring to obtain a clear solution.

  • Addition of 4-HBITC: Separately, dissolve 4-HBITC in a minimal amount of ethanol. Slowly add this solution dropwise to the β-cyclodextrin solution with continuous stirring.

  • Complexation: Continue stirring the mixture at the same temperature for an extended period (e.g., 4-6 hours) to allow for the formation of the inclusion complex.

  • Cooling and Precipitation: Gradually cool the solution to room temperature and then to 4°C to induce the precipitation of the complex.

  • Collection: Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the collected complex with a small amount of cold ethanol to remove any uncomplexed 4-HBITC.

  • Drying: Dry the resulting powder, preferably by freeze-drying, to obtain the 4-HBITC-β-cyclodextrin inclusion complex.

Visualizations

degradation_pathway HBITC 4-Hydroxybenzyl Isothiocyanate (Unstable) Degradation Degradation (Hydrolysis) HBITC->Degradation Alcohol 4-Hydroxybenzyl Alcohol (Major Product) Degradation->Alcohol Thiocyanate Thiocyanate Ion Degradation->Thiocyanate

Caption: Degradation pathway of 4-HBITC.

experimental_workflow cluster_prep Preparation cluster_stabilization Stabilization Method cluster_assay Experiment stock Prepare 4-HBITC Stock (Anhydrous Solvent) pH Adjust pH (Acidic) stock->pH Choose one Encapsulation Microencapsulation stock->Encapsulation Choose one Cyclodextrin Cyclodextrin Complexation stock->Cyclodextrin Choose one Assay Perform Biological Assay pH->Assay Encapsulation->Assay Cyclodextrin->Assay

Caption: Experimental workflow for using 4-HBITC.

troubleshooting_logic Start Experiment Fails: Inconsistent/No Activity Check_Storage Check 4-HBITC Storage (-20°C, Inert Gas, Dark) Start->Check_Storage Check_Prep Review Solution Preparation (Fresh, Anhydrous Stock, Final pH) Start->Check_Prep Check_Purity Verify 4-HBITC Purity (e.g., HPLC, NMR) Check_Storage->Check_Purity Storage OK Check_Prep->Check_Purity Preparation OK Optimize Optimize Assay Conditions (Time, Concentration) Check_Purity->Optimize Purity OK Stabilize Implement Stabilization Method (e.g., Encapsulation, Cyclodextrin) Optimize->Stabilize Optimization Fails Success Successful Experiment Optimize->Success Optimization Succeeds Stabilize->Success

References

Technical Support Center: Method Refinement for Low-Level Detection of Sinalbin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sinalbin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for refining low-level detection methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low-level detection important?

This compound is a glucosinolate found predominantly in the seeds of white mustard (Sinapis alba) and other wild plant species.[1][2] Glucosinolates and their breakdown products are of significant interest due to their roles in plant defense, food flavor, and potential health benefits, including antimicrobial and anticarcinogenic properties.[2][3] Accurate low-level detection is crucial for quality control in the food industry, assessing the biological potency of biopesticides derived from mustard seed meal, and for pharmacokinetic studies in drug development.[4][5][6]

Q2: What are the primary analytical techniques for this compound quantification?

Several analytical methods are employed for the quantitative analysis of this compound. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Diode Array Detection (DAD), HPLC is a sensitive and selective method for quantifying this compound in complex matrices.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) offer enhanced sensitivity and specificity, making them ideal for detecting very low concentrations of this compound.[3][7]

  • Ion Chromatography (IC): IC is a simple and fast method for the simultaneous quantification of this compound, its precursor sinigrin, and its anionic hydrolysis products.[3][5][6]

  • Gas Chromatography (GC): GC, typically combined with Mass Spectrometry (MS), can be used for precise analysis, often after a derivatization step.[7][8]

Q3: What are the main challenges associated with this compound analysis?

Researchers may encounter several challenges, including:

  • Enzymatic Degradation: The enzyme myrosinase, naturally present in mustard seeds, hydrolyzes this compound upon tissue disruption in the presence of water. This can lead to inaccurate quantification of the intact glucosinolate.[9]

  • Instability of Hydrolysis Products: The primary hydrolysis product, 4-hydroxybenzyl isothiocyanate, is unstable and rapidly degrades to non-pungent compounds like 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions, with its stability being pH-dependent.[1]

  • Matrix Effects: Components within the sample matrix (e.g., from plant extracts or biological fluids) can interfere with the analysis, causing signal suppression or enhancement, particularly in LC-MS.[10][11]

Q4: How does the stability of this compound and its degradation products affect the analysis?

The stability of this compound and its derivatives is a critical factor. The enzymatic hydrolysis by myrosinase begins as soon as the plant tissue is damaged and water is present. The primary isothiocyanate product, which contributes to the pungency of mustard, is unstable. Its half-life is highly dependent on pH, lasting over 5 hours at pH 3 but only 6 minutes at pH 6.5.[1] This rapid degradation means that analytical methods must either prevent hydrolysis during sample preparation or aim to quantify the stable degradation products instead.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, categorized by analytical technique.

High-Performance Liquid Chromatography (HPLC)

Q: Why am I observing a low or no signal for my this compound peak?

  • Cause: Insufficient extraction of this compound from the sample matrix.

    • Solution: Optimize the extraction procedure. Ensure the sample size is appropriate for the extraction volume and that the solvent is effective. For mustard seeds, a sample size of less than 0.3g may be optimal for certain membrane-based extraction methods.[13]

  • Cause: Degradation of this compound by myrosinase during sample preparation.

    • Solution: Deactivate the myrosinase enzyme by treating the sample with boiling water or methanol (B129727) before extraction.[9][13]

  • Cause: Incorrect mobile phase composition or pH.

    • Solution: Verify the mobile phase preparation. The pH should be between 2 and 8 for optimal column health and consistent chromatography.[14]

  • Cause: Detector issue or incorrect wavelength setting.

    • Solution: Ensure the UV detector is set to the correct wavelength for this compound detection (typically around 229 nm).[15] Check the detector lamp for performance.

Q: My this compound peak is tailing or showing excessive broadening. What can I do?

  • Cause: Column degradation or contamination.

    • Solution: Clean the column using appropriate solvents or, if necessary, replace it. Using a guard column can help extend the life of the analytical column.[14]

  • Cause: Mismatch between injection solvent and mobile phase.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, it should be weaker (lower eluotropic strength) than the mobile phase.[16]

  • Cause: Void volume in the column or poor tubing connections.

    • Solution: Check all fittings, especially between the injector and the column, to ensure they are secure and properly seated. Improperly cut tubing can also create void spaces.[17]

Q: My retention times for this compound are shifting between runs. Why?

  • Cause: Inconsistent mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly and all solvent lines are primed.[17]

  • Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[14]

  • Cause: Leaks in the HPLC system.

    • Solution: Inspect the system for any leaks, particularly at pump seals and fittings. Leaks can cause pressure fluctuations and lead to erratic retention times.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q: I am observing significant signal suppression for this compound. What is the cause and how can it be mitigated?

  • Cause: Matrix Effect. Co-eluting compounds from the sample matrix interfere with the ionization of this compound in the MS source.[10][11]

    • Solution 1: Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]

    • Solution 2: Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.

    • Solution 3: Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.[11]

    • Solution 4: Use an Internal Standard: An isotopically labeled internal standard is ideal as it will experience the same matrix effects as the analyte, allowing for accurate correction.

Q: How do I select the optimal ionization mode and parameters for this compound?

  • Cause: this compound may ionize more efficiently in one mode over the other.

    • Solution: For glucosinolates like this compound, negative ion mode electrospray ionization (ESI) typically yields predominantly molecular ions, providing clear spectra.[15] Optimize ESI parameters such as nebulizer pressure, drying gas temperature, and electrospray voltage to maximize the signal for the [M-H]⁻ ion.[15] Adding a mobile phase modifier like 0.1% formic acid can also enhance ionization.[15]

Enzyme-Linked Immunosorbent Assay (ELISA)

Q: My ELISA results show a weak or no signal. What are the potential reasons?

  • Cause: Insufficient antigen coating on the plate.

    • Solution: Verify the coating concentration (typically 1-10 µg/mL) and ensure the coating buffer has an optimal pH (e.g., pH 9.6). Incubate overnight at 4°C for efficient adsorption.[18]

  • Cause: Low antibody affinity or incorrect antibody concentration.

    • Solution: Ensure the primary and secondary antibodies are validated for the target. Optimize antibody dilutions, as both overly concentrated and overly diluted antibodies can reduce the signal.[18]

  • Cause: Inactive enzyme conjugate or substrate.

    • Solution: Prepare enzyme conjugates and substrates fresh. Store them properly (e.g., protected from light) and confirm their activity.[18][19] A simple test is to add the enzyme conjugate directly to the substrate to see if the expected color change occurs.[20]

  • Cause: Reagents not at room temperature.

    • Solution: Allow all reagents to sit at the lab bench for 15-20 minutes to reach room temperature before starting the assay, as cold reagents can hinder binding.[21]

Q: I am experiencing high background in my ELISA. How can this be reduced?

  • Cause: Insufficient blocking or washing.

    • Solution: Ensure the blocking buffer is effective and that wells are washed thoroughly as per the protocol to remove unbound reagents.[22]

  • Cause: High concentration of detection antibody.

    • Solution: Titrate the detection antibody to find the optimal concentration that gives a strong signal without increasing the background.[22]

  • Cause: Contaminated substrate.

    • Solution: Use fresh, colorless TMB substrate. If the substrate has a color before being added to the wells, it is contaminated and should be discarded.[22]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Detection
MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesReference(s)
HPLC-UV0.06 mM-Robust and widely available.[3]
HPLC-TOF-MS0.01 mM-More sensitive than HPLC-UV; requires minimal sample prep.[3]
Ion Chromatography (IC)≤ 0.04 mM0.10 mMFast analysis time (<90 min); little interference from matrix.[3][4][6]
RP-HPLC0.05 mg/L-Can quantify both glucosinolates and their hydrolysis products.[9]
Table 2: Recovery Rates for this compound Using Ion Chromatography
AnalyteRecovery Range (%)Sample MatrixReference(s)
This compound83 - 102%Mustard Seed Extract[4][5][6]

Experimental Protocols

Protocol 1: Extraction of this compound from Mustard Seeds

This protocol focuses on inactivating myrosinase to ensure the accurate measurement of intact this compound.

  • Sample Preparation: Grind mustard seeds into a fine powder.

  • Enzyme Inactivation: Weigh a precise amount of mustard powder (e.g., 100 mg) and immediately add it to 10 mL of boiling 70% methanol or boiling water. Maintain boiling for 5-10 minutes to ensure complete deactivation of the myrosinase enzyme.[9][13]

  • Extraction: After boiling, allow the mixture to cool to room temperature. Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.2 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[15]

  • Storage: The resulting extract is now ready for analysis by HPLC, LC-MS, or IC. If not analyzed immediately, store the extract at -18°C or below.[2]

Protocol 2: HPLC-TOF-MS Method for this compound Quantification

This method is adapted from established protocols for high-sensitivity analysis.[3][15]

  • HPLC System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A linear gradient that provides baseline separation. An example could be starting at 5% B, increasing to 30% B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • MS Detector: A Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: Negative Ion Mode.[15]

    • Scan Range: m/z 100-1000.

    • Key Parameters: Optimize nebulizer pressure, drying gas flow rate, and ESI voltage for the specific instrument to maximize the signal for the this compound molecular ion ([M-H]⁻ at m/z 424.0).

Protocol 3: Ion Chromatography (IC) Method for this compound Quantification

This protocol is based on a simple and fast method for routine analysis.[5][6]

  • IC System: An ion chromatography system with a hydroxide-selective anion-exchange column (e.g., 4 x 210 mm).

  • Eluent: Isocratic elution with 100 mM Sodium Hydroxide (NaOH).

  • Flow Rate: 0.9 mL/min.

  • Detection: Suppressed conductivity detection.

  • Run Time: Typically less than 20 minutes per sample.

  • Sample Preparation: Use the extract from Protocol 1. The method shows little interference from plant matrix components.[6]

Visualizations

Sinalbin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_results Data Processing Start Sample Collection (e.g., Mustard Seeds) Grind Grinding Start->Grind Inactivate Enzyme Inactivation (Boiling Solvent) Grind->Inactivate Extract Extraction Inactivate->Extract Filter Filtration Extract->Filter Analysis Instrumental Analysis (HPLC / LC-MS / IC) Filter->Analysis Data Data Acquisition Analysis->Data Process Peak Integration & Quantification Data->Process End Final Report Process->End

Caption: General experimental workflow for the quantification of this compound.

Sinalbin_Hydrolysis This compound This compound (p-Hydroxybenzylglucosinolate) Myrosinase Myrosinase (+ H₂O) This compound->Myrosinase Unstable_ITC 4-Hydroxybenzyl Isothiocyanate (Unstable Intermediate) Myrosinase->Unstable_ITC Hydrolysis Degradation Spontaneous Degradation (pH dependent) Unstable_ITC->Degradation Products Degradation Products: - 4-Hydroxybenzyl alcohol - Thiocyanate ion (SCN⁻) Degradation->Products

Caption: Enzymatic hydrolysis pathway of this compound by myrosinase.

HPLC_Troubleshooting Start Problem: Low or No HPLC Signal Check_Extraction Was Myrosinase Inactivated? Start->Check_Extraction Check_Standard Is the this compound Standard OK? Check_Extraction->Check_Standard Yes Sol_Inactivate Solution: Re-extract sample using boiling solvent. Check_Extraction->Sol_Inactivate No Check_MobilePhase Is Mobile Phase Correctly Prepared? Check_Standard->Check_MobilePhase Yes Sol_Standard Solution: Prepare fresh standard and re-inject. Check_Standard->Sol_Standard No Check_Detector Is Detector Wavelength & Lamp OK? Check_MobilePhase->Check_Detector Yes Sol_MobilePhase Solution: Prepare fresh mobile phase. Degas thoroughly. Check_MobilePhase->Sol_MobilePhase No Sol_Detector Solution: Verify wavelength. Check lamp performance. Check_Detector->Sol_Detector No End Problem Resolved Check_Detector->End Yes Sol_Inactivate->End Sol_Standard->End Sol_MobilePhase->End Sol_Detector->End

Caption: Troubleshooting logic for low or no signal in HPLC analysis.

References

Addressing co-elution issues in Sinalbin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the analysis of sinalbin, with a particular focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-elution in this compound analysis?

A1: Co-elution in this compound analysis primarily arises from the complex matrix of plant extracts, especially from mustard seeds. The most common interfering compounds are:

  • Other Glucosinolates: structurally similar glucosinolates present in the sample can have close retention times to this compound.

  • Phenolic Compounds: Compounds like sinapic acid and its derivatives, as well as various flavonoids (e.g., kaempferol (B1673270) glycosides), are abundant in Brassicaceae and often co-elute with glucosinolates under typical reversed-phase HPLC conditions.[1][2][3]

  • Sugars: High concentrations of sugars, such as sucrose, in plant extracts can also interfere with the chromatographic separation.[4]

Q2: How can I detect if my this compound peak is pure or if there is a co-eluting compound?

A2: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are several methods to assess peak purity:

  • Peak Shape Analysis: Look for signs of asymmetry, such as peak fronting, tailing, or the presence of shoulders. A pure compound should ideally yield a symmetrical, Gaussian-shaped peak.

  • Diode Array Detector (DAD) Analysis: If using a DAD, you can assess peak purity by comparing the UV-Vis spectra across the peak. If the spectra are consistent, the peak is likely pure. Variations in the spectra across the peak indicate the presence of one or more co-eluting impurities.

  • Mass Spectrometry (MS) Detection: Coupling your LC system to a mass spectrometer is a highly effective way to check for co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of ions with different mass-to-charge ratios (m/z), confirming the presence of multiple compounds.

Q3: What are the key parameters to optimize in my HPLC method to resolve this compound from co-eluting compounds?

A3: To improve the separation of this compound, you should focus on optimizing the following HPLC parameters:

  • Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the aqueous phase (e.g., adjusting pH with formic or acetic acid) can significantly alter selectivity.

  • Gradient Profile: Adjusting the gradient slope can help to separate closely eluting compounds. A shallower gradient provides more time for separation.

  • Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide a different selectivity.

  • Temperature: Changing the column temperature can influence the retention times of analytes differently, potentially resolving co-elution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound analysis in a question-and-answer format.

Issue 1: My this compound peak is showing significant tailing.

  • Question: What causes peak tailing for this compound and how can I fix it?

  • Answer: Peak tailing for this compound, a polar compound, can be caused by several factors:

    • Secondary Interactions: Interaction of the analyte with active silanol (B1196071) groups on the silica-based column packing.

      • Solution: Use an end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations. Lowering the mobile phase pH can also help by protonating the silanol groups.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute your sample and re-inject.

    • Column Contamination or Degradation: Buildup of matrix components on the column frit or degradation of the stationary phase.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Issue 2: I am observing a peak that is fronting where I expect this compound.

  • Question: What are the likely causes of a fronting peak for this compound?

  • Answer: Peak fronting is less common than tailing but can occur due to:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Collapse: This can happen with some C18 columns when using highly aqueous mobile phases.

      • Solution: Ensure your mobile phase contains at least 5% organic solvent or use a column specifically designed for highly aqueous conditions.

Issue 3: I suspect another glucosinolate is co-eluting with my this compound peak.

  • Question: How can I confirm and resolve the co-elution of this compound with another glucosinolate?

  • Answer:

    • Confirmation: The best way to confirm co-elution with another glucosinolate is by using LC-MS. You will be able to see the molecular ions of both compounds in the mass spectrum at the same retention time.

    • Resolution:

      • Method Optimization: Adjusting the mobile phase gradient and/or temperature can often resolve closely related glucosinolates.

      • Alternative Column: Switching to a different column chemistry may provide the necessary selectivity.

Issue 4: My this compound peak is broad and has poor resolution.

  • Question: What steps can I take to improve the peak shape and resolution for this compound?

  • Answer:

    • Check for Extra-Column Volume: Ensure all tubing and connections are appropriate for your HPLC system to minimize dead volume.

    • Optimize Flow Rate: A lower flow rate can sometimes improve resolution, but it will increase the run time.

    • Sample Preparation: Ensure your sample is properly filtered and free of particulates that could clog the column.

    • Column Efficiency: Your column may be old and need replacement. A new column should provide sharper peaks.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column C18, 4.6 x 150 mm, 3 µmPhenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileMethanol
Gradient 5-30% B in 20 min10-40% B in 25 min
Flow Rate 0.8 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection UV at 229 nmDAD, 200-400 nm
Approx. This compound RT ~8-12 min~15-20 min

Table 2: Example LC-MS/MS Parameters for Glucosinolate Analysis

ParameterSetting
Ionization Mode Negative Electrospray (ESI-)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Nebulizer Gas Nitrogen, 3-5 L/min
Drying Gas Nitrogen, 10-15 L/min
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for this compound need to be determined by infusing a standard solution of this compound into the mass spectrometer and optimizing the precursor ion and product ions.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Mustard Seeds

  • Grinding: Grind the mustard seeds into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 1 mL of 70% methanol.

    • Heat the mixture at 75°C for 10 minutes to inactivate the myrosinase enzyme.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Purification (Optional but Recommended):

    • Use a solid-phase extraction (SPE) cartridge (e.g., C18 or a specific ion-exchange column) to clean up the extract and remove interfering compounds.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the this compound with an appropriate solvent.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injecting it into the HPLC or LC-MS system.

Protocol 2: HPLC Method for this compound Analysis

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/DAD detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 30% B

    • 20-22 min: Linear gradient from 30% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: Linear gradient from 95% to 5% B

    • 26-30 min: Hold at 5% B for column re-equilibration.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at 229 nm.

Protocol 3: LC-MS/MS Method Development for this compound Analysis

  • LC System: An LC system coupled to a triple quadrupole mass spectrometer.

  • Chromatography: Use the HPLC method described in Protocol 2 or a similar method optimized for your system.

  • MS Parameter Optimization:

    • Prepare a standard solution of this compound (e.g., 1 µg/mL in 50:50 methanol:water).

    • Infuse the standard solution directly into the mass spectrometer to determine the precursor ion (the [M-H] ion in negative mode).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize the collision energy for each fragment ion to maximize the signal intensity.

  • MRM Method Setup:

    • Create an MRM method using the optimized precursor ion and at least two product ions (one for quantification and one for confirmation).

    • Set the appropriate dwell times for each transition.

  • Analysis: Inject the prepared samples and standards into the LC-MS/MS system and acquire data using the developed MRM method.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Mustard Seeds grind Grinding start->grind extract Extraction (70% MeOH, 75°C) grind->extract purify SPE Purification (Optional) extract->purify filtrate Filtration (0.22 µm) purify->filtrate hplc HPLC-UV/DAD Analysis filtrate->hplc lcms LC-MS/MS Analysis filtrate->lcms data Data Processing & Quantification hplc->data lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_solutions Resolution Strategies start Co-elution Suspected peak_shape Check Peak Shape (Asymmetry, Shoulders) start->peak_shape dad_purity DAD Peak Purity Analysis start->dad_purity lcms_confirm LC-MS Confirmation start->lcms_confirm optimize_gradient Optimize Mobile Phase Gradient lcms_confirm->optimize_gradient change_solvent Change Organic Solvent (ACN/MeOH) lcms_confirm->change_solvent change_column Change Column Chemistry lcms_confirm->change_column optimize_temp Adjust Column Temperature lcms_confirm->optimize_temp resolved Peak Resolved optimize_gradient->resolved change_solvent->resolved change_column->resolved optimize_temp->resolved

Caption: Troubleshooting logic for co-elution issues.

References

Technical Support Center: Minimizing Sinalbin Hydrolysis Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of Sinalbin hydrolysis artifacts during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Q1: I am observing unexpected peaks in my chromatogram that I suspect are this compound degradation products. What are the likely artifacts and how can I identify them?

A1: this compound is a glucosinolate that, upon enzymatic hydrolysis by myrosinase, forms an unstable aglycone.[1] This intermediate can then spontaneously rearrange to form several common artifacts. The primary hydrolysis product is the unstable 4-hydroxybenzyl isothiocyanate (pHBITC).[2] Due to its instability in aqueous solutions, pHBITC readily degrades into more stable compounds.

Common this compound Hydrolysis Artifacts:

  • 4-hydroxybenzyl alcohol: A major degradation product formed from the reaction of 4-hydroxybenzyl isothiocyanate with water.

  • Thiocyanate ions (SCN-): Released during the degradation of 4-hydroxybenzyl isothiocyanate.

  • 4-hydroxybenzyl cyanide (Nitrile): Formation is favored under acidic conditions (low pH).[3]

  • Di-(p-hydroxybenzyl)disulfide: A minor degradation product.[3]

Identification Strategy:

To confirm the identity of these artifacts, it is recommended to use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare the resulting mass spectra with known standards or library data.[1]

Q2: My this compound concentration is lower than expected. What experimental factors could be causing its degradation?

A2: Loss of this compound is most commonly due to enzymatic hydrolysis by myrosinase, which is naturally present in plant tissues containing this compound.[1][4] The activity of this enzyme is triggered by tissue damage in the presence of water.[4][5] Several factors can influence the rate of this enzymatic degradation:

  • Temperature: Myrosinase activity is temperature-dependent. While moderate heat can accelerate the reaction, high temperatures can inactivate the enzyme.

  • pH: The pH of your extraction buffer significantly impacts both myrosinase activity and the stability of the hydrolysis products.

  • Solvent Composition: The type and concentration of the solvent used for extraction can either promote or inhibit myrosinase activity.

Troubleshooting Steps:

  • Enzyme Inactivation: Ensure your protocol includes a step to inactivate myrosinase immediately upon tissue disruption.

  • pH Control: Buffer your extraction solvent to a pH that is suboptimal for myrosinase activity.

  • Solvent Selection: Use solvents that are known to inhibit or reduce enzymatic activity.

Q3: How can I effectively inactivate myrosinase to prevent this compound hydrolysis during sample preparation?

A3: Inactivating myrosinase is a critical step in preserving the integrity of this compound during extraction.[4] Several methods can be employed:

  • Heat Treatment: Boiling the plant material in water or 70% methanol (B129727) for a short period (e.g., 5-10 minutes) is a common and effective method for denaturing myrosinase.[4]

  • Freeze-Drying (Lyophilization): This process removes water from the tissue while it is frozen, preventing the enzymatic reaction from occurring upon cell disruption.[4][6][7] It is crucial to ensure the sample remains frozen throughout the initial stages of freeze-drying.[4][6][7]

  • Cold Solvent Extraction: Extracting the plant material with cold solvents, such as 80% methanol at -20°C, can effectively minimize myrosinase activity.[7]

  • Rapid Extraction with Organic Solvents: Homogenizing the plant tissue in a mixture of organic solvents like dimethyl sulfoxide, dimethylformamide, and acetonitrile (B52724) at low temperatures (-50°C) can also prevent hydrolysis.[8]

Q4: What is the optimal pH for extracting and storing this compound to minimize artifact formation?

A4: The stability of both this compound and its primary hydrolysis product, 4-hydroxybenzyl isothiocyanate (pHBITC), is highly pH-dependent. At a neutral pH, myrosinase-initiated hydrolysis primarily yields isothiocyanates.[9] However, the stability of pHBITC itself varies significantly with pH.

pH Stability of 4-hydroxybenzyl isothiocyanate (pHBITC):

pHHalf-life of pHBITC
3.0321 minutes
6.56 minutes

This data highlights that acidic conditions significantly increase the stability of the primary hydrolysis product.[2]

For maximizing the yield of 4-hydroxybenzyl isothiocyanate, a study found optimal hydrolysis conditions to be at pH 5.8 .[10] However, to minimize the formation of any hydrolysis artifacts and preserve the parent this compound molecule, it is best to work at a pH that inhibits myrosinase activity. While specific optimal pH ranges for this compound stability during extraction are not always explicitly stated, using a buffered solution outside the optimal range for myrosinase (typically pH 5-7) is advisable.

Q5: Can I use additives to protect this compound or its hydrolysis products from degradation?

A5: Yes, certain additives can help stabilize the hydrolysis products of this compound.

  • Ascorbic Acid (Vitamin C): The addition of ascorbic acid has been shown to have a synergistic effect in stabilizing 4-hydroxybenzyl isothiocyanate.[11][12] It can be added to the hydrolysis buffer to improve the yield and stability of the isothiocyanate.

  • Citric Acid: Similar to ascorbic acid, citric acid can also enhance the stability of 4-hydroxybenzyl isothiocyanate.

One study achieved the highest hydrolysis of this compound to 4-hydroxybenzyl isothiocyanate using a homogenization medium at pH 5.8 containing 4.5 mM ascorbic acid.[10]

Data on Factors Affecting this compound Hydrolysis

The following tables summarize quantitative data on the key factors that influence the formation of this compound hydrolysis artifacts.

Table 1: Effect of pH on the Stability of 4-hydroxybenzyl isothiocyanate (pHBITC)

pHHalf-life (minutes)Implication for Researchers
3.0321Working at acidic pH significantly prolongs the stability of the primary hydrolysis product.
6.56Near-neutral pH leads to rapid degradation of pHBITC.
Data sourced from Wikipedia, referencing a primary study.[2]

Table 2: Recommended Conditions for Myrosinase Inactivation

MethodTemperatureDurationSolventEfficacy
Heat Treatment90-92 °C~5 minutes (until boiling)70% MethanolHigh
Heat Treatment100 °C10 minutesWaterHigh
Cold Extraction-20 °CN/A80% MethanolHigh
Freeze-DryingBelow 0°CUntil dryN/AHigh
These conditions are compiled from various established protocols for glucosinolate extraction.[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and analysis of this compound with a focus on minimizing artifact formation.

Protocol 1: Extraction of Intact this compound via Hot Methanol Inactivation

This protocol is designed to extract this compound while minimizing enzymatic hydrolysis by myrosinase.

Materials:

  • Freeze-dried and finely ground plant material

  • 70% Methanol (MeOH) in ultrapure water

  • 2-mL round-bottom reaction tubes

  • Water bath (90-92°C)

  • Ultrasonic bath

  • Centrifuge

  • HPLC-UV/PDA or LC-MS system

Procedure:

  • Weigh 50.0-100.0 mg of the freeze-dried plant material into a 2-mL reaction tube.

  • Add 1 mL of 70% MeOH to the tube and vortex briefly.

  • Immediately place the tube in a pre-heated water bath at 90-92°C for approximately 5 minutes, or until the solvent just begins to boil. This step is crucial for inactivating myrosinase.

  • After heating, place the sample tube in an ultrasonic bath for 15 minutes to enhance extraction.

  • Centrifuge the sample at 2,700 x g for 10 minutes at room temperature to pellet the plant material.

  • Carefully collect the supernatant for analysis.

  • Analyze the supernatant using a suitable chromatographic method (e.g., HPLC-UV/PDA at 229 nm).

Protocol 2: Analysis of this compound and its Hydrolysis Products by HPLC

This protocol outlines a general method for the chromatographic separation and quantification of this compound and its common hydrolysis products.

Instrumentation and Conditions:

  • HPLC System: With a UV/PDA detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase: A gradient of acetonitrile and water (acidified with formic or acetic acid to improve peak shape and stability of some analytes).

  • Flow Rate: 0.75 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 229 nm for glucosinolates.

Procedure:

  • Prepare a calibration curve using a certified this compound standard.

  • If available, also prepare standards for the expected hydrolysis products (e.g., 4-hydroxybenzyl alcohol).

  • Filter the extracts obtained from Protocol 1 through a 0.22 µm syringe filter.

  • Inject the filtered extract onto the HPLC system.

  • Identify and quantify the peaks by comparing their retention times and UV spectra with the prepared standards.

Visualizing the Hydrolysis Pathway and Experimental Workflow

The following diagrams illustrate the key processes involved in this compound hydrolysis and the recommended experimental workflow to minimize artifact formation.

Sinalbin_Hydrolysis_Pathway This compound This compound (p-hydroxybenzyl glucosinolate) Aglycone Unstable Aglycone This compound->Aglycone Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Aglycone pHBITC 4-hydroxybenzyl isothiocyanate (pHBITC) Aglycone->pHBITC Spontaneous Rearrangement Nitrile 4-hydroxybenzyl cyanide Aglycone->Nitrile Rearrangement (acidic pH) Alcohol 4-hydroxybenzyl alcohol pHBITC->Alcohol Degradation (reaction with water) Thiocyanate Thiocyanate Ion (SCN-) pHBITC->Thiocyanate Degradation

Caption: this compound enzymatic hydrolysis and subsequent artifact formation.

Experimental_Workflow start Start: Plant Material prep Sample Preparation (Freeze-dry & Grind) start->prep inactivation Myrosinase Inactivation prep->inactivation extraction Extraction inactivation->extraction Hot Methanol or Cold Solvent analysis Chromatographic Analysis (HPLC/LC-MS) extraction->analysis end End: Data Interpretation analysis->end

Caption: Recommended workflow for minimizing this compound hydrolysis.

References

Calibration curve issues in quantitative Sinalbin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Sinalbin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a particular focus on calibration curve challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common methods for the quantitative analysis of this compound include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD), and Ion Chromatography (IC).[1][2] For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed.[1]

Q2: Why is my calibration curve for this compound not linear?

A2: Non-linearity in your this compound calibration curve can stem from several factors. At high concentrations, detector saturation can occur, causing the response to plateau.[3] Conversely, at low concentrations, issues such as analyte adsorption to surfaces within the HPLC system or vials can lead to a loss of linearity.[4] Other potential causes include problems with standard preparation, matrix effects from complex samples, or choosing an inappropriate regression model for your data.[3][5]

Q3: What is the significance of this compound's hydrolysis, and how does it affect quantification?

A3: this compound is a glucosinolate that is hydrolyzed by the enzyme myrosinase to form 4-hydroxybenzyl isothiocyanate (4-HBITC), a biologically active compound.[6][7] This enzymatic conversion can significantly impact the quantification of this compound if not properly controlled.[8] To accurately measure the intact this compound, it is crucial to inactivate the myrosinase enzyme during sample preparation, typically through methods like boiling or autoclaving.[9]

Q4: What are "matrix effects," and how can they interfere with this compound analysis?

A4: Matrix effects refer to the interference of other components in the sample with the detection and quantification of the analyte of interest, in this case, this compound.[4] In complex matrices like mustard seed extracts, these effects can either suppress or enhance the signal, leading to inaccurate results.[4] Employing a stable isotope-labeled internal standard and using matrix-matched calibration standards are effective strategies to mitigate matrix effects.[4]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Question: My calibration curve for this compound shows a good correlation coefficient (R² > 0.99), but it is visibly non-linear, especially at higher concentrations. What should I do?

Answer: This is a common issue often caused by detector saturation. Here is a step-by-step guide to troubleshoot this problem:

  • Reduce the concentration range: Narrow the calibration curve to the linear portion of the response.[3]

  • Dilute high-concentration samples: If your samples are highly concentrated, dilute them to fall within the established linear range of your curve.[4]

  • Optimize detector settings: Consult your HPLC's manual to see if detector parameters can be adjusted to extend the linear dynamic range.

  • Consider a different regression model: If the relationship is inherently non-linear, a quadratic regression model might provide a better fit. However, this should be carefully validated.[4]

Issue 2: Poor Accuracy and Precision at Low Concentrations

Question: My calibration curve is linear at higher concentrations, but the data points at the lower end are scattered and inaccurate. How can I improve the performance of my assay for low-concentration samples?

Answer: Poor performance at low concentrations can be due to several factors, including analyte adsorption and baseline noise. Follow these troubleshooting steps:

  • Improve sample preparation: Ensure your extraction method is efficient and minimizes any loss of this compound.

  • Check for active sites: Use inert sample vials and consider conditioning your HPLC column to passivate any active sites that might adsorb the analyte.[4]

  • Optimize the mobile phase: Ensure the mobile phase is properly degassed to reduce baseline noise.[10]

  • Increase injection volume: For low-concentration samples, a larger injection volume may provide a more robust signal, but be mindful of potential peak distortion.

Issue 3: High Y-Intercept in the Calibration Curve

Question: My calibration curve has a high positive y-intercept, even when the R² value is acceptable. What could be causing this?

Answer: A high y-intercept suggests that there is a response from the detector even when the this compound concentration is zero. This could be due to:

  • Contamination: A co-eluting impurity in your blank or mobile phase can contribute to the signal. Ensure you are using high-purity solvents and properly cleaned vials.

  • Carryover: Residual this compound from a previous high-concentration injection may be carried over to subsequent runs. Implement a robust needle and column wash protocol between injections.

  • Incorrect integration: The software may be incorrectly integrating baseline noise as a peak. Adjust the integration parameters to avoid this.

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification by Ion Chromatography
ParameterResult
Linearity Range0.01 - 1.0 mM
Correlation Coefficient (R²)> 0.999
Recovery83 - 102%[2]
Limit of Detection (LOD)≤ 0.04 mM[2]
Limit of Quantification (LOQ)0.10 mM
Table 2: HPLC Method Parameters for this compound Analysis
ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with 100 mM NaOH[2]
Flow Rate 0.9 mL/min[2]
Injection Volume 20 µL
Detection Wavelength 227 nm
Column Temperature 30 °C

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions for Calibration Curve
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.

  • Storage: Store the stock and working standard solutions at 4°C and protect them from light.

Protocol 2: Sample Preparation from Mustard Seeds
  • Grinding: Grind the mustard seeds into a fine powder.

  • Myrosinase Inactivation: To prevent the enzymatic hydrolysis of this compound, inactivate the myrosinase enzyme by boiling a known amount of the seed powder in 70% methanol for 10 minutes.[9]

  • Extraction: After cooling, sonicate the mixture for 30 minutes to ensure complete extraction of this compound.

  • Centrifugation and Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Review start Start grind Grind Mustard Seeds start->grind prep_standards Prepare this compound Standards inactivate Inactivate Myrosinase (Boiling) grind->inactivate extract Extract with Methanol inactivate->extract filter Centrifuge and Filter extract->filter inject_samples Inject Samples filter->inject_samples inject_standards Inject Standards prep_standards->inject_standards generate_curve Generate Calibration Curve inject_standards->generate_curve quantify Quantify this compound in Samples inject_samples->quantify generate_curve->quantify review Review Results quantify->review end End review->end

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting_logic start Calibration Curve Issue Identified is_linear Is the curve non-linear at high concentrations? start->is_linear is_poor_low Is accuracy poor at low concentrations? is_linear->is_poor_low No solution_saturation Solution: Reduce concentration range or dilute samples. is_linear->solution_saturation Yes has_high_intercept Is there a high y-intercept? is_poor_low->has_high_intercept No solution_adsorption Solution: Use inert vials, condition column, and optimize mobile phase. is_poor_low->solution_adsorption Yes solution_contamination Solution: Check for contamination, carryover, and integration errors. has_high_intercept->solution_contamination Yes end Problem Resolved has_high_intercept->end No solution_saturation->end solution_adsorption->end solution_contamination->end

Caption: Troubleshooting decision tree for calibration curve issues.

signaling_pathway cluster_cellular_effects Cellular Effects of 4-HBITC This compound This compound myrosinase Myrosinase (Enzyme) This compound->myrosinase hbitc 4-Hydroxybenzyl Isothiocyanate (4-HBITC) myrosinase->hbitc Hydrolysis ros Increased Reactive Oxygen Species (ROS) hbitc->ros apoptosis Induction of Apoptosis hbitc->apoptosis proliferation Inhibition of Cell Proliferation hbitc->proliferation antibacterial Antibacterial Activity hbitc->antibacterial

Caption: Simplified pathway of this compound hydrolysis and cellular effects of 4-HBITC.

References

Impact of storage conditions on Sinalbin stability in extracts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sinalbin Stability in Extracts

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a glucosinolate found predominantly in the seeds of white mustard (Sinapis alba)[1]. Upon enzymatic hydrolysis by myrosinase, it forms 4-hydroxybenzyl isothiocyanate, a compound with potential antimicrobial, antioxidant, and anti-inflammatory properties[2]. The stability of this compound in extracts is crucial for maintaining its biological activity and ensuring the reproducibility of experimental results.

Q2: What are the main factors that affect this compound stability in an extract?

The primary factors influencing this compound stability are the presence of active myrosinase, temperature, pH, and exposure to light. Myrosinase, if not properly inactivated during extraction, will rapidly hydrolyze this compound[3][4]. High temperatures can lead to thermal degradation, while pH can influence the stability of its breakdown products[1][4].

Q3: How can I prevent this compound degradation during extraction?

The most critical step is the inactivation of the myrosinase enzyme. This can be achieved by methods such as freeze-drying the plant material followed by extraction in the absence of water, or by using a cold 80% methanol (B129727) extraction method, which has been shown to inactivate myrosinase[3]. Heating the sample in 70% methanol at 75°C for 10 minutes is another common method for myrosinase denaturation[3].

Q4: What are the optimal storage conditions for this compound extracts?

For long-term stability, it is recommended to store this compound extracts at low temperatures, ideally at -20°C or -80°C, in a dark environment[5]. This minimizes both thermal degradation and potential photodegradation. Extracts should be stored in tightly sealed containers to prevent solvent evaporation and exposure to oxygen.

Q5: What are the primary degradation products of this compound?

In the presence of myrosinase, this compound is first hydrolyzed to 4-hydroxybenzyl isothiocyanate[1]. This is an unstable intermediate that further degrades to 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion[1]. In the absence of myrosinase, thermal degradation can lead to other products, such as nitriles[6]. Under certain conditions, 2-(4-hydroxyphenyl)acetonitrile has also been identified as a degradation product[7].

Q6: How does pH impact the stability of this compound and its derivatives?

While this compound itself is relatively stable across a range of pH values, the stability of its primary hydrolysis product, 4-hydroxybenzyl isothiocyanate, is highly pH-dependent. It has a much longer half-life in acidic conditions (pH 3) compared to neutral or slightly alkaline conditions (pH 6.5)[1].

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in freshly prepared extract. Incomplete inactivation of myrosinase.Ensure complete myrosinase inactivation during extraction. Options include: - Freeze-drying the plant material before extraction.[3] - Using a cold 80% methanol extraction method.[3] - Heating the extract at 75°C for at least 10 minutes.[3]
This compound concentration decreases over time during storage at 4°C. Thermal degradation or residual enzymatic activity.Store extracts at a lower temperature, such as -20°C or -80°C, for better long-term stability.[5] Re-evaluate the myrosinase inactivation step to ensure its completeness.
Inconsistent this compound concentrations between different batches of extracts. Variability in the extraction procedure. Differences in the raw plant material.Standardize the extraction protocol, including solvent-to-solid ratio, extraction time, and temperature. Ensure the plant material is from a consistent source and developmental stage.
Appearance of unknown peaks in the HPLC chromatogram during stability studies. Formation of degradation products.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust storage conditions (e.g., lower temperature, protect from light) to minimize their formation.
Low yield of this compound during extraction. Inefficient extraction solvent or procedure.Optimize the extraction method. A common and effective method involves using 70% methanol.[8] Ensure proper homogenization of the plant material to maximize surface area for extraction.

Data on this compound and Glucosinolate Stability

While specific kinetic data for the degradation of this compound in extracts under various storage conditions is not extensively available in published literature, the following tables summarize relevant findings for general glucosinolates and the key degradation product of this compound.

Table 1: Stability of 4-Hydroxybenzyl Isothiocyanate (this compound Hydrolysis Product) at Different pH Values

pHHalf-life (minutes)Reference
3.0321[1]
6.56[1]
Data illustrates the high instability of the primary enzymatic breakdown product of this compound in neutral to slightly alkaline conditions.

Table 2: General Stability of Glucosinolates in Plant Material Under Different Storage Temperatures

Plant MaterialStorage TemperatureDurationGlucosinolate LossReference
Broccoli Florets0°C6 daysSignificantly lower than at 10°C[9]
Broccoli Florets10°C6 daysSignificant decrease[9]
Cabbage4°C90 daysStable[10]
Cabbage25°C90 daysStable[10]
This data suggests that in the absence of enzymatic activity, glucosinolates within plant tissues are relatively stable, especially at lower temperatures.

Experimental Protocols

Protocol 1: Extraction of this compound from Sinapis alba Seeds with Myrosinase Inactivation

Objective: To extract this compound from white mustard seeds while ensuring the inactivation of myrosinase to prevent enzymatic degradation.

Materials:

  • Sinapis alba seeds

  • 70% Methanol (HPLC grade)

  • Deionized water

  • Grinder or mortar and pestle

  • Centrifuge and centrifuge tubes

  • Water bath

  • Syringe filters (0.45 µm)

Procedure:

  • Grind the Sinapis alba seeds to a fine powder.

  • Weigh 1 g of the powdered seeds into a centrifuge tube.

  • Add 10 mL of 70% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Place the tube in a water bath pre-heated to 75°C for 15 minutes to inactivate myrosinase[3].

  • Allow the mixture to cool to room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Objective: To quantify the concentration of this compound in an extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)[8].

  • Mobile Phase: A gradient of acetonitrile (B52724) and water[8].

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Flow Rate: 0.75 mL/min[8].

  • Column Temperature: 40°C[8].

  • Detection Wavelength: 229 nm[8].

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a series of this compound standards of known concentrations in 70% methanol to create a calibration curve.

  • Inject the prepared standards and the filtered sample extracts into the HPLC system.

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

Sinalbin_Degradation_Pathway This compound This compound HBITC 4-Hydroxybenzyl Isothiocyanate (Unstable Intermediate) This compound->HBITC Hydrolysis Nitriles Nitriles This compound->Nitriles Thermal Degradation Myrosinase Myrosinase (Enzyme) Myrosinase->HBITC HBA 4-Hydroxybenzyl Alcohol HBITC->HBA Thiocyanate Thiocyanate Ion HBITC->Thiocyanate Heat Heat Heat->Nitriles

Caption: Enzymatic and thermal degradation pathways of this compound.

Stability_Testing_Workflow cluster_extraction Extraction cluster_storage Storage Conditions cluster_analysis Analysis start Grind Sinapis alba seeds extract Extract with 70% Methanol start->extract inactivate Heat at 75°C to inactivate myrosinase extract->inactivate centrifuge Centrifuge and collect supernatant inactivate->centrifuge filter Filter extract (0.45 µm) centrifuge->filter storage_conditions Aliquot extract and store under different conditions: - -20°C (Dark) - 4°C (Dark) - 25°C (Dark) - 25°C (Light) filter->storage_conditions hplc HPLC Analysis at Time Points (e.g., 0, 1, 3, 6 months) storage_conditions->hplc data Quantify this compound Concentration and Degradation Products hplc->data

References

Selecting the appropriate column for Sinalbin HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Sinalbin High-Performance Liquid Chromatography (HPLC) separation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on column selection, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column for this compound analysis?

A1: The most frequently used columns for the analysis of this compound, a type of glucosinolate, are reversed-phase C18 columns. These columns provide good retention and separation of this compound from other components in the sample matrix.

Q2: Are there alternative column chemistries for this compound separation?

A2: Yes, for highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be an effective alternative. HILIC columns are specifically designed for the retention and separation of polar analytes that show poor retention on traditional C18 columns.

Q3: What is the typical mobile phase composition for this compound HPLC?

A3: A typical mobile phase for this compound analysis on a C18 column consists of a gradient mixture of water and acetonitrile (B52724). The gradient usually involves increasing the proportion of acetonitrile over the course of the run to elute compounds of increasing hydrophobicity.

Q4: What is the recommended detection wavelength for this compound?

A4: this compound can be effectively detected using a UV detector at a wavelength of approximately 229 nm.[1]

Column Selection Guide

Choosing the appropriate column is critical for successful this compound separation. Below is a summary of commonly used HPLC columns and their key characteristics.

Column NameStationary PhaseParticle Size (µm)Dimensions (mm)Key Features
Agilent Zorbax Eclipse Plus C18 C183.5, 54.6 x 150Good peak shape for basic compounds, robust and reliable for routine analysis.[2][3]
Waters CORTECS C18 Solid-Core C181.6, 2.7VariousHigh efficiency and resolution, suitable for complex samples and faster analysis times.
YMC-Pack Pro C18 C183, 5VariousExcellent durability and performance across a wide pH range.
Waters ACQUITY UPLC BEH HILIC Ethylene Bridged Hybrid1.7VariousDesigned for the retention of polar compounds, offering alternative selectivity to C18.[4]
GL Sciences InertSustain Amide Amide3, 5VariousStrong retention for highly polar compounds in HILIC mode.[5]

Detailed Experimental Protocol: Quantification of this compound in Mustard Seeds

This protocol outlines a standard procedure for the extraction and HPLC analysis of this compound from mustard seeds.

1. Sample Preparation (Extraction)

  • Objective: To extract this compound from mustard seeds while minimizing enzymatic degradation.

  • Materials:

    • Mustard seeds

    • 70% Methanol (B129727) (HPLC grade)

    • Deionized water

    • Centrifuge

    • Vortex mixer

    • 0.22 µm syringe filters

  • Procedure:

    • Grind mustard seeds into a fine powder.

    • Weigh approximately 100 mg of the powder into a microcentrifuge tube.

    • Add 1 mL of pre-heated 70% methanol (70°C) to the tube to inactivate the myrosinase enzyme.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: Deionized water

    • B: Acetonitrile

  • Gradient Program:

Time (min)% A (Water)% B (Acetonitrile)
0982
207030
25982
30982
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 229 nm

Troubleshooting Guide

This section addresses common issues encountered during this compound HPLC analysis.

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanols: The phenolic hydroxyl group in this compound can interact with active sites on the silica-based C18 column.- Use a highly end-capped C18 column. - Lower the mobile phase pH (e.g., to 3-4 with formic or acetic acid) to suppress the ionization of silanol (B1196071) groups.
Column Overload: Injecting too concentrated a sample.- Dilute the sample. - Reduce the injection volume.
Poor Resolution Inadequate Separation from Matrix Components: Co-elution with other compounds from the mustard seed extract.- Optimize the gradient program by slowing the ramp of the organic solvent. - Consider a different C18 column with a different selectivity or switch to a HILIC column.
Column Degradation: Loss of stationary phase or contamination.- Flush the column with a strong solvent. - If performance does not improve, replace the column.
Retention Time Shifts Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition.- Ensure accurate and consistent preparation of the mobile phase. - Use a buffer if pH control is critical.
Fluctuations in Column Temperature: Inconsistent oven temperature.- Use a column oven to maintain a stable temperature.
Pump Malfunction: Inconsistent flow rate.- Check the pump for leaks and ensure proper functioning.
Peak Splitting Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase.- Evaporate the extraction solvent and reconstitute the sample in the initial mobile phase.
Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit.[6]- Reverse-flush the column (if permissible by the manufacturer). - If the problem persists, the column may need to be replaced.[6]

Visual Workflow for Column Selection

The following diagram illustrates a logical workflow for selecting the appropriate HPLC column for this compound separation.

HPLC_Column_Selection_for_this compound start Start: this compound Analysis analyte_properties Assess Analyte Properties (this compound is a polar glucosinolate) start->analyte_properties initial_column_choice Initial Column Selection analyte_properties->initial_column_choice rp_hplc Reversed-Phase (RP) HPLC (Primary Choice) initial_column_choice->rp_hplc Standard Approach hilic Hydrophilic Interaction Liquid Chromatography (HILIC) initial_column_choice->hilic Poor retention on RP or alternative selectivity needed c18_selection Select a C18 Column (e.g., Agilent Zorbax, Waters CORTECS) rp_hplc->c18_selection hilic_selection Select a HILIC Column (e.g., Amide, Diol phase) hilic->hilic_selection method_dev_rp Method Development (RP) c18_selection->method_dev_rp method_dev_hilic Method Development (HILIC) hilic_selection->method_dev_hilic evaluation_rp Evaluate Performance: - Retention - Peak Shape - Resolution method_dev_rp->evaluation_rp evaluation_hilic Evaluate Performance: - Retention - Peak Shape - Resolution method_dev_hilic->evaluation_hilic rp_ok Acceptable Performance? evaluation_rp->rp_ok hilic_ok Acceptable Performance? evaluation_hilic->hilic_ok optimize_rp Optimize RP Method: - Mobile Phase - Gradient - Temperature rp_ok->optimize_rp No end_rp Final RP Method rp_ok->end_rp Yes hilic_ok->method_dev_hilic No, optimize end_hilic Final HILILC Method hilic_ok->end_hilic Yes optimize_rp->evaluation_rp

Caption: Logic diagram for selecting an HPLC column for this compound analysis.

References

Optimizing Injection Volume for Sinalbin LC-MS Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Sinalbin.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting injection volume for this compound LC-MS analysis?

A1: A typical starting injection volume for this compound analysis on a standard analytical LC column (e.g., 2.1 mm or 4.6 mm internal diameter) is in the range of 1 to 5 µL. It is recommended to start with a low injection volume and incrementally increase it to determine the optimal volume for your specific sample concentration and instrument sensitivity.

Q2: How does increasing the injection volume affect the analysis of this compound?

A2: Ideally, increasing the injection volume should lead to a proportional increase in the peak area and peak height of this compound, which can improve the signal-to-noise ratio and lower the limit of quantification (LOQ). However, excessive injection volumes can lead to column overload, resulting in distorted peak shapes (fronting or tailing), reduced resolution, and a potential decrease in quantitative accuracy.[1]

Q3: What are the signs of column overload when injecting this compound?

A3: The primary signs of column overload are peak fronting (a sharp rise and a sloping tail) or peak broadening. You may also observe a decrease in retention time as the injection volume increases. If you observe these changes, you should reduce the injection volume or dilute your sample.

Q4: Can the injection solvent affect the peak shape of this compound?

A4: Yes, the composition of the injection solvent can significantly impact peak shape. Injecting a sample dissolved in a solvent stronger than the initial mobile phase can cause peak distortion, particularly for early eluting peaks. It is best practice to dissolve your this compound standard and samples in a solvent that is as weak as or weaker than the initial mobile phase conditions.

Q5: What is "carryover" and how can I minimize it in this compound analysis?

A5: Carryover is the appearance of a small peak from a previous, more concentrated sample in a subsequent analysis of a blank or less concentrated sample.[2] To minimize carryover in this compound analysis, ensure that the autosampler's needle, injection port, and sample loop are adequately washed between injections with a strong solvent that can effectively remove all traces of this compound. Implementing a needle wash step with a solvent mixture like methanol (B129727)/water is a common practice.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Fronting) Injection Volume Too High: The column is overloaded with the sample.1. Reduce the injection volume by half and re-inject. 2. If peak shape improves, continue to decrease the injection volume until a symmetrical peak is achieved. 3. Alternatively, dilute the sample and inject the original volume.
Injection Solvent Too Strong: The solvent in which this compound is dissolved is stronger than the mobile phase at the start of the gradient.1. Prepare the sample in a solvent that matches the initial mobile phase composition. 2. If this compound solubility is an issue, use the minimum amount of strong solvent necessary and then dilute with the initial mobile phase.
Poor Peak Shape (Tailing) Secondary Interactions: this compound may be interacting with active sites on the column stationary phase.1. Ensure the mobile phase pH is appropriate for this compound (anionic molecule). The addition of a small amount of a weak acid like formic acid to the mobile phase can improve peak shape. 2. Consider using a column with a different stationary phase chemistry.
Column Overload: In some cases, severe overload can also manifest as tailing.1. Follow the steps for troubleshooting peak fronting due to high injection volume.
Low Signal Intensity / Poor Signal-to-Noise (S/N) Ratio Injection Volume Too Low: An insufficient amount of this compound is being introduced into the mass spectrometer.1. Gradually increase the injection volume in small increments (e.g., 1-2 µL at a time). 2. Monitor the S/N ratio with each increase. Stop when you see a significant improvement without compromising peak shape.[3] 3. If increasing the volume leads to peak distortion, consider concentrating the sample.
Poor Ionization: Suboptimal mass spectrometer source conditions.1. Optimize source parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature.
Inconsistent Peak Areas Autosampler Precision Issues: The autosampler is not delivering a consistent volume for each injection.1. Ensure the autosampler is properly maintained and calibrated. 2. Check for air bubbles in the syringe or sample loop. 3. Ensure there is sufficient sample volume in the vial.
Carryover: Residual this compound from a previous injection is affecting the current one.1. Implement a robust needle and injection port washing protocol between samples. 2. Inject a blank solvent after a high-concentration sample to check for carryover.
Retention Time Shifts Large Injection Volume: Very large injection volumes can sometimes cause a slight shift in retention time.1. If consistency is critical, use a smaller, more consistent injection volume.
Column Equilibration: The column is not fully equilibrated between injections.1. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.

Data Presentation

The following tables present illustrative data on the effect of injection volume on the peak area, peak height, and signal-to-noise (S/N) ratio for a hypothetical this compound LC-MS analysis. This data is intended to demonstrate general chromatographic principles and may not reflect the exact results from your specific instrumentation and experimental conditions.

Table 1: Effect of Injection Volume on this compound Peak Characteristics

Injection Volume (µL)Peak Area (Arbitrary Units)Peak Height (Arbitrary Units)Signal-to-Noise (S/N) RatioPeak Symmetry (Asymmetry Factor)
150,12312,530551.05
2100,24525,0601101.03
5250,61062,6502751.01
10499,850124,9605400.95 (Slight Fronting)
20850,320180,5407500.85 (Noticeable Fronting)

Table 2: Summary of Observations from Injection Volume Optimization

ParameterObservationInterpretation
Peak Area Linear increase from 1 µL to 10 µL, with a less than proportional increase at 20 µL.The detector response is linear within the 1-10 µL range. At 20 µL, column overload or detector saturation may be starting to occur.
Peak Height Increases with injection volume, but the increase is not proportional at 10 µL and 20 µL.Peak broadening at higher injection volumes causes a decrease in the rate of peak height increase.
S/N Ratio Consistently increases with injection volume.Higher injection volumes improve sensitivity, but this must be balanced with maintaining good peak shape.
Peak Symmetry Good symmetry is observed up to 5 µL. Slight fronting is seen at 10 µL, becoming more pronounced at 20 µL.Injection volumes above 5 µL are beginning to cause column overload for this particular sample concentration and method.

Experimental Protocols

Protocol 1: Optimizing Injection Volume for this compound LC-MS Analysis

This protocol outlines a systematic approach to determine the optimal injection volume for the analysis of this compound.

1. Sample Preparation:

  • Prepare a standard solution of this compound in a solvent compatible with the initial mobile phase conditions (e.g., 10% methanol in water). A concentration of 1 µg/mL is a reasonable starting point.

2. LC-MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute this compound (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

  • MS/MS Transition: Monitor a specific precursor-to-product ion transition for this compound (e.g., m/z 424 -> m/z 344).

3. Injection Volume Series:

  • Perform a series of injections of the this compound standard solution with varying injection volumes. It is recommended to start low and increase incrementally.

  • Injection Sequence: 1 µL, 2 µL, 5 µL, 10 µL, 15 µL, and 20 µL.

  • Inject a blank (injection solvent) between each standard injection to check for carryover.

4. Data Analysis:

  • For each injection volume, record the following parameters:

    • Peak Area

    • Peak Height

    • Signal-to-Noise (S/N) Ratio

    • Peak Asymmetry Factor (or Tailing Factor)

    • Retention Time

  • Plot the peak area and S/N ratio as a function of the injection volume.

5. Determination of Optimal Volume:

  • The optimal injection volume is the highest volume that provides a good signal response and S/N ratio without significant peak shape distortion (i.e., an asymmetry factor close to 1.0).

Mandatory Visualizations

Injection_Volume_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision start Start prep_sample Prepare this compound Standard Solution start->prep_sample setup_lcms Set Up LC-MS Method prep_sample->setup_lcms inject_series Inject Series of Increasing Volumes (e.g., 1, 2, 5, 10, 20 µL) setup_lcms->inject_series collect_data Collect Data: - Peak Area - Peak Height - S/N Ratio - Peak Shape inject_series->collect_data analyze_data Analyze Data for Linearity & Peak Shape collect_data->analyze_data decision Peak Shape Acceptable? analyze_data->decision decision->inject_series No, Reduce Volume or Dilute Sample optimal_volume Select Optimal Injection Volume decision->optimal_volume Yes end End optimal_volume->end

Caption: Workflow for optimizing injection volume in this compound LC-MS analysis.

Sinalbin_Hydrolysis This compound This compound (p-Hydroxybenzylglucosinolate) Isothiocyanate 4-Hydroxybenzyl Isothiocyanate (Unstable Intermediate) This compound->Isothiocyanate Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Isothiocyanate Degradation Degradation Products Isothiocyanate->Degradation Spontaneous Degradation Glucosinolate_Biosynthesis AminoAcid Amino Acid (e.g., Phenylalanine) ChainElongation Chain Elongation AminoAcid->ChainElongation CoreStructure Core Glucosinolate Structure Formation ChainElongation->CoreStructure SideChainMod Side Chain Modification CoreStructure->SideChainMod This compound This compound (Aromatic Glucosinolate) SideChainMod->this compound

References

Reducing background noise in Sinalbin mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sinalbin mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on reducing background noise and improving signal quality in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise in this compound mass spectrometry?

A1: Background noise in mass spectrometry, including when analyzing this compound, can originate from several sources. These can be broadly categorized as:

  • Chemical Noise: This arises from a variety of interfering ions and contaminants present in the sample or the instrument. Common sources include plasticizers, polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), and solvent adducts. In MALDI-MS, matrix clusters and fragments are also a significant source of chemical noise.[1][2]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.

  • Sample Matrix Effects: For this compound extracted from natural sources like mustard seeds, other components of the plant matrix can interfere with ionization and detection, contributing to background noise.[3][4]

  • Contaminants: Impurities in solvents, reagents, and on labware (e.g., salts, detergents) can introduce significant background ions.[5][6]

Q2: Why am I seeing high background noise specifically in the low mass range (below m/z 700) when using a Sinapinic acid-based matrix for MALDI-TOF analysis of this compound?

A2: Traditional organic matrices used in MALDI-TOF MS, such as Sinapinic acid (structurally similar to this compound), are prone to fragmentation upon laser irradiation. This process generates significant background noise in the low mass-to-charge ratio (m/z) range, typically below m/z 700.[2] This can obscure the signals of low molecular weight analytes.

Q3: Can this compound or its derivatives form adducts that contribute to background noise?

A3: Yes, like many molecules in mass spectrometry, this compound and its derivatives can form adducts with ions such as sodium ([M+Na]+) and potassium ([M+K]+).[7] In MALDI, adducts with the matrix itself, such as [M + (Matrix-H2O) + H]+, can also occur and contribute to the complexity of the spectrum and background noise.[8]

Troubleshooting Guides

Issue 1: High Chemical Background Noise Across the Spectrum

Symptoms:

  • Elevated baseline in the total ion chromatogram (TIC).[9]

  • Presence of non-specific peaks at many m/z values.

  • Poor signal-to-noise ratio for the this compound analyte peak.

Possible Causes & Solutions:

CauseRecommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents. Filter all solutions before use.
Leaching from Plasticware Use polypropylene or glass containers instead of plastics that can leach plasticizers.
Instrument Contamination Perform a system "steam clean" by running a high flow of cleaning solvent (e.g., 75:25 methanol (B129727):water) at elevated temperatures overnight.[9] Clean the ionization source, including the cone, needle, and transfer tube.
Contaminated Gas Supply Ensure high-purity nitrogen or other required gases. Consider using an in-line filter.
Issue 2: Poor Signal-to-Noise Ratio for this compound Peak

Symptoms:

  • The this compound peak is present but has low intensity relative to the baseline noise.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Instrument Tuning Calibrate the mass axis of the instrument.[9] Allow the quadrupoles to reach thermal equilibrium before tuning.[9]
Inefficient Ionization Optimize ionization source parameters such as nebulizer pressure, drying gas flow and temperature, and cone voltage.[9][10] For ESI, adjusting the pH of the mobile phase can improve signal.[9]
Ion Suppression from Matrix Components Improve sample cleanup to remove interfering substances from the this compound extract.[11] This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction.
Poor Nebulization (LC-MS) Check and adjust the nebulizer needle. A poor spray can lead to high background and low signal.[9]

Experimental Protocols

Protocol 1: Basic Sample Preparation for this compound Analysis from Mustard Seed

This protocol provides a general guideline for extracting this compound from mustard seeds with minimal sample preparation, suitable for initial screening.

  • Grinding: Grind mustard seeds (e.g., Sinapis alba) into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the ground seed powder into a microcentrifuge tube.

    • Add 1 mL of 70% methanol (v/v) as the extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at 70°C for 20 minutes in a water bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into an LC-MS system.

Note: For reduced matrix effects, a further solid-phase extraction (SPE) cleanup step is recommended.

Protocol 2: Preparation of Sinapinic Acid Matrix for MALDI-TOF

Sinapinic acid is a common matrix for the analysis of proteins and peptides and is structurally related to this compound.

  • Prepare a saturated solution:

    • Place a small amount of sinapinic acid in a 0.5 mL microcentrifuge tube.

    • Add 300 µL of a solvent mixture of 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[7]

    • Vortex the tube thoroughly to ensure the solution is saturated. Some solid matrix material should remain at the bottom.[7]

  • Sample-Matrix Mixture:

    • Mix the prepared matrix solution with your sample solution in a 1:1 ratio.[7]

  • Spotting:

    • Spot 1-2 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely, allowing for crystal formation, before inserting it into the mass spectrometer.

Visual Guides

Troubleshooting_Workflow cluster_start Start: High Background Noise cluster_checks Initial Checks cluster_actions Corrective Actions cluster_end Outcome start High Background Noise Detected check_solvents Check Solvent/Reagent Purity start->check_solvents check_instrument Review Instrument Parameters start->check_instrument check_sample_prep Evaluate Sample Preparation start->check_sample_prep action_solvents Use Fresh LC-MS Grade Solvents check_solvents->action_solvents action_instrument Clean Ion Source & Tune MS check_instrument->action_instrument action_sample_prep Improve Sample Cleanup (e.g., SPE) check_sample_prep->action_sample_prep end_node Noise Reduced, Signal Improved action_solvents->end_node action_instrument->end_node action_sample_prep->end_node

Caption: Troubleshooting workflow for high background noise.

Sinalbin_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing sample Mustard Seed Sample grind Grind Seeds sample->grind extract Solvent Extraction grind->extract cleanup Cleanup (SPE/Filtration) extract->cleanup lc_separation LC Separation cleanup->lc_separation ionization Ionization (ESI/APCI) lc_separation->ionization ms_detection MS Detection ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition noise_reduction Background Subtraction data_acquisition->noise_reduction peak_identification This compound Identification noise_reduction->peak_identification

Caption: General workflow for this compound analysis.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Sinalbin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of sinalbin, a major glucosinolate found in mustard seeds. The performance of standard HPLC-UV methods is compared with alternative techniques such as HPLC-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS) and Ion Chromatography (IC). This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable analytical technique for their specific needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as sensitivity, precision, and the complexity of the sample matrix. The following tables summarize the quantitative performance of various validated methods.

MethodAnalyte(s)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Sinigrin, this compound> 0.99-1-7%0.06 mM-[1]
HPLC-TOF-MS Sinigrin, this compound--2-6%0.01 mM-[1]
Ion Chromatography (IC) Sinigrin, this compound, SO₄²⁻, SCN⁻-83-102%2-9% (Sinigrin), 2-6% (this compound)≤ 0.04 mM0.10 mM (this compound)[1][2][3]
RP-HPLC Sinigrin, this compound, Allyl-ITC, Benzyl-ITC---0.05 mg/L (Glucosinolates)-[4]
RP-HPLC Sinigrin> 0.99-1.37% to -1.29% (intra- and inter-day)1.43% (intraday), 0.94% (interday)--[5]

Note: Some validation parameters were not available in the cited literature for all methods. ITC refers to Isothiocyanate.

A study comparing HPLC-TOF-MS with HPLC-UV and IC methods concluded that HPLC-TOF-MS is more sensitive.[1] The effects of the mustard seed matrix were reported to be negligible with the HPLC-TOF-MS method, requiring minimal sample preparation.[1] For the IC method, recoveries for this compound and other anions ranged from 83 to 102%, with limits of detection at or below 0.04 mM.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental results. The following are protocols for the key analytical methods discussed.

1. HPLC-UV Method for Glucosinolate Analysis

This method is a widely used technique for the quantification of glucosinolates like this compound.

  • Sample Preparation: To prevent enzymatic degradation of glucosinolates by myrosinase, samples can be pre-treated by autoclaving or boiling.[4] Extraction is then typically performed using a solvent such as boiling water, methanol, or acetonitrile (B52724) solutions.[6] Solid-phase extraction with a weak anion exchange sorbent can be used for further purification.[1]

  • Chromatographic Conditions:

    • Column: A C18 analytical column is commonly used.[1][5]

    • Mobile Phase: A common mobile phase consists of a gradient of formic acid in water (0.5%, v/v) and formic acid in acetonitrile (0.5%, v/v).[1] Another option is an isocratic mobile phase of 20 mM tetrabutylammonium: acetonitrile (80:20%, v/v) at pH 7.0.[5]

    • Flow Rate: A typical flow rate is around 0.5 mL/min to 1 mL/min.[5]

    • Detection: UV detection is performed at a wavelength where the glucosinolate group has strong absorbance, such as 227 nm or 235 nm.[5][6]

2. HPLC-TOF-MS Method for Enhanced Sensitivity

This method offers higher sensitivity compared to HPLC-UV and is suitable for detecting low concentrations of this compound.

  • Sample Preparation: A key advantage of this method is the minimal sample preparation required. The mustard seed extract can often be analyzed directly with negligible matrix effects.[1]

  • Chromatographic Conditions:

    • Column: C18 analytical column.[1]

    • Mobile Phase: A gradient of formic acid in water and acetonitrile is used.[1]

    • Detection: Time-of-Flight Mass Spectrometry (TOF-MS) is used for detection, providing high resolution and mass accuracy.[1]

3. Ion Chromatography (IC) for Simultaneous Analysis of Anions

IC is a powerful technique for the simultaneous quantification of this compound and its anionic hydrolysis products.

  • Sample Preparation: Sample preparation is minimized, and the analysis time is relatively short.[2][3]

  • Chromatographic Conditions:

    • Column: A hydroxide-selective anion-exchange column (e.g., 4 x 210 mm).[2][3]

    • Mobile Phase: Isocratic elution with 100 mM NaOH.[2][3]

    • Flow Rate: A flow rate of 0.9 mL/min is optimal.[2][3]

    • Detection: Suppressed conductivity detection is typically used.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Method Development & Planning cluster_documentation Analysis & Reporting dev Develop HPLC Method (Column, Mobile Phase, etc.) protocol Define Validation Protocol (Parameters to be tested) dev->protocol linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) specificity Specificity lod_loq LOD & LOQ data_analysis Data Analysis & Statistical Evaluation linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis report Validation Report Generation data_analysis->report

Caption: Workflow for the validation of an HPLC method for this compound quantification.

Method_Comparison cluster_hplcuv HPLC-UV cluster_hplctofms HPLC-TOF-MS cluster_ic Ion Chromatography (IC) hplcuv_char Standard sensitivity Good precision Requires sample cleanup hplctofms_char High sensitivity Good precision Minimal sample prep hplcuv_char->hplctofms_char Higher Sensitivity ic_char Simultaneous analysis of anions Good recovery Minimal sample prep hplcuv_char->ic_char Different Selectivity hplctofms_char->ic_char Complementary Information

Caption: Comparison of key features of HPLC-UV, HPLC-TOF-MS, and Ion Chromatography for this compound analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Sinalbin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of Sinalbin, a glucosinolate found in mustard seeds. The objective is to offer a comparative overview of the performance of different methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research, quality control, or drug development needs. The primary analytical methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Ion Chromatography (IC).

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance of different analytical techniques for this compound quantification is summarized in the table below. This allows for a direct comparison of key validation parameters such as linearity, sensitivity (LOD and LOQ), accuracy (recovery), and precision.

ParameterHPLC-UVHPLC-TOF-MSIon Chromatography (IC)HPTLC
Linearity Range Not explicitly statedNot explicitly statedNot explicitly stated2-10 µg/mL (for similar compounds)[1][2]
Correlation Coefficient (R²) > 0.99 (for similar compounds)Not explicitly statedNot explicitly stated> 0.99 (for similar compounds)[3]
Limit of Detection (LOD) 0.05 mg/L[4]More sensitive than HPLC-UV and IC[5]≤0.04 mM[6][7][8][9]0.469 µg/mL (for similar compounds)[1][2]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated0.10 mM[5]1.423 µg/mL (for similar compounds)[1][2]
Recovery (%) Not explicitly statedNot explicitly stated83 - 102%[6][7][8][9]97.53 - 99.82% (for similar compounds)[1][2]
Precision (RSD %) 2 - 6%[5]Not explicitly statedNot explicitly statedNot explicitly stated
Analysis Time < 90 minutes[6][7][8][9]< 1.5 hours (including sample preparation)[5]< 90 minutes[6][7][8][9]Not explicitly stated

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for this compound and related compounds.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the quantification of glucosinolates like this compound.

  • Sample Preparation: To prevent enzymatic degradation by myrosinase, pre-treatment methods such as autoclaving or boiling of the mustard powder extracts are employed[4].

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 analytical column[10].

    • Mobile Phase: A common mobile phase consists of 20 mM tetrabutylammonium (B224687) and acetonitrile (B52724) in an 80:20 (v/v) ratio, with the pH adjusted to 7.0[10].

    • Flow Rate: 0.5 mL/min[10].

    • Detection: UV detection is typically performed at 229 nm[11].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers enhanced sensitivity and specificity for this compound analysis, allowing for accurate quantification even at low concentrations[12].

  • Sample Preparation: Minimal sample preparation of the mustard seed extract may be needed, as matrix effects can be negligible[5]. An efficient extraction procedure involves dissolving the sample in heated water followed by solid-phase extraction with a weak anion exchange sorbent[5].

  • Chromatographic Conditions:

    • Column: A C18 analytical column is commonly used[5].

    • Mobile Phase: A gradient elution with 0.5% (v/v) formic acid in water and 0.5% (v/v) formic acid in acetonitrile is often employed[5].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI) is typically used for the analysis of intact glucosinolates[5].

    • Detection: High-resolution time-of-flight mass spectrometry (TOF-MS) provides high sensitivity[5].

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful analytical technique for quantifying compounds in various formulations[1][2].

  • Sample Preparation: Samples are applied as bands on an aluminum TLC plate pre-coated with silica (B1680970) gel[3].

  • Stationary Phase: Silica gel F254 HPTLC plates are commonly used[1][2].

  • Mobile Phase: A mobile phase consisting of chloroform, acetone, and formic acid in a 7:2:1 (v/v/v) ratio has been used for similar compounds[1][2].

  • Development: Plates are processed in a twin chamber[1][2].

  • Detection: Densitometric scanning is performed in absorbance mode at a specific wavelength, for instance, 288 nm for similar compounds[1][2].

Ion Chromatography (IC)

Ion chromatography provides a simple and fast method for the simultaneous quantification of this compound and its hydrolysis products[6][7][8][9].

  • Sample Preparation: Sample preparation is often minimized with this method[6][7][8][9].

  • Chromatographic Conditions:

    • Column: A 4 × 210 mm hydroxide-selective anion-exchange column is used[6][7][8][9].

    • Mobile Phase: Isocratic elution with 100 mM NaOH[6][7][8][9].

    • Flow Rate: 0.9 mL/min[6][7][8][9].

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of different analytical techniques for this compound quantification. Cross-validation is a critical process to ensure that a validated analytical method produces consistent and reliable results across different laboratories, instruments, or even different analytical techniques[13]. The goal is to determine whether the data obtained from different methods are comparable[14].

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Comparison Sample This compound-containing Sample (e.g., Mustard Seed) Extraction Extraction Sample->Extraction Filtration Filtration/Purification Extraction->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS Filtration->LCMS HPTLC HPTLC Filtration->HPTLC IC Ion Chromatography Filtration->IC Data_HPLC Data Acquisition (HPLC) HPLC->Data_HPLC Data_LCMS Data Acquisition (LC-MS) LCMS->Data_LCMS Data_HPTLC Data Acquisition (HPTLC) HPTLC->Data_HPTLC Data_IC Data Acquisition (IC) IC->Data_IC Comparison Comparison of Results (Linearity, LOD, LOQ, Accuracy, Precision) Data_HPLC->Comparison Data_LCMS->Comparison Data_HPTLC->Comparison Data_IC->Comparison Validation Method Validation Report Comparison->Validation

Caption: Workflow for Cross-Validation of Analytical Techniques for this compound.

References

A Comparative Analysis of Sinalbin and Other Glucosinolates in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is critical for advancing cancer therapeutics. This guide provides an objective comparison of sinalbin against other well-researched glucosinolates, namely glucoraphanin (B191350) and sinigrin (B192396), with a focus on their performance in cancer research, supported by available experimental data.

Glucosinolates, a class of secondary metabolites found predominantly in cruciferous vegetables, have garnered significant attention for their potential anticancer properties. Upon enzymatic hydrolysis by myrosinase, these compounds are converted into biologically active isothiocyanates. This comparison focuses on this compound, found in white mustard (Sinapis alba), and its performance relative to glucoraphanin (precursor to sulforaphane) from broccoli and sinigrin from black mustard (Brassica nigra).

Comparative Efficacy: A Quantitative Overview

Direct comparative studies on the anticancer effects of purified this compound are limited. However, research on extracts of Sinapis alba (containing this compound) and its hydrolysis product, 4-hydroxybenzyl isothiocyanate (4-HBITC), provide insights into its potential.

A study comparing the antiproliferative activity of Sinapis alba and Sinapis nigra extracts found that the S. alba extract, rich in this compound, exhibited a more potent inhibitory effect on the proliferation of both non-tumor and tumor cell lines.[1][2][3] The IC50 value for the S. alba seed extract was determined to be 156.7 ± 1.08 µg/mL in hTERT-HME1 cells.[1][3] Interestingly, the study noted that pure this compound was less effective than the whole extract, suggesting a synergistic effect with other components within the extract.[1][2] The addition of myrosinase, the enzyme that converts glucosinolates to isothiocyanates, enhanced the antiproliferative effects, highlighting the importance of this bioactivation step.[1]

While specific IC50 values for pure this compound remain elusive in the reviewed literature, data for its hydrolysis product and for sinigrin and sulforaphane (B1684495) are available for comparison. It is important to note that the anticancer activity of glucosinolates is primarily attributed to their corresponding isothiocyanates.

Compound/ExtractCancer Cell Line(s)IC50 Value(s)Key Findings
Sinapis alba Extract (this compound-rich) hTERT-HME1, HCT 116, HT-29156.7 ± 1.08 µg/mL (hTERT-HME1)More active than S. nigra extract; activity enhanced by myrosinase.[1][3]
4-Hydroxybenzyl Isothiocyanate (from this compound) SH-SY5Y (Neuroblastoma), U87MG (Glioblastoma)Not specifiedInhibits proliferation, induces apoptosis, increases reactive oxygen species (ROS).[4][5]
Sinigrin Not specifiedNot specifiedPure sinigrin showed no significant antiproliferative activity without myrosinase.[1][2]
Sulforaphane (from Glucoraphanin) VariousVaries widely depending on cell linePotent inducer of phase II detoxification enzymes, inhibits cancer cell proliferation, induces apoptosis.[6]

Mechanisms of Action: Signaling Pathways

The anticancer mechanisms of glucosinolate-derived isothiocyanates are multifaceted, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and oxidative stress.

This compound and 4-Hydroxybenzyl Isothiocyanate (4-HBITC): Research on 4-HBITC, the bioactive form of this compound, indicates that its antiproliferative effects are linked to the induction of apoptosis.[4] Studies have shown that 4-HBITC treatment leads to a decrease in the mitochondrial membrane potential and an increase in the inactive form of the anti-apoptotic protein Bcl-2.[4] Furthermore, it has been observed to downregulate the p53 protein while upregulating p21 in SH-SY5Y neuroblastoma cells, suggesting a potential role in cell cycle arrest.[4] The generation of reactive oxygen species (ROS) also appears to be a key mechanism of its anticancer activity.[4][5]

Sinigrin and Allyl Isothiocyanate (AITC): While pure sinigrin itself shows little to no anticancer activity, its hydrolysis product, allyl isothiocyanate (AITC), is a potent anticancer agent.[1][2] AITC has been shown to induce apoptosis and inhibit the proliferation of various cancer cells.

Glucoraphanin and Sulforaphane: Sulforaphane is one of the most extensively studied isothiocyanates. Its primary mechanism of action involves the potent induction of phase II detoxification enzymes, which help neutralize carcinogens.[6] Sulforaphane also inhibits cancer cell growth by inducing apoptosis and cell cycle arrest.

The following diagram illustrates a generalized signaling pathway for glucosinolate-induced apoptosis, with specific targets identified for 4-HBITC.

Sinalbin_Signaling_Pathway General Glucosinolate-Induced Apoptosis Pathway Glucosinolate Glucosinolate (e.g., this compound) Myrosinase Myrosinase Glucosinolate->Myrosinase Isothiocyanate Isothiocyanate (e.g., 4-HBITC) Myrosinase->Isothiocyanate Hydrolysis ROS Increased ROS Isothiocyanate->ROS p53 p53 (downregulated) Isothiocyanate->p53 p21 p21 (upregulated) Isothiocyanate->p21 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 (inactive) Mitochondria->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest p21->CellCycleArrest

Caption: Glucosinolate-induced apoptosis pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the comparison.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., hTERT-HME1, HCT 116, HT-29) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Sinapis alba extract, pure this compound) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of glucosinolates.

Experimental_Workflow Experimental Workflow for Glucosinolate Anticancer Evaluation Start Start: Glucosinolate (e.g., this compound) Extraction Extraction & Purification Start->Extraction Characterization Chemical Characterization (HPLC, MS) Extraction->Characterization Treatment Treatment with Glucosinolate +/- Myrosinase Characterization->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot, PCR) Treatment->Signaling IC50 Determine IC50 Viability->IC50 Results Data Analysis & Interpretation IC50->Results Apoptosis->Results Signaling->Results

Caption: General workflow for anticancer evaluation.

Conclusion

While research on this compound is not as extensive as that on sulforaphane or sinigrin's active form, the available evidence suggests that it and its hydrolysis product, 4-HBITC, possess noteworthy antiproliferative and pro-apoptotic properties. The superior activity of the Sinapis alba extract compared to pure this compound points to the potential for synergistic interactions with other phytochemicals present in the plant matrix.

For drug development professionals, these findings suggest that further investigation into this compound and its derivatives is warranted. Future research should focus on determining the IC50 values of pure this compound and 4-HBITC across a range of cancer cell lines, conducting direct comparative studies against other isothiocyanates, and elucidating the specific molecular targets and signaling pathways involved in its anticancer effects. Such studies will be crucial in fully assessing the therapeutic potential of this compound in oncology.

References

A Guide to Inter-Laboratory Comparison of Sinalbin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of sinalbin analysis, a key glucosinolate found in Sinapis alba (white mustard). Given the absence of a formal, published round-robin test for this compound, this document outlines standardized protocols for the most common analytical techniques, presents comparative data tables, and visualizes key pathways and workflows to facilitate the design and execution of such a study. The objective is to assist laboratories in achieving reproducible and comparable results for the quantification of this compound in various sample matrices.

Introduction to this compound and its Analysis

This compound is a glucosinolate that, upon enzymatic hydrolysis by myrosinase, yields 4-hydroxybenzyl isothiocyanate. This compound and its degradation products are of interest for their potential biological activities, including antimicrobial and anticarcinogenic properties.[1] Accurate and precise quantification of this compound is therefore crucial for research, quality control of food products, and the development of new therapeutic agents. The primary analytical methods for this compound quantification include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ion Chromatography (IC).[1][2][3]

Quantitative Data Comparison

An inter-laboratory study would involve distributing homogenized seed meal samples from Sinapis alba to participating laboratories. Each laboratory would analyze the samples in replicate using their available instrumentation and report the mean this compound concentration along with performance metrics. The following tables provide a template for data collection and a comparison of typical performance characteristics for the recommended analytical methods.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound in Sinapis alba Seed Meal

Laboratory IDMethod UsedMean this compound Concentration (mg/g)Standard Deviation (mg/g)Coefficient of Variation (%)
Lab 01HPLC-UV25.41.24.7
Lab 02HPLC-UV26.11.55.7
Lab 03LC-MS/MS24.90.83.2
Lab 04LC-MS/MS25.20.93.6
Lab 05Ion Chromatography27.02.17.8
Lab 06HPLC-UV24.51.45.7

Table 2: Comparison of Analytical Method Performance for this compound Quantification

ParameterHPLC-UVLC-MSIon Chromatography
Principle Separation by reverse-phase chromatography, detection by UV absorbance.Separation by liquid chromatography, detection by mass-to-charge ratio.Separation of anions on an ion-exchange column.
Limit of Detection (LOD) ~0.06 mM[4]~0.01 mM[4]≤0.04 mM[5]
Limit of Quantification (LOQ) ~0.10 mM[4]Not explicitly found~0.10 mM[4]
Precision (RSD%) 1-7%[4]2-6%[4]Comparable to HPLC-UV[4]
Sample Preparation Can require solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]Minimal sample preparation may be needed.[2]Sample preparation is often minimized.[5]
Analysis Time < 90 minutes[5]< 1.5 hours (including sample prep)[2]< 90 minutes[5]
Selectivity GoodHighGood
Cost ModerateHighModerate

Experimental Protocols

Detailed and standardized methodologies are critical for a successful inter-laboratory comparison. The following are proposed protocols for this compound extraction and analysis based on established methods.

Sample Preparation: Extraction of this compound from Mustard Seeds

This protocol is a generalized procedure for extracting this compound while minimizing enzymatic degradation.

  • Sample Homogenization: Freeze-dry mustard seeds and grind them into a fine powder.

  • Myrosinase Inactivation: To prevent enzymatic hydrolysis of this compound, immediately add the powder (e.g., 500 mg) to 10 mL of hot 70% methanol (B129727) (70°C).[6]

  • Extraction: Vigorously shake the mixture and incubate at 70°C in a water bath for 20 minutes.[6]

  • Clarification: Allow the mixture to cool to room temperature and then centrifuge at 3000 rpm for 10 minutes.[6]

  • Filtration: Filter the supernatant through a 0.2 µm or 0.45 µm filter prior to injection into the analytical instrument.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is common.

  • Flow Rate: 0.75 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Detection Wavelength: 229 nm.[7]

  • Quantification: Use an external standard calibration curve prepared with a certified this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatography: Utilize the same HPLC conditions as described for the HPLC-UV method.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for glucosinolates.[2]

    • Analysis Mode: Can be performed in full scan mode for identification or, for higher sensitivity and specificity, in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification.

  • Quantification: An external calibration curve with a this compound standard is used. The use of an internal standard is recommended for improved accuracy.

Ion Chromatography (IC)
  • Column: A hydroxide-selective anion-exchange column (e.g., 4 x 210 mm).[5]

  • Eluent: Isocratic elution with 100 mM Sodium Hydroxide (NaOH).[5]

  • Flow Rate: 0.9 mL/min.[5]

  • Detection: Suppressed conductivity detection.

  • Quantification: External standard calibration with a this compound standard. This method can simultaneously quantify this compound and its hydrolysis products.[5]

Visualizations

Biochemical Pathway of this compound Hydrolysis

The following diagram illustrates the enzymatic hydrolysis of this compound by myrosinase, which occurs when plant tissues are damaged.

Sinalbin_Pathway This compound This compound Unstable_Aglycone Unstable Aglycone This compound->Unstable_Aglycone + H2O Myrosinase Myrosinase (enzyme) Myrosinase->Unstable_Aglycone Isothiocyanate 4-Hydroxybenzyl Isothiocyanate Unstable_Aglycone->Isothiocyanate Spontaneous rearrangement Glucose Glucose Unstable_Aglycone->Glucose Sulfate Sulfate Unstable_Aglycone->Sulfate Degradation_Products Degradation Products (e.g., 4-Hydroxybenzyl alcohol, Thiocyanate ion) Isothiocyanate->Degradation_Products Degradation (pH dependent) Sinalbin_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Mustard Seed Sample Grind Grinding / Homogenization Start->Grind Extract Hot Methanol Extraction (Inactivate Myrosinase) Grind->Extract Centrifuge Centrifugation / Filtration Extract->Centrifuge Final_Extract Clarified Extract Centrifuge->Final_Extract HPLC HPLC-UV Final_Extract->HPLC LCMS LC-MS Final_Extract->LCMS IC Ion Chromatography Final_Extract->IC Quant Quantification (Calibration Curve) HPLC->Quant LCMS->Quant IC->Quant Report Report Results Quant->Report

References

Confirming the Identity of Sinalbin: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of natural products is a critical step in the discovery and validation pipeline. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the definitive identification of Sinalbin, a glucosinolate found in white mustard seeds (Sinapis alba). We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the structural elucidation and quantification of phytochemicals like this compound. Its high sensitivity, mass accuracy, and ability to perform tandem mass spectrometry (MS/MS) for fragmentation analysis provide a high degree of confidence in compound identification.

Performance Comparison: HRMS vs. Alternative Techniques

The selection of an analytical method for this compound identification depends on the specific requirements of the study, such as the need for quantification, structural confirmation, or high-throughput screening. While HRMS offers unparalleled specificity and sensitivity, other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ion Chromatography (IC), and Nuclear Magnetic Resonance (NMR) spectroscopy present viable alternatives with their own advantages and limitations.

FeatureHigh-Resolution Mass Spectrometry (HRMS)HPLC-UVIon Chromatography (IC)Nuclear Magnetic Resonance (NMR)
Principle Measures the mass-to-charge ratio of ions with high precision to determine elemental composition.Measures the absorption of UV light by the analyte.Separates ions based on their affinity to an ion-exchange resin.Measures the magnetic properties of atomic nuclei to elucidate molecular structure.
Specificity Very High (provides exact mass and fragmentation data)Moderate (prone to interference from co-eluting compounds with similar UV spectra)Moderate to High (specific for ionic analytes)Very High (provides detailed structural information)
Sensitivity Very High (typically in the low ng/mL to pg/mL range)Moderate (typically in the µg/mL range)ModerateLow (requires higher concentrations, typically in the mg range)
Quantitative YesYesYesYes (qNMR)
Structural Info Yes (fragmentation patterns provide structural clues)NoNoYes (detailed 3D structure)
Throughput HighHighModerateLow

Identifying this compound with High-Resolution Mass Spectrometry

The identification of this compound using HRMS is based on the accurate mass measurement of its molecular ion and the characteristic fragmentation pattern observed in MS/MS experiments. This compound has a molecular formula of C₁₄H₁₉NO₁₀S₂ and a monoisotopic mass of 425.0454 g/mol .[1][2]

In negative ion mode electrospray ionization (ESI), this compound is readily detected as the deprotonated molecule, [M-H]⁻, at an m/z of 424.0378.[3] A characteristic fragmentation pathway for glucosinolates in negative ion mode involves the loss of the glucose moiety and rearrangement to produce a common ion at m/z 259, corresponding to a sulphonate ring-opened glucose moiety. This fragment is a key identifier for the glucosinolate class of compounds.

Table of Key Mass Spectrometric Data for this compound ([M-H]⁻)

IonTheoretical m/zObserved m/z (example)Mass Accuracy (ppm)Description
[M-H]⁻424.0378424.0375< 1Deprotonated this compound molecule
[M-H-C₆H₁₀O₅]⁻262.9848262.9845< 1Loss of the glucose moiety
C₆H₁₁O₈S₂⁻259.0000258.9997< 1Sulphonate ring-opened glucose moiety

Experimental Protocol: HPLC-HRMS for this compound Identification

This protocol outlines a typical workflow for the extraction and identification of this compound from plant material using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

1. Sample Preparation (from plant material)

  • Grinding: Freeze-dry the plant material (e.g., Sinapis alba seeds) and grind it into a fine powder.

  • Extraction: Extract the powdered material with a 70% methanol (B129727) solution at 70°C for 30 minutes to inactivate myrosinase enzyme activity.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, a cleanup step using a C18 SPE cartridge can be employed to remove interfering compounds.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 5% B, increasing to 95% B over 20 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. High-Resolution Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Scan Range: m/z 100-1000.

  • Resolution: > 60,000.

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to trigger fragmentation of the most intense ions. For targeted analysis, a precursor ion list containing the m/z of this compound can be used.

Visualizing the Workflow and Fragmentation

To better illustrate the experimental process and the fragmentation of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Grinding Grinding of Plant Material Extraction Extraction with 70% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Separation Filtration->HPLC HRMS HRMS Detection HPLC->HRMS MSMS MS/MS Fragmentation HRMS->MSMS ExactMass Exact Mass Measurement MSMS->ExactMass Identification This compound Identification ExactMass->Identification Fragmentation Fragmentation Pattern Analysis Fragmentation->Identification

Experimental Workflow for this compound Identification.

sinalbin_fragmentation parent This compound [M-H]⁻ m/z 424.0378 fragment1 [M-H-C₆H₁₀O₅]⁻ m/z 262.9848 parent->fragment1 Loss of Glucose fragment2 Sulphonate ring-opened glucose m/z 259.0000 parent->fragment2 Characteristic Rearrangement

Simplified Fragmentation of this compound in Negative ESI Mode.

Conclusion

High-resolution mass spectrometry stands out as the premier technique for the confident identification of this compound. Its ability to provide exact mass and detailed fragmentation data ensures a high degree of specificity that is often required in drug discovery and natural product research. While other methods such as HPLC-UV and NMR have their merits, particularly for routine quantification and absolute structural elucidation, respectively, the combination of speed, sensitivity, and structural information offered by LC-HRMS makes it an indispensable tool for the comprehensive analysis of complex natural product extracts.

References

Validating the Biopesticidal Effects of Sinalbin Against Specific Pests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biopesticidal performance of sinalbin against specific insect pests, alongside alternative control agents. Experimental data from various studies are summarized to facilitate evidence-based evaluation. Detailed methodologies for key experiments are provided to ensure reproducibility and further investigation.

Overview of this compound and its Biopesticidal Action

This compound is a glucosinolate found in the seeds of white mustard (Sinapis alba). Upon tissue damage, the enzyme myrosinase hydrolyzes this compound to produce 4-hydroxybenzyl isothiocyanate (4-HBITC), the primary bioactive compound responsible for its pesticidal effects.[1] This compound acts as a feeding deterrent to certain insect pests. The mechanism of action is believed to involve the activation of Transient Receptor Potential (TRP) channels, specifically the TRPA1 channel, in insect gustatory receptor neurons.[2][3][4][5] This activation leads to aversive sensory signals, causing the insects to cease feeding. Additionally, isothiocyanates are known to induce oxidative stress and apoptosis in cells, which may contribute to their overall toxicity.[6][7][8][9][10][11]

The following diagram illustrates the activation of this compound and its proposed signaling pathway in insects.

Sinalbin_Activation_Pathway cluster_plant Plant Cell (Sinapis alba) cluster_bioactivation Bioactivation cluster_insect Insect Pest This compound This compound (p-hydroxybenzyl glucosinolate) 4-HBITC 4-Hydroxybenzyl Isothiocyanate (4-HBITC) This compound->4-HBITC Hydrolysis upon tissue damage Myrosinase Myrosinase (enzyme) Myrosinase->4-HBITC GRN Gustatory Receptor Neuron 4-HBITC->GRN Binds to TRPA1 TRPA1 Channel GRN->TRPA1 Activates Ca_ion Ca²+ Influx TRPA1->Ca_ion Opens, causing Aversive_Signal Aversive Signal to Brain Ca_ion->Aversive_Signal Triggers Feeding_Deterrence Feeding Deterrence Aversive_Signal->Feeding_Deterrence

This compound activation and proposed signaling pathway in insects.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and alternative control agents against two key agricultural pests: the crucifer flea beetle (Phyllotreta cruciferae) and the bertha armyworm (Mamestra configurata).

Against Phyllotreta cruciferae (Crucifer Flea Beetle)
Active Ingredient/ProductTypeEfficacy MetricConcentration/DosageResultSource
This compound Biopesticide (Glucosinolate)Feeding Deterrence10-20 mMDeterred feeding of adult beetles.[12]
This compound Biopesticide (Glucosinolate)Feeding Stimulation2-3 mMStimulated feeding of adult beetles.[12]
Spinosad (Entrust®)Biopesticide (Fermentation product)Mortality40 ppmStrongly inhibited feeding within 24h.[13]
Deltamethrin Conventional Insecticide (Pyrethroid)Mortality60 ppmHigher mortality than 80-120 ppm spinosad at 24h, but not at 120h.[13]
Imidacloprid (Gaucho®)Conventional Insecticide (Neonicotinoid)Seed TreatmentStandard seed treatmentSystemic protection of seedlings.[10]
Bifenthrin Conventional Insecticide (Pyrethroid)Foliar SprayStandard applicationEffective in reducing feeding injuries.[10]
Beauveria bassiana Biopesticide (Entomopathogenic fungus)Reduction in Feeding InjuryNot specifiedEffective in reducing feeding injuries.
Neem (Azadirachtin)Biopesticide (Botanical)Reduction in Feeding InjuryNot specifiedModerate effect, but significantly reduced leaf injuries.[10]
Against Mamestra configurata (Bertha Armyworm)
Active Ingredient/ProductTypeEfficacy MetricConcentration/DosageResultSource
This compound Biopesticide (Glucosinolate)Feeding Deterrence10 mMDeterred feeding of larvae.[12]
This compound Biopesticide (Glucosinolate)Reduced Larval PerformanceNot specifiedNegatively affects larval performance.[14]
Bacillus thuringiensis (Bt) Biopesticide (Microbial)Larval MortalityVaries by strain and formulationEffective against lepidopteran larvae.
Chlorpyrifos Conventional Insecticide (Organophosphate)Larval ControlRegistered ratesEffective against larvae.[5]
Cypermethrin Conventional Insecticide (Pyrethroid)Larval ControlRegistered ratesEffective against larvae.[5]
Deltamethrin Conventional Insecticide (Pyrethroid)Larval ControlRegistered ratesEffective against larvae.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biopesticidal effects of this compound.

Insect Feeding Deterrence Bioassay (Leaf Disc Choice Test)

This protocol is adapted from studies evaluating the effects of plant secondary metabolites on insect feeding behavior.

Objective: To determine the feeding preference of insects when presented with a choice between treated and untreated leaf material.

Materials:

  • Test insects (e.g., P. cruciferae adults, M. configurata larvae), starved for 4 hours prior to the assay.

  • Host plant leaves (e.g., canola, cabbage).

  • This compound solutions of varying concentrations (e.g., 2, 5, 10, 20 mM) in a suitable solvent (e.g., 5% ethanol (B145695) in water).

  • Control solution (solvent only).

  • Petri dishes (9 cm diameter) lined with moist filter paper.

  • Leaf punch (1 cm diameter).

  • Forceps.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Prepare this compound solutions at the desired concentrations.

  • Using a leaf punch, cut discs from healthy, pesticide-free host plant leaves.

  • For each replicate, take two leaf discs. Dip one disc in the this compound solution for 10 seconds and the other in the control solution for 10 seconds.

  • Allow the discs to air dry for 30 minutes.

  • Place the two discs on opposite sides of a moist filter paper-lined Petri dish.

  • Introduce one insect (or a small, standardized number) into the center of the Petri dish.

  • Seal the Petri dish and place it in a controlled environment chamber (e.g., 25°C, 16:8 L:D photoperiod).

  • After 24 hours, remove the leaf discs and scan them at high resolution.

  • Use image analysis software to measure the area consumed from each disc.

  • Calculate a Feeding Deterrence Index (FDI) for each replicate: FDI = [(C - T) / (C + T)] * 100, where C is the area consumed from the control disc and T is the area consumed from the treated disc.

  • Replicate the experiment at least 10 times for each concentration.

Field Efficacy Trial for Phyllotreta cruciferae

This protocol outlines a general procedure for conducting field trials to evaluate the efficacy of a biopesticide against flea beetles in a crop like canola.

Objective: To assess the performance of this compound-based formulations in reducing flea beetle damage and protecting crop yield under field conditions.

Experimental Design:

  • Randomized Complete Block Design (RCBD) with at least four replicates per treatment.

  • Plot size: e.g., 2 m x 5 m.

Treatments:

  • Untreated Control.

  • This compound formulation at various application rates.

  • Positive Control 1: A commercial biopesticide standard (e.g., spinosad-based product).

  • Positive Control 2: A conventional insecticide standard (e.g., a pyrethroid).

Procedure:

  • Sow canola in the experimental plots at the recommended seeding rate.

  • Monitor plots daily for canola emergence and flea beetle activity.

  • Apply treatments when flea beetle populations reach the economic threshold (e.g., 25% cotyledon damage).

  • Apply treatments using a calibrated backpack sprayer to ensure uniform coverage.

  • Assess flea beetle damage at set intervals post-application (e.g., 3, 7, and 14 days).

    • Randomly select 10 plants per plot.

    • Visually estimate the percentage of cotyledon and first true leaf area damaged by flea beetle feeding.

  • At crop maturity, harvest the central area of each plot to determine seed yield.

  • Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments for damage ratings and yield.

The following diagram illustrates a general workflow for evaluating biopesticides.

Biopesticide_Evaluation_Workflow A Hypothesis: This compound deters Pest X B Laboratory Bioassays (e.g., Feeding Deterrence) A->B C Dose-Response Studies (Determine EC50) B->C D Greenhouse Trials (Potted Plants) C->D E Small-Plot Field Trials (Efficacy & Crop Safety) D->E F Large-Scale Field Trials (Multiple Locations) E->F G Data Analysis & Reporting F->G H Product Formulation & Registration G->H

General experimental workflow for biopesticide evaluation.

Pest Management Strategies

An integrated pest management (IPM) approach is recommended for the sustainable control of P. cruciferae and M. configurata.

IPM_Strategy cluster_prevention Prevention cluster_monitoring Monitoring cluster_intervention Intervention IPM Integrated Pest Management (IPM) CropRotation Crop Rotation IPM->CropRotation ResistantVarieties Resistant Varieties (if available) IPM->ResistantVarieties TrapCrops Trap Cropping IPM->TrapCrops Scouting Regular Scouting IPM->Scouting PheromoneTraps Pheromone Traps (for M. configurata) IPM->PheromoneTraps EconomicThresholds Action based on Economic Thresholds IPM->EconomicThresholds BiologicalControl Biological Control (e.g., parasitoids, fungi) IPM->BiologicalControl Biopesticides Biopesticides (e.g., this compound-based, Bt, Spinosad) IPM->Biopesticides ChemicalControl Chemical Control (Judicious use of insecticides) IPM->ChemicalControl

Logical relationship of integrated pest management strategies.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The efficacy of any pesticide can be influenced by numerous factors, including environmental conditions and application methods. Always consult product labels and local agricultural extension services for specific recommendations.

References

A Comparative Guide to Sinalbin Extraction Methods for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides an objective comparison of various methods for extracting Sinalbin, a glucosinolate found in white mustard seeds (Sinapis alba), with a focus on efficiency and supported by experimental data.

Comparison of this compound Extraction Method Efficiency

The selection of an appropriate extraction method is paramount to achieving high yields and purity of this compound. The following table summarizes the performance of several common and emerging extraction techniques.

Extraction MethodKey ParametersThis compound/Glucosinolate YieldPurityExtraction TimeRemarks
Conventional Solvent Extraction 70% (v/v) aqueous methanol (B129727) at 70°C~15% lower than boiling 50% acetonitrile[1]VariableSeveral hoursA straightforward and widely used method. Yield can be influenced by solvent type, temperature, and pH. Hot water extraction is also a common method.[1][2]
Ultrasound-Assisted Extraction (UAE) Temperature: 40-75°C, Solvent: 70% Ethanol (B145695), Sonication Duration: 30 min[3][4]8.85 ± 0.33 mg SAE/g meal (similar to conventional hot ethanol)[4]Not specified30 minutesOffers reduced extraction time and improved efficiency compared to conventional methods.[4][5] Can be optimized for higher antioxidant yields.[5]
Microwave-Assisted Extraction (MAE) Microwave Power: 450-600 W, Solvent: Water:Methanol (40:60), Extraction Cycles: 6[6]Can significantly reduce glucosinolate content with increasing exposure time[7]Not specified10-30 minutes[8][9]A green extraction technique that offers rapid and efficient extraction with reduced solvent consumption.[6] However, it may lead to the degradation of glucosinates.[7]
Supercritical Fluid Extraction (SFE) Pressure: >74 bar, Temperature: >31°C (for CO₂), Co-solvent: Ethanol[10]Oil recoveries can be lower for mustard compared to other oilseeds[11]High13 min to >60 min[12]An environmentally friendly method that uses supercritical fluids like CO₂. The addition of a co-solvent like ethanol is often necessary to improve the extraction of polar compounds like this compound.[10]
Enzymatic Hydrolysis pH: 5.8, Temperature: 51°C, Incubation Time: ~16 min[13]Up to 87.9 mg/g of this compound in yellow mustard seeds[13]Not specified< 20 minutesThis method focuses on the conversion of this compound to 4-hydroxybenzyl isothiocyanate by the enzyme myrosinase and is crucial for the analysis of its bioactive hydrolysis products.[13][14]

*SAE: Sinapic Acid Equivalents. Data for Sinapine, a related compound, is used as a proxy where direct this compound data is unavailable.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.

Conventional Solvent Extraction Protocol

This method relies on the solvent's ability to dissolve this compound from the plant matrix.

  • Sample Preparation: Grind Sinapis alba seeds into a fine powder.

  • Extraction:

    • Mix the powdered seeds with 70% (v/v) aqueous methanol in a solid-to-liquid ratio of 1:10 (w/v).

    • Heat the mixture at 70°C for 2-4 hours with continuous stirring.

  • Separation:

    • Centrifuge the mixture to separate the solid residue from the liquid extract.

    • Collect the supernatant.

  • Solvent Removal: Evaporate the methanol from the supernatant under reduced pressure to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.

  • Sample Preparation: Prepare finely ground Sinapis alba seed powder.

  • Extraction:

    • Suspend the seed powder in 70% ethanol at a solvent-to-material ratio of 20:1 (v/v).

    • Place the suspension in an ultrasonic bath or use a probe sonicator.

    • Sonication at a frequency of 20-40 kHz at a controlled temperature of 40°C for 30 minutes.[4]

  • Post-Extraction: Follow the separation and solvent removal steps as described in the conventional method.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Sample Preparation: Use finely powdered mustard seeds.

  • Extraction:

    • Place the seed powder in a microwave-safe extraction vessel with a water:methanol (40:60) solvent mixture.

    • Irradiate the mixture in a microwave extractor at a power of 450 W for a total of 6 cycles (e.g., 1 minute on, 1 minute off per cycle).[6]

  • Cooling and Filtration: Allow the extract to cool before filtering to separate the solid residue.

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, typically CO₂, as a solvent.

  • Sample Preparation: Use ground mustard seeds.

  • Extraction:

    • Pack the ground seeds into the extraction vessel.

    • Pressurize the system with CO₂ above its critical point (74 bar and 31°C).

    • Introduce ethanol as a co-solvent to enhance the extraction of polar this compound.

    • Maintain the extraction for a specified duration (e.g., 60 minutes).

  • Separation: De-pressurize the system, causing the CO₂ to return to a gaseous state and precipitate the extracted this compound.

Experimental Workflow and this compound Hydrolysis

The following diagrams illustrate a general experimental workflow for this compound extraction and the enzymatic hydrolysis pathway of this compound.

Sinalbin_Extraction_Workflow cluster_Start Sample Preparation cluster_Extraction Extraction cluster_Downstream Downstream Processing cluster_Analysis Analysis Start Sinapis alba Seeds Grinding Grinding Start->Grinding Conventional Conventional Solvent Extraction Grinding->Conventional UAE Ultrasound-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration/ Centrifugation Conventional->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Crude_Extract Crude this compound Extract Solvent_Removal->Crude_Extract HPLC HPLC Analysis Crude_Extract->HPLC

General experimental workflow for this compound extraction.

Sinalbin_Hydrolysis_Pathway This compound This compound Intermediate 4-Hydroxybenzyl Isothiocyanate (Unstable) This compound->Intermediate + H₂O Myrosinase Myrosinase (Enzyme) Myrosinase->this compound catalyzes Degradation_Products 4-Hydroxybenzyl Alcohol + Thiocyanate Ion Intermediate->Degradation_Products

Enzymatic hydrolysis of this compound by myrosinase.

References

Comparative Analysis of Sinalbin and its Isothiocyanate Derivative, 4-Hydroxybenzyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the relative potency and biological activities of the glucosinolate sinalbin and its active metabolite, 4-hydroxybenzyl isothiocyanate.

This guide provides a detailed comparison of the biological potency of this compound, a glucosinolate found in white mustard seeds (Sinapis alba), and its enzymatic hydrolysis product, 4-hydroxybenzyl isothiocyanate (4-HBITC). It is established that glucosinolates like this compound are biologically inactive precursors.[1][2] Their biological effects are manifested through their conversion to isothiocyanates by the enzyme myrosinase.[1][3][4] This guide synthesizes experimental data on the antiproliferative and antibacterial activities of 4-HBITC, alongside the generally accepted inactivity of this compound in its native form.

Data Summary: Potency Comparison

The following table summarizes the available quantitative data on the biological activity of this compound and 4-hydroxybenzyl isothiocyanate. It is important to note that direct comparative studies testing both compounds in the same assays are limited. The data presented for this compound reflects its inherent lack of activity in the absence of myrosinase, as supported by the literature.

CompoundBiological ActivityAssay SystemPotency MetricResultReference
This compound Antiproliferative--Generally considered biologically inactive without myrosinase.[1][2]
Antibacterial--Negligible activity in its intact form.[2]
4-Hydroxybenzyl Isothiocyanate (4-HBITC) AntiproliferativeHuman Neuroblastoma (SH-SY5Y) Cells% Inhibition (at 48h)~20% at 40 µM, ~40% at 60 µM
AntiproliferativeHuman Glioblastoma (U87MG) Cells% Inhibition (at 48h)~25% at 40 µM, ~45% at 60 µM
AntibacterialStaphylococcus aureusMinimum Bactericidal Concentration (MBC)0.35 mg/mL
AntibacterialEscherichia coliMinimum Bactericidal Concentration (MBC)0.53 mg/mL
AntibacterialSalmonella typhimuriumMinimum Bactericidal Concentration (MBC)0.53 mg/mL

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antiproliferative Activity Assay

The antiproliferative effects of 4-HBITC were evaluated against human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cell lines using the BrdU and crystal violet assays.

  • Cell Culture: SH-SY5Y and U87MG cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and allowed to adhere. Subsequently, the cells were treated with varying concentrations of 4-HBITC (e.g., 40 µM and 60 µM) for 24 and 48 hours.

  • BrdU Assay: To quantify cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) assay was performed. BrdU is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU is then detected using an anti-BrdU antibody conjugated to an enzyme, and the resulting colorimetric signal is measured with a microplate reader.

  • Crystal Violet Assay: As a complementary method, the crystal violet assay was used to determine cell viability. After treatment, cells were fixed and stained with crystal violet, which binds to proteins and DNA. The stained cells were then solubilized, and the absorbance was measured to quantify the number of adherent, viable cells.

  • Data Analysis: The percentage of proliferation inhibition was calculated by comparing the absorbance values of treated cells to untreated control cells.

Antibacterial Activity Assay

The antibacterial potency of 4-HBITC was determined by measuring its Minimum Bactericidal Concentration (MBC).

  • Bacterial Strains and Culture: Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium were used. Bacterial suspensions were prepared in a suitable broth to a specific optical density.

  • Inhibition Zone Determination: A preliminary assessment of antibacterial activity was conducted using the filter paper diffusion test. Filter paper discs impregnated with 4-HBITC were placed on agar (B569324) plates inoculated with the test bacteria. The plates were incubated, and the diameter of the inhibition zone around the discs was measured.

  • Minimum Bactericidal Concentration (MBC) Determination: The MBC was determined using a broth microdilution method. Serial dilutions of 4-HBITC were prepared in a 96-well microplate. A standardized bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum, which is confirmed by plating the contents of the wells onto agar plates and observing for growth.

Visualizing the Relationship and Activity

The following diagrams illustrate the conversion of this compound to its active form and the subsequent experimental workflow to determine its biological effects.

sinalbin_activation This compound This compound (Inactive Glucosinolate) myrosinase Myrosinase (Enzyme) This compound->myrosinase hbitc 4-Hydroxybenzyl Isothiocyanate (Active Metabolite) myrosinase->hbitc Hydrolysis effect Biological Effect (e.g., Antiproliferative, Antibacterial) hbitc->effect

Enzymatic activation of this compound to 4-HBITC.

experimental_workflow cluster_antiproliferative Antiproliferative Assay cluster_antibacterial Antibacterial Assay cell_culture Cell Culture (SH-SY5Y, U87MG) treatment_ap Treatment with 4-HBITC cell_culture->treatment_ap assay_ap BrdU / Crystal Violet Assay treatment_ap->assay_ap data_analysis_ap Measure Inhibition assay_ap->data_analysis_ap bacterial_culture Bacterial Culture (E. coli, S. aureus, etc.) treatment_ab Treatment with 4-HBITC bacterial_culture->treatment_ab mbc_assay Broth Microdilution (MBC Determination) treatment_ab->mbc_assay data_analysis_ab Determine MBC mbc_assay->data_analysis_ab

Workflow for assessing biological activity.

References

A Comparative Analysis of Sinalbin Concentration in Mustard Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological activity of glucosinolates, accurate and reproducible quantification of these compounds is paramount. This guide provides a statistical analysis of Sinalbin concentration, primarily found in white mustard (Sinapis alba), and compares it with Sinigrin, the dominant glucosinolate in brown and black mustard (Brassica juncea and Brassica nigra). Detailed experimental protocols for extraction and quantification are provided, alongside a visualization of the key biological pathway.

Quantitative Comparison of this compound and Sinigrin

The concentration of this compound and Sinigrin can vary significantly depending on the mustard species, cultivar, and environmental conditions during growth. The following table summarizes typical concentrations found in mustard seeds, providing a basis for comparison.

GlucosinolatePredominant SpeciesTypical Concentration Range in Seeds (mg/g)Typical Concentration Range in Seeds (µmol/g)
This compound Sinapis alba (White/Yellow Mustard)3 - 87.9[1][2]up to 200 (in seed meal)[3]
Sinigrin Brassica juncea (Brown/Indian Mustard), Brassica nigra (Black Mustard)16 - 23.5[2]5.4 - 145.9 (volatile isothiocyanates in oil-free seed meal)[4][5]

Experimental Protocols

Accurate quantification of this compound relies on robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard and widely used technique.

Protocol for Glucosinolate Extraction from Mustard Seeds

This protocol is adapted from established methods for glucosinolate analysis.[6][7][8]

1. Sample Preparation:

  • Grind mustard seeds into a fine powder using a mortar and pestle. To prevent enzymatic degradation of glucosinolates by myrosinase, maceration with liquid nitrogen can be performed.[6][9]
  • Weigh approximately 100-200 mg of the ground seed powder into a microcentrifuge tube.[8][9]

2. Myrosinase Inactivation:

  • Add a boiling polar solvent, such as 70% methanol (B129727) or boiling water, to the ground seed sample.[6][8] A typical volume is 2-3 mL.[8][9]
  • Heat the mixture in a heating block or boiling water bath at 95-100°C for 10-15 minutes to ensure complete inactivation of the myrosinase enzyme.[8][9]

3. Extraction:

  • After heating, cool the sample on ice for 5 minutes.[8]
  • Vortex the sample for 10 seconds and then centrifuge at approximately 3,000 x g for 10 minutes.[8]
  • Carefully transfer the supernatant to a clean tube.
  • To maximize yield, the remaining pellet can be re-extracted twice with the same volume of the extraction solvent.[8]

4. Purification (Optional but Recommended for HPLC):

  • The crude extract can be loaded onto a DEAE (diethylaminoethyl) Sephadex anion-exchange column for purification.[6]
  • After loading, the column is washed to remove interfering compounds.
  • Desulfation is then carried out on the column by adding a sulfatase solution, which converts the glucosinolates to their desulfo-forms for better separation in reverse-phase HPLC.[7]
  • The desulfoglucosinolates are then eluted with ultrapure water.[7]

Protocol for HPLC Analysis of this compound

This protocol outlines a general procedure for the quantification of desulfo-Sinalbin using HPLC with UV detection.

1. Sample Preparation for Injection:

  • The purified eluate containing desulfoglucosinolates is typically freeze-dried and then reconstituted in a precise volume of ultrapure water or the initial mobile phase.[7]
  • Filter the reconstituted sample through a 0.2 µm syringe filter before injection into the HPLC system.[9]

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of desulfoglucosinolates.[6]
  • Mobile Phase: A gradient of water and acetonitrile (B52724) is often employed.
  • Detector: A photodiode array (PDA) or UV detector set at a wavelength of 229 nm is used for detection.[9]
  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound or Sinigrin standard.[7]

Biological Pathway: The Myrosinase-Glucosinolate System

This compound, like other glucosinolates, is part of a plant defense mechanism known as the "mustard oil bomb".[10] In intact plant cells, this compound is stored separately from the enzyme myrosinase.[11] When the plant tissue is damaged, for example, by an herbivore, the two components come into contact, initiating a rapid enzymatic reaction.

Myrosinase_Pathway cluster_plant_cell Intact Plant Cell cluster_reaction Cellular Damage This compound This compound (p-hydroxybenzyl glucosinolate) Hydrolysis Hydrolysis This compound->Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Hydrolysis Aglycone Unstable Aglycone Hydrolysis->Aglycone + Glucose Isothiocyanate 4-hydroxybenzyl isothiocyanate Aglycone->Isothiocyanate Spontaneous rearrangement

Caption: The Myrosinase-Glucosinolate defense pathway.

This hydrolysis of this compound by myrosinase results in the formation of an unstable aglycone, which then spontaneously rearranges to produce 4-hydroxybenzyl isothiocyanate.[12] This isothiocyanate is responsible for the characteristic, albeit milder, pungent taste of white mustard.[12] The instability of 4-hydroxybenzyl isothiocyanate, which degrades into non-pungent compounds, contributes to the milder flavor of white mustard compared to mustards containing the more stable allyl isothiocyanate derived from Sinigrin.[12]

References

The Indispensable Role of Internal Standards in the Accurate Quantification of Sinalbin

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accurate quantification of bioactive compounds is paramount. For researchers working with Sinalbin, a prominent glucosinolate found in white mustard seeds (Sinapis alba), achieving reliable and reproducible quantitative results is crucial for understanding its therapeutic potential. This guide provides a comprehensive comparison of analytical methodologies, underscoring the necessity of employing an internal standard for the accurate quantification of this compound.

The Challenge of Accurate Quantification

External standard calibration, a common method for quantification, relies on the direct comparison of the analyte's response to a series of standards with known concentrations. However, this method is susceptible to various errors that can compromise the accuracy and precision of the results. Variations in sample preparation, injection volume, and instrument response can all lead to significant deviations in the final calculated concentration.

The use of an internal standard (IS) is a robust technique to mitigate these sources of error.[1][2] An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a constant, known amount to all samples, calibration standards, and quality controls.[3] By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to significantly improved data quality.[4][5][6]

For the analysis of glucosinolates like this compound, Sinigrin, another glucosinolate, is a commonly used and structurally similar internal standard. Its use has been demonstrated to enhance the reliability of quantification in various studies.

Comparative Analysis of Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most prevalent technique for the analysis of this compound. The following table summarizes the performance of different methods, highlighting the advantages of those employing an internal standard.

Analytical MethodInternal StandardAnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)
HPLC-UV None (External Standard)This compound>0.990.05 mg/L[7]Not SpecifiedNot Specified<15% (Typical)
Ion Chromatography None (External Standard)This compoundNot Specified≤0.04 mM[8][9]0.10 mM83-102%[8][9]Not Specified
HPLC-TOF-MS SinigrinThis compound>0.990.01 mM0.10 mMNot Specified2-6%

Data compiled from multiple sources.[7][8][9]

As the table illustrates, methods incorporating an internal standard, such as HPLC-TOF-MS with Sinigrin, generally exhibit higher precision (lower %RSD). While recovery and linearity are often acceptable with external standard methods, the precision of the measurement is significantly enhanced by the use of an internal standard, which is critical for reliable drug development studies. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) both emphasize the importance of using an internal standard in bioanalytical method validation to ensure data integrity.[10][11]

The Principle of Internal Standard Quantification

The core principle of the internal standard method is the use of a response ratio for calibration and quantification. This approach effectively compensates for variations that can occur during sample processing and analysis.

cluster_0 External Standard Method cluster_1 Internal Standard Method A1 Sample 1 (Analyte Response = X) B Calibration Curve (Response vs. Conc.) A1->B Direct Comparison A2 Sample 2 (Analyte Response = 1.1X) (10% error) A2->B Direct Comparison C1 Calculated Conc. = C B->C1 C2 Calculated Conc. = 1.1C (Inaccurate) B->C2 D1 Sample 1 + IS (Analyte/IS Ratio = Y) E Calibration Curve (Response Ratio vs. Conc.) D1->E Ratio Comparison D2 Sample 2 (with 10% error) + IS (Analyte/IS Ratio = Y) D2->E Ratio Comparison F Calculated Conc. = C (Accurate) E->F

Figure 1. Comparison of External vs. Internal Standard Quantification.

Experimental Protocol: this compound Quantification by HPLC-UV with Sinigrin as Internal Standard

This section provides a detailed methodology for the quantification of this compound in a sample matrix, such as a plant extract, using Sinigrin as an internal standard.

Materials and Reagents
  • This compound analytical standard

  • Sinigrin (internal standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (analytical grade)

  • Formic acid (optional, for pH adjustment)

  • Sample matrix (e.g., mustard seed extract)

Preparation of Standard and Sample Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of 70% methanol.

  • Sinigrin Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Sinigrin in 10 mL of 70% methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution into blank matrix extract. Add a constant, known amount of the Sinigrin internal standard solution to each calibration standard.

  • Sample Preparation: Extract the sample matrix (e.g., 1g of ground mustard seed) with 10 mL of 70% methanol. Centrifuge and filter the extract. Add the same constant, known amount of the Sinigrin internal standard solution to an aliquot of the sample extract.

G Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Weigh Sample & Standards extract Extract this compound from Matrix (e.g., 70% Methanol) start->extract spike Spike with Sinigrin (IS) extract->spike filter Filter spike->filter hplc Inject into HPLC System filter->hplc detect UV Detection (e.g., 229 nm) hplc->detect integrate Integrate Peak Areas (this compound & Sinigrin) detect->integrate ratio Calculate Peak Area Ratio (this compound/Sinigrin) integrate->ratio calibrate Construct Calibration Curve (Ratio vs. Concentration) ratio->calibrate quantify Quantify this compound in Sample calibrate->quantify

Figure 2. Workflow for this compound quantification using an internal standard.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute the compounds.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 229 nm

  • Column Temperature: 30 °C

Data Analysis
  • Integrate the peak areas of this compound and Sinigrin in all chromatograms.

  • Calculate the response ratio (this compound peak area / Sinigrin peak area) for each calibration standard and sample.

  • Construct a calibration curve by plotting the response ratio versus the known concentration of this compound in the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.

Conclusion

The use of an internal standard, such as Sinigrin, is a critical component of a robust and reliable method for the quantification of this compound. By compensating for variations inherent in the analytical process, the internal standard method provides a higher degree of accuracy and precision compared to external standard methods. For researchers, scientists, and drug development professionals, adopting this approach is essential for generating high-quality, reproducible data that can confidently support research findings and regulatory submissions.

References

A Comparative Metabolomic Guide to Sinalbin-Producing Plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic landscape of Sinalbin-producing plants is crucial for harnessing their therapeutic and biotechnological potential. This compound, a prominent glucosinolate found primarily in the seeds of white mustard (Sinapis alba), is a precursor to 4-hydroxybenzyl isothiocyanate, a compound of interest for its biological activities. This guide provides an objective comparison of this compound content across various plant species, supported by experimental data, detailed methodologies, and visualizations of the underlying biochemical pathways and analytical workflows.

Comparative Quantitative Analysis of this compound

The concentration of this compound can vary significantly among different plant species and even between cultivars of the same species. The following tables summarize the quantitative data on this compound content from various studies, providing a comparative overview.

Table 1: this compound Content in Seeds of Different Brassicaceae Species

Plant SpeciesCultivar/VarietyThis compound Content (μmol/g of defatted meal)Analytical MethodReference
Sinapis albaBorowska (Standard)~180Not Specified[1]
Sinapis albaLow Glucosinolate Line8Not Specified[1]
Sinapis albaN/A250Not Specified[2]
Sinapis albaN/A165 ± 3Not Specified[2]
Sinapis albaN/Aup to 200 (in seed meal by-product)Ion Chromatography[3]
Brassica junceaN/ANot a primary glucosinolate (predominantly sinigrin)Ion Chromatography[3]

Note: Direct comparison between studies should be made with caution due to variations in analytical methodologies, extraction procedures, and growing conditions of the plants.

Table 2: this compound Content in Different Mustard Seeds

Mustard TypeSpeciesThis compound Content (mg/g of seed)Analytical MethodReference
Yellow MustardSinapis albaup to 87.9HPLC-TOF-MS[4]
Brown MustardBrassica junceaNot a primary glucosinolateHPLC-TOF-MS[4]

Experimental Protocols

Accurate quantification of this compound is paramount for comparative metabolomic studies. Below are detailed methodologies for the extraction and analysis of this compound from plant material.

This compound Extraction and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a composite of established methods for glucosinolate analysis.

1. Sample Preparation and Extraction:

  • Grinding: Freeze-dry plant material (e.g., seeds) and grind to a fine powder.

  • Myrosinase Inactivation: To prevent enzymatic degradation of this compound, myrosinase must be inactivated. This can be achieved by:

    • Adding the powdered sample to boiling 70% methanol (B129727) and incubating for 5-10 minutes.

    • Autoclaving the sample before extraction.

  • Extraction:

    • Add a known amount of internal standard (e.g., sinigrin) to the sample.

    • Extract the sample with 70% methanol at 70°C for 30 minutes with vortexing.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

2. Purification of Glucosinolates:

  • Anion Exchange Chromatography:

    • Load the crude extract onto a DEAE-Sephadex A-25 column.

    • Wash the column with water and then with an acetate (B1210297) buffer.

    • Elute interfering compounds with water.

  • Desulfation:

    • Apply a purified sulfatase solution (e.g., from Helix pomatia) to the column and incubate overnight at room temperature. This step converts the glucosinolates into their desulfo-forms, which are better resolved by HPLC.

    • Elute the desulfo-glucosinolates with ultrapure water.

3. HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient could be:

    • 0-20 min: 0-20% B

    • 20-25 min: 20-50% B

    • 25-30 min: 50-0% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 229 nm.

  • Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard and a calibration curve prepared with a this compound standard.

Visualizations

This compound Biosynthesis Pathway

This compound is an aromatic glucosinolate derived from the amino acid tyrosine. The biosynthesis involves a core pathway common to all glucosinolates, with specific enzymes acting on the side chain to produce the final structure.

Sinalbin_Biosynthesis Tyrosine Tyrosine p_HPAA p-Hydroxyphenylacetaldoxime Tyrosine->p_HPAA CYP79A1 Thiohydroximate Thiohydroximate intermediate p_HPAA->Thiohydroximate CYP83 family Desulfo_this compound Desulfo-p-hydroxybenzylglucosinolate Thiohydroximate->Desulfo_this compound Glucosyltransferase This compound This compound Desulfo_this compound->this compound Sulfotransferase

Core biosynthetic pathway of this compound.
Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the experimental workflow for the comparative analysis of this compound.

Sinalbin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Plant_Material Plant Material (Seeds) Grinding Grinding Plant_Material->Grinding Myrosinase_Inactivation Myrosinase Inactivation (e.g., Boiling Methanol) Grinding->Myrosinase_Inactivation Extraction Solvent Extraction Myrosinase_Inactivation->Extraction Purification Anion Exchange Chromatography Extraction->Purification Desulfation Enzymatic Desulfation Purification->Desulfation HPLC HPLC Analysis Desulfation->HPLC Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis

References

Validating the Role of Sinalbin in Plant-Insect Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sinalbin, a key glucosinolate in Sinapis alba (white mustard), and its role in plant defense against insect herbivores. By juxtaposing this compound with other well-characterized glucosinolates, primarily sinigrin (B192396), this document aims to elucidate the nuanced interactions between plants and insects, offering valuable insights for the development of novel pest management strategies and therapeutic agents.

Comparative Efficacy in Plant Defense

This compound, upon tissue damage by herbivory, is hydrolyzed by the enzyme myrosinase into p-hydroxybenzyl isothiocyanate (4-HB-ITC). This breakdown product, along with the parent glucosinolate, exhibits a dual role in plant-insect interactions, acting as a deterrent to generalist herbivores while sometimes serving as a feeding stimulant for specialists.

Feeding Deterrence and Toxicity

The effectiveness of this compound as a feeding deterrent is concentration-dependent and varies between insect species. High concentrations of this compound in young seedlings of Sinapis alba have been shown to deter feeding by both the flea beetle, Phyllotreta cruciferae, and the bertha armyworm, Mamestra configurata.

In contrast, the effects of sinigrin, the predominant glucosinolate in many Brassica species, on insect feeding are also well-documented. Its hydrolysis product, allyl isothiocyanate (AITC), is a potent feeding deterrent for many generalist insects.

A direct comparison of the effects of different glucosinolates on the feeding behavior of the flea beetle (Phyllotreta spp.) revealed that while gluconasturtiin (B1219410) had a negative influence, this compound, along with progoitrin (B1231004) and gluconapin, stimulated feeding in oilseed rape.[1] This highlights the species-specific and compound-specific nature of these interactions.

Table 1: Comparative Effects of Glucosinolates on Insect Herbivores

GlucosinolateInsect SpeciesPlant SpeciesEffectConcentrationReference
This compoundPhyllotreta cruciferaeSinapis albaDeterrentHigh
This compoundPhyllotreta spp.Oilseed RapeStimulantNot specified[1]
SinigrinMamestra brassicaeBrassica oleraceaNegativeHigh[2]
GluconasturtiinPhyllotreta spp.Oilseed RapeDeterrentNot specified[1]
ProgoitrinPhyllotreta spp.Oilseed RapeStimulantNot specified[1]
GluconapinPhyllotreta spp.Oilseed RapeStimulantNot specified[1]

Insect Detoxification Mechanisms

Insect herbivores have evolved sophisticated mechanisms to overcome the "mustard oil bomb." These strategies include the detoxification of isothiocyanates through conjugation with glutathione (B108866) (mercapturic acid pathway) or, in some specialists, the desulfation of glucosinolates to prevent the formation of toxic isothiocyanates.

Comparative studies on the detoxification of different isothiocyanates are crucial for understanding insect adaptation. For instance, in the belowground herbivores Delia radicum and D. floralis, both 2-phenylethyl isothiocyanate (from gluconasturtiin) and 4-methylsulfinylbutyl isothiocyanate (from glucoraphanin) are detoxified via the mercapturic acid pathway.[1] While direct comparative data on the detoxification efficiency of 4-HB-ITC (from this compound) versus AITC (from sinigrin) in the same insect species is limited, the general pathways are conserved.

Table 2: Detoxification of Isothiocyanates in Insects

IsothiocyanateInsect SpeciesDetoxification PathwayReference
2-phenylethyl ITCDelia radicum, D. floralisMercapturic Acid Pathway[1]
4-methylsulfinylbutyl ITCDelia radicum, D. floralisMercapturic Acid Pathway[1]

Modulation of Plant Defense Signaling Pathways

The biosynthesis and accumulation of glucosinolates, including this compound, are regulated by complex signaling networks within the plant, primarily involving jasmonic acid (JA) and salicylic (B10762653) acid (SA). Herbivore feeding generally activates the JA pathway, leading to an increase in glucosinolate production.

Studies on Brassica rapa have shown that the application of JA and SA can differentially affect the induction of various glucosinolates.[2] For example, SA application led to a greater increase in sinigrin compared to JA application.[2] While specific data on the direct influence of this compound or 4-HB-ITC on the expression of JA and SA pathway genes is still emerging, it is understood that these pathways are integral to the plant's response to herbivores that are sensitive to this compound. The interaction between these pathways is often antagonistic, with SA signaling sometimes suppressing JA-mediated defenses.

Sinalbin_Signaling_Pathway cluster_herbivory Herbivore Feeding cluster_signaling Plant Defense Signaling cluster_response Defense Response Herbivore_Feeding Insect Herbivory (e.g., Chewing) JA_Pathway Jasmonic Acid (JA) Pathway Activation Herbivore_Feeding->JA_Pathway Induces SA_Pathway Salicylic Acid (SA) Pathway JA_Pathway->SA_Pathway Antagonizes Glucosinolate_Biosynthesis Increased Glucosinolate Biosynthesis Genes JA_Pathway->Glucosinolate_Biosynthesis Upregulates Sinalbin_Accumulation This compound Accumulation Glucosinolate_Biosynthesis->Sinalbin_Accumulation 4HB_ITC 4-Hydroxybenzyl Isothiocyanate (4-HB-ITC) Sinalbin_Accumulation->4HB_ITC Myrosinase Myrosinase Myrosinase->4HB_ITC Hydrolyzes 4HB_ITC->Herbivore_Feeding Deters Experimental_Workflow cluster_preparation Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis Diet_Prep Prepare Artificial Diets (Control, this compound, Sinigrin) Setup Set up Choice Arenas (Petri Dishes) Diet_Prep->Setup Insect_Prep Select and Weigh Insect Larvae Introduction Introduce Larvae Insect_Prep->Introduction Setup->Introduction Incubation Incubate under Controlled Conditions Introduction->Incubation Weight Record Final Larval Weight Incubation->Weight Consumption Measure Diet Consumption (Image Analysis) Incubation->Consumption Analysis Calculate Feeding Preference and Growth Rate Weight->Analysis Consumption->Analysis

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Sinalbin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, not only during experimentation but critically in the management and disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of sinalbin, ensuring immediate safety and logistical clarity in laboratory settings. By offering value beyond the product itself, this document aims to be the preferred source for information on laboratory safety and chemical handling, fostering a culture of deep trust and responsibility.

This compound, a glucosinolate found in the seeds of white mustard (Sinapis alba), requires careful handling due to its potential to hydrolyze and form hazardous breakdown products. The primary product of concern is 4-hydroxybenzyl isothiocyanate, which exhibits toxic properties.[1] Proper disposal procedures are therefore not merely a matter of regulatory compliance but a critical component of a safe and efficient laboratory environment.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound and its degradation products. The hydrolysis of this compound, often catalyzed by the enzyme myrosinase, produces 4-hydroxybenzyl isothiocyanate.[2] Isothiocyanates, as a class of compounds, are known to be toxic if ingested, inhaled, or in contact with skin.[1] They can cause skin and eye irritation and may lead to respiratory sensitization.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A laboratory coat and other appropriate protective clothing.

  • Respiratory Protection: All handling and disposal steps should be conducted in a well-ventilated chemical fume hood.

Quantitative Data on the Stability of 4-Hydroxybenzyl Isothiocyanate

A key factor in the safe disposal of this compound waste is understanding the stability of its primary hazardous degradation product, 4-hydroxybenzyl isothiocyanate. This compound is unstable in aqueous solutions, and its rate of degradation is highly dependent on pH.[2] The following table summarizes the half-life of 4-hydroxybenzyl isothiocyanate at different pH levels.

pHHalf-life (minutes)
3.0321
6.56
Data sourced from Wikipedia.[2]

This data clearly indicates that the isothiocyanate is significantly more stable in acidic conditions and degrades rapidly in neutral to slightly alkaline conditions. This characteristic is pivotal in the development of a safe and effective disposal protocol.

Experimental Protocol for this compound Waste Disposal

The following step-by-step protocol is designed to neutralize the hazardous components of this compound waste, primarily by accelerating the degradation of 4-hydroxybenzyl isothiocyanate. This procedure should only be carried out by trained personnel within a chemical fume hood.

Materials:

  • This compound waste solution

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) (e.g., 1 M)

  • pH indicator strips or a calibrated pH meter

  • Designated, leak-proof, and chemically compatible hazardous waste container, clearly labeled.

  • Stir plate and stir bar

Procedure:

  • Segregation and Preparation:

    • Collect all waste containing this compound, including contaminated consumables like pipette tips and gloves, in a dedicated and appropriately labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams to prevent unintended and potentially dangerous reactions.[1]

  • Neutralization through pH Adjustment:

    • Place the container with the aqueous this compound waste onto a stir plate within a chemical fume hood and add a stir bar.

    • Begin gentle stirring of the solution.

    • Slowly add sodium bicarbonate or a dilute sodium hydroxide solution to the waste.

    • Monitor the pH of the solution regularly using pH indicator strips or a pH meter.

    • Continue adding the base until the pH of the solution is adjusted to a range of 6.5 to 8.0. This will significantly accelerate the degradation of the unstable 4-hydroxybenzyl isothiocyanate into less hazardous compounds such as 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions.[2]

    • Caution: Avoid making the solution strongly alkaline, as this may cause other unintended reactions.

  • Reaction and Monitoring:

    • Once the desired pH is achieved, allow the mixture to stir at room temperature for a minimum of one hour to ensure the degradation reaction is substantially complete. Given the short half-life at pH 6.5, this duration provides a significant safety margin.[2]

  • Waste Collection and Storage:

    • After the reaction period, transfer the neutralized solution to a final, clearly labeled hazardous waste container. The label should include "Neutralized this compound Waste," the date of neutralization, and the chemical composition.

    • It is best practice to use secondary containment for the waste container to mitigate the impact of any potential leaks.

  • Final Disposal:

    • The final disposal of the neutralized this compound waste must be handled by a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and proper disposal of the chemical waste in accordance with all local, state, and federal regulations.

    • Under no circumstances should this compound or its treated waste be disposed of down the drain. [1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

SinalbinDisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate this compound Waste in a Labeled Container fume_hood->segregate check_ph Is the waste aqueous? segregate->check_ph adjust_ph Adjust pH to 6.5 - 8.0 with NaHCO3 or dilute NaOH check_ph->adjust_ph Yes non_aqueous Collect in a separate labeled hazardous waste container check_ph->non_aqueous No stir Stir for at least 1 hour adjust_ph->stir final_container Transfer to Final Labeled Hazardous Waste Container stir->final_container ehs_disposal Arrange for Disposal via EHS / Licensed Contractor final_container->ehs_disposal end End: Safe Disposal ehs_disposal->end non_aqueous->final_container

References

Essential Safety and Logistical Information for Handling Sinalbin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling of Sinalbin. The procedural instructions outlined below cover personal protective equipment, operational plans, and disposal protocols to ensure laboratory safety and regulatory compliance.

Quantitative Data for this compound

The following table summarizes the available physicochemical data for this compound. Note the existence of two common forms in literature: this compound as the glucosinolate and as a salt with sinapine.

PropertyValue
Chemical Formula C₁₄H₁₉NO₁₀S₂ (this compound)[1] C₃₀H₄₂N₂O₁₅S₂ (this compound-Sinapine Salt)[2][3]
Molar Mass 425.42 g/mol (this compound)[1] 734.79 g/mol (this compound-Sinapine Salt)[2]
Appearance White, crystalline solid[3]
Melting Point 100-102 °C[2]
Solubility Soluble in cold water and hot alcohol[2]. Estimated water solubility: 308 mg/L at 25°C[4].
Toxicity Oral, dermal, and inhalation toxicity have not been determined[4]. One study indicated some mutagenic potential[5].
Occupational Exposure Limits Not established.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a cautious approach is necessary. The following PPE is mandatory when handling this compound in solid (powder) or solution form.

  • Body Protection: A knee-length laboratory coat is required. For procedures with a high risk of splashing or dust generation, consider a chemical-resistant apron or disposable coveralls.[6][7]

  • Hand Protection: Use unlined, chemical-resistant gloves such as nitrile or neoprene.[7][8] Avoid latex gloves as they may offer insufficient protection.[8] Ensure gloves are long enough to cover the wrist and are tucked under the sleeves of the lab coat.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[6][9] If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6]

  • Respiratory Protection: When handling powdered this compound or if there is a risk of aerosol generation, a NIOSH-approved respirator with a particulate filter (e.g., N95 or better) is required.[6][9] All respiratory protection should be used in accordance with a documented respiratory protection program.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Reverse Order) Assess Assess Hazards (Review available data) Select_PPE Select Appropriate PPE Assess->Select_PPE Gloves 1. Don Gloves Coat 2. Don Lab Coat/Coverall Respirator 3. Don Respirator (if required) Goggles 4. Don Goggles/Face Shield Doff_Goggles 1. Remove Goggles/Face Shield Goggles->Doff_Goggles Work Complete Doff_Coat 2. Remove Lab Coat/Coverall Doff_Respirator 3. Remove Respirator Doff_Gloves 4. Remove Gloves

Operational Plan for Handling this compound

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

Pre-Experiment Preparation
  • Designated Area: All work with this compound, especially with the powder form, must be conducted in a designated area, such as a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling and Weighing
  • Weighing Powder: Weigh solid this compound within the chemical fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Preparing Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing and dust generation.

  • Avoid Inhalation: Always handle the powder in a way that minimizes dust formation.

Post-Handling Decontamination
  • Work Surfaces: Clean and decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.

  • Personal Decontamination: After handling is complete and before leaving the laboratory, remove PPE in the correct order (see diagram above) and wash hands thoroughly with soap and water.

Safe_Handling_Workflow Prep Preparation (Designated Area, Assemble Materials) Weigh Weighing (In Fume Hood, Use Disposable Tools) Prep->Weigh Solution Solution Preparation (Add Solid to Liquid Slowly) Weigh->Solution Experiment Experimental Use Solution->Experiment Decon Decontamination (Clean Surfaces and Equipment) Experiment->Decon Waste Waste Disposal (Segregate and Label) Decon->Waste Doffing Doff PPE & Wash Hands Waste->Doffing

Experimental Protocol: Extraction and Analysis of this compound from Mustard Seeds

The following is a generalized protocol for the extraction and analysis of this compound, based on methods described in the literature.[10][11][12][13] This protocol may require optimization for specific research needs.

Materials
  • Yellow mustard seeds (Sinapis alba)

  • 70% Methanol (B129727) (MeOH)

  • Deionized water

  • Anion-exchange columns

  • HPLC system with a C18 column

  • This compound standard

Procedure
  • Sample Preparation:

    • Grind mustard seeds into a fine powder using a mortar and pestle or a grinder.

  • Extraction:

    • To inactivate the myrosinase enzyme, which degrades this compound, boil the powdered seeds in 70% methanol for 10 minutes.

    • Alternatively, a Soxhlet extraction can be performed with a suitable solvent like methylene (B1212753) chloride over several hours.[12][13]

    • After extraction, centrifuge the sample to pellet the solid material and collect the supernatant.

  • Purification (Optional but Recommended):

    • Load the supernatant onto a pre-conditioned anion-exchange column.

    • Wash the column to remove impurities.

    • Elute the glucosinolates (including this compound) from the column.

  • HPLC Analysis:

    • Filter the purified extract through a 0.45 µm filter.

    • Inject the sample into an HPLC system equipped with a C18 reversed-phase column.[11]

    • Use a gradient elution with water and acetonitrile (B52724) as mobile phases.

    • Detect this compound using a UV detector at approximately 229 nm.[11]

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared from a this compound standard.

Disposal Plan

All this compound-contaminated waste must be treated as hazardous chemical waste.

  • Solid Waste:

    • This includes contaminated gloves, weigh boats, paper towels, and disposable lab coats.

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.[14]

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a sealable, chemical-resistant hazardous waste container (e.g., a glass or polyethylene (B3416737) carboy).[14]

    • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including this compound.

    • Do not dispose of this compound-containing solutions down the sink.[15]

  • Sharps Waste:

    • Any sharps (needles, scalpels, contaminated glass pipettes) must be disposed of in a designated sharps container.[16]

Follow your institution's specific guidelines for hazardous waste pickup and disposal. Maintain an inventory of all generated waste.[17]

This compound Hydrolysis

This compound is a glucosinolate that is hydrolyzed by the enzyme myrosinase into 4-hydroxybenzyl isothiocyanate. This product is unstable and further degrades.[1]

Sinalbin_Hydrolysis This compound This compound (Glucosinolate) Isothiocyanate 4-Hydroxybenzyl Isothiocyanate (Unstable) This compound->Isothiocyanate + H₂O Myrosinase Myrosinase (Enzyme) Myrosinase->Isothiocyanate Degradation Degradation Products (e.g., 4-Hydroxybenzyl alcohol, Thiocyanate ion) Isothiocyanate->Degradation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.